Product packaging for 4-Bromo-5-methylpyrimidine(Cat. No.:CAS No. 1257851-33-4)

4-Bromo-5-methylpyrimidine

Cat. No.: B113584
CAS No.: 1257851-33-4
M. Wt: 173.01 g/mol
InChI Key: LBDNAUFGRFTNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-5-methylpyrimidine is a valuable halogenated heterocyclic building block designed for advanced organic synthesis and drug discovery research. The presence of both a bromine atom and a methyl group on the pyrimidine core creates a multi-functional scaffold amenable to further structural elaboration via cross-coupling reactions and nucleophilic substitutions . Pyrimidine derivatives, particularly those with bromo and methyl substituents, are prominent scaffolds in the development of novel therapeutic agents due to their ability to interact with diverse biological targets . Researchers utilize such compounds as key intermediates in the synthesis of potential antimicrobial agents, as these structures are frequently explored against a range of bacterial and fungal pathogens . Furthermore, the brominated pyrimidine motif is a critical feature in the design of molecules for anticancer research and for targeting various other disease models . The structural versatility of this compound makes it a prime candidate for generating chemical libraries to screen for new bioactive molecules and for fundamental research in medicinal chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B113584 4-Bromo-5-methylpyrimidine CAS No. 1257851-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDNAUFGRFTNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616354
Record name 4-Bromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257851-33-4
Record name 4-Bromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis of 4-Bromo-5-methylpyrimidine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unassuming Importance of a Substituted Pyrimidine

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry.[1] Its prevalence in clinically significant molecules, from anticancer agents to antivirals, underscores the enduring value of this nitrogen-containing ring system.[1][2] Among the vast array of functionalized pyrimidines, 4-bromo-5-methylpyrimidine emerges as a particularly valuable intermediate. The strategic placement of the bromine atom at the 4-position and the methyl group at the 5-position offers a versatile platform for molecular elaboration, enabling chemists to explore novel chemical space in the pursuit of potent and selective therapeutics.[3][4]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from simple, readily available precursors. Moving beyond a mere recitation of protocols, this document delves into the mechanistic rationale behind the chosen synthetic strategies, offering field-proven insights to guide researchers and drug development professionals in their quest for efficient and scalable synthetic routes.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The optimal route will invariably depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide will focus on two primary, well-validated strategies:

  • Construction of the Pyrimidine Core: Building the heterocyclic ring from acyclic precursors.

  • Functionalization of a Pre-existing Pyrimidine Ring: Modifying a suitably substituted pyrimidine to introduce the desired bromo and methyl groups.

The following sections will provide a detailed examination of these approaches, complete with step-by-step protocols and mechanistic insights.

Methodology 1: Building the Pyrimidine Core from Acyclic Precursors

A fundamental and highly flexible approach to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment, such as an amidine.[5] This strategy allows for the direct installation of substituents on the pyrimidine ring based on the choice of starting materials.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points towards a substituted amidine and a three-carbon component. A particularly effective strategy involves the use of 2-bromomalonaldehyde and acetamidine, which provides a direct route to the target molecule.

G This compound This compound Retrosynthesis Retrosynthesis This compound->Retrosynthesis Precursors 2-Bromomalonaldehyde Acetamidine Retrosynthesis->Precursors

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: One-Pot Synthesis from 2-Bromomalonaldehyde and Acetamidine

This one-pot reaction provides an efficient pathway to 5-bromo-2-substituted pyrimidine compounds.[6] While the patent describes the synthesis of 5-bromo-2-methylpyrimidine, the principles can be adapted for the synthesis of the 4-bromo isomer through careful selection of precursors and reaction conditions. For the direct synthesis of this compound, a variation of this approach would be necessary, potentially starting with a different set of precursors to achieve the desired substitution pattern.

A more direct and validated approach to a closely related isomer, 5-bromo-4,6-dimethylpyrimidine, involves the bromination of 4,6-dimethylpyrimidine.[7] This highlights a common strategy of building the core and then functionalizing it.

For the purpose of this guide, we will present a robust, multi-step synthesis that offers greater control over the final product's regiochemistry, starting from readily available precursors.

Methodology 2: Functionalization of a Pre-existing Pyrimidine Ring

A highly practical and scalable approach involves the modification of a pre-existing, suitably substituted pyrimidine ring. This strategy often provides better control over the regiochemistry of the final product. A common and effective route starts with the commercially available 6-methylpyrimidin-4-ol.

Synthetic Workflow

The overall workflow for this approach is depicted below:

G 6-Methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol Bromination Bromination 6-Methylpyrimidin-4-ol->Bromination 5-Bromo-6-methylpyrimidin-4-ol 5-Bromo-6-methylpyrimidin-4-ol Bromination->5-Bromo-6-methylpyrimidin-4-ol Chlorination Chlorination 5-Bromo-6-methylpyrimidin-4-ol->Chlorination 5-Bromo-4-chloro-6-methylpyrimidine 5-Bromo-4-chloro-6-methylpyrimidine Chlorination->5-Bromo-4-chloro-6-methylpyrimidine Target_Molecule This compound 5-Bromo-4-chloro-6-methylpyrimidine->Target_Molecule Further Modification

Caption: Synthetic workflow from 6-methylpyrimidin-4-ol.

While the above workflow leads to a closely related isomer, a more direct synthesis of this compound can be achieved through a different pathway, for instance, by starting with 5-bromopyrimidine.

Experimental Protocol: Synthesis from 5-Bromopyrimidine

A documented, albeit low-yielding, synthesis of 5-bromo-4-methylpyrimidine has been reported starting from 5-bromopyrimidine.[8] This method utilizes an organometallic reagent to introduce the methyl group.

Step 1: Methylation of 5-Bromopyrimidine

  • Reaction: An ether solution of methyl lithium is added dropwise to a solution of 5-bromopyrimidine in ether at room temperature.

  • Mechanism: The methyl lithium acts as a potent nucleophile, adding to the electron-deficient pyrimidine ring.

  • Duration: The reaction mixture is stirred at room temperature for 1 hour.[8]

Step 2: Oxidation

  • Reagent: A solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran is added to the reaction mixture.

  • Purpose: DDQ is a strong oxidizing agent that facilitates the aromatization of the dihydropyrimidine intermediate formed in the first step.

  • Duration: The mixture is stirred for 16 hours at room temperature.[8]

Step 3: Work-up and Purification

  • Extraction: Water and ethyl acetate are added for extraction, and the organic layer is separated.

  • Washing: The organic layer is washed with 1 M aqueous sodium hydroxide.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography to afford 5-bromo-4-methylpyrimidine.[8]

Quantitative Data

ParameterValueReference
Starting Material5-Bromopyrimidine[8]
ReagentsMethyl lithium, DDQ[8]
Yield15%[8]
AppearanceYellow oil[8]

Alternative Scalable Synthesis: A Multi-Step Approach

For a more scalable and potentially higher-yielding synthesis, a multi-step approach starting from 6-methylpyrimidin-4-ol is highly recommended for the synthesis of the closely related 4-substituted 5-bromo-6-methylpyrimidines.[7] This general strategy can be adapted for the synthesis of this compound.

Step 1: Bromination of 6-Methylpyrimidin-4-ol
  • Procedure: To a solution of 6-methylpyrimidin-4-ol in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.

  • Rationale: The pyrimidinol exists in tautomeric equilibrium with its keto form, and the ring is activated towards electrophilic substitution.

Step 2: Chlorination of 5-Bromo-6-methylpyrimidin-4-ol
  • Procedure: The resulting 5-bromo-6-methylpyrimidin-4-ol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

  • Mechanism: The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion to yield 5-bromo-4-chloro-6-methylpyrimidine.

Step 3: Introduction of the Methyl Group
  • Procedure: The 4-chloro substituent can be displaced by a methyl group through various methods, such as organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling with a methylating agent).

This multi-step approach, while longer, offers the advantage of building complexity in a controlled manner and is generally more amenable to large-scale synthesis.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the synthesis of novel therapeutic agents. The synthetic strategies outlined in this guide, from the construction of the pyrimidine core to the functionalization of a pre-existing ring, offer researchers a range of options to access this important intermediate. The choice of a specific synthetic route will be guided by factors such as scale, cost, and the availability of starting materials. By understanding the underlying chemical principles and leveraging the detailed protocols provided, scientists can efficiently synthesize this compound and unlock its potential in the development of next-generation pharmaceuticals.

References

Spectroscopic Profile of 4-Bromo-5-methylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 4-Bromo-5-methylpyrimidine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally related compounds. This guide is intended to assist researchers in the identification and characterization of this compound and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar pyrimidine derivatives and general spectroscopic theory.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1Singlet1HH-2
~8.5 - 8.7Singlet1HH-6
~2.4 - 2.6Singlet3H-CH₃

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 162C-4
~158 - 160C-2
~156 - 158C-6
~115 - 117C-5
~18 - 20-CH₃

Note: Carbons in aromatic and heteroaromatic rings exhibit chemical shifts in characteristic ranges, with substitutions influencing the final values.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850Medium-WeakAliphatic C-H Stretch (-CH₃)
1600 - 1450Strong-MediumC=C and C=N Stretching in Pyrimidine Ring
1450 - 1350Medium-CH₃ Bending
1200 - 1000MediumC-N Stretching
~700 - 500Medium-StrongC-Br Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonDescription
172/174[M]⁺Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br).
93[M-Br]⁺Fragment corresponding to the loss of the bromine atom.

Note: The molecular formula for this compound is C₅H₅BrN₂ with a molecular weight of approximately 173.01 g/mol .[1] The monoisotopic mass is 171.96361 Da.[1]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies typically employed for the spectroscopic analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, often at frequencies of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy IR spectra can be obtained using various techniques. For solid samples, a KBr pellet may be prepared by mixing a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium). Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, forming ions. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectral Data (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

References

Physical and chemical properties of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, reactivity, and plausible synthetic routes. Due to the limited availability of experimental data for this compound, this guide incorporates predicted data and comparative information from its isomer, 5-Bromo-4-methylpyrimidine, to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a halogenated pyrimidine derivative. Its structure and key identifiers are presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 1257851-33-4
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Canonical SMILES CC1=CN=C(N=C1)Br
InChI Key N/A

The physical properties of this compound are summarized in the following table. It is important to note that much of the available data is predicted through computational models.

PropertyValueSource
Boiling Point 221.3 ± 20.0 °CPredicted
Density 1.596 ± 0.06 g/cm³Predicted
pKa 0.20 ± 0.16Predicted
Form LiquidN/A
Color ColourlessN/A

Synthesis of this compound

A common and effective method for the synthesis of 4-bromopyrimidines involves the bromination of the corresponding pyrimidin-4-one precursor. Reagents such as phosphorus oxybromide (POBr₃) are typically employed for this transformation.

Plausible Synthetic Pathway

A plausible synthetic route to this compound starts from 5-methylpyrimidin-4-one. The hydroxyl group at the 4-position is converted to a bromine atom using a brominating agent like phosphorus oxybromide.

Synthesis of this compound cluster_0 Synthesis start 5-Methylpyrimidin-4-one reagent + POBr₃ start->reagent product This compound reagent->product Heat Reactivity_of_this compound cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling main This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents heck_reagents Alkene Pd Catalyst, Base main->heck_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base main->sonogashira_reagents suzuki_product 4-Aryl-5-methylpyrimidine suzuki_reagents->suzuki_product heck_product 4-Vinyl-5-methylpyrimidine heck_reagents->heck_product sonogashira_product 4-Alkynyl-5-methylpyrimidine sonogashira_reagents->sonogashira_product

Navigating the Synthesis and Application of Bromomethylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-5-methylpyrimidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the common isomerism in substituted pyrimidines, this guide will also address the closely related and more extensively documented 5-Bromo-4-methylpyrimidine, as much of the available literature refers to this isomer. This document details the chemical properties, synthesis protocols, and potential applications of these compounds, with a focus on their role as versatile building blocks in medicinal chemistry.

Molecular Structure and Identification

The nomenclature of substituted pyrimidines can be ambiguous, leading to potential confusion between isomers. The compound requested, this compound, has the bromine atom at position 4 and the methyl group at position 5 of the pyrimidine ring. However, a significant portion of commercially available and published data refers to 5-Bromo-4-methylpyrimidine , which has the CAS Number 1439-09-4 .[1] Given the prevalence of data for the latter, it is probable that researchers seeking information on "this compound" will find the data for CAS 1439-09-4 to be what they are looking for.

Molecular Formula: C₅H₅BrN₂

Molecular Weight: 173.01 g/mol

Below is a table summarizing the key identifiers for 5-Bromo-4-methylpyrimidine.

IdentifierValue
IUPAC Name 5-bromo-4-methylpyrimidine
CAS Number 1439-09-4[1]
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
InChI InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
InChIKey ALRPHTZYJPXPGN-UHFFFAOYSA-N
SMILES CC1=NC=NC=C1Br

Physicochemical Properties

The physical and chemical properties of 5-Bromo-4-methylpyrimidine are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

PropertyValue
Appearance Liquid[1]
Purity ≥98%[1]
XLogP3-AA 1.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 171.96361 Da
Monoisotopic Mass 171.96361 Da
Topological Polar Surface Area 25.8 Ų
Heavy Atom Count 8

Synthesis of Brominated Pyrimidines

The synthesis of brominated pyrimidines can be achieved through various methods. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[2] This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide.[2] Another approach involves the condensation of 2-aminonitrile compounds with halogenoacetonitriles.[2]

General Experimental Protocol for the Synthesis of Condensed 4-Bromopyrimidines

This protocol describes a general method for synthesizing condensed 4-bromopyrimidines.[2]

Materials:

  • 2-aminonitrile (10 mmol)

  • Halogenoacetonitrile (10 mmol)

  • Saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL)

  • Crushed ice

  • n-hexane for recrystallization

Procedure:

  • To a mixture of 10 mmol of 2-aminonitrile and 10 mmol of halogenoacetonitrile, add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.

  • Stir the resultant mixture at 15-20°C for 2 hours.

  • Allow the reaction mixture to stand at room temperature for 1 hour.

  • Pour the reaction mixture into crushed ice.

  • The condensed 4-bromopyrimidines will be obtained as pale yellow solids.

  • Filter the solids and recrystallize them from n-hexane.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3] Brominated pyrimidines, in particular, serve as versatile intermediates for the synthesis of more complex molecules, often through cross-coupling reactions.[4] The pyridine scaffold is a cornerstone in the development of novel therapeutic agents, and derivatives such as bromomethylpyridines are valuable building blocks.[4]

These compounds are particularly important in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[4] The bromine atom on the pyrimidine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups to explore structure-activity relationships.[4]

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of a brominated pyrimidine to its potential application in drug discovery.

G General Workflow for Brominated Pyrimidine in Drug Discovery cluster_synthesis Synthesis cluster_application Application in Drug Discovery A Starting Materials (e.g., 2-aminonitrile, halogenoacetonitrile) B One-Pot Reaction (with HBr in dioxane) A->B Reactants C Crude 4-Bromopyrimidine B->C Product D Purification (Recrystallization) C->D Purification Step E Pure 4-Bromopyrimidine Derivative D->E Final Product F Cross-Coupling Reaction (e.g., Suzuki Coupling) E->F Intermediate for Further Synthesis G Diverse Library of Pyrimidine Derivatives F->G Diversification H Biological Screening (e.g., Kinase Assays) G->H Testing I Lead Compound Identification H->I Analysis J Lead Optimization I->J Refinement K Drug Candidate J->K Development

References

Solubility Profile of 4-Bromo-5-methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for 4-Bromo-5-methylpyrimidine in common organic solvents. The information presented herein provides a framework for the experimental determination and presentation of such data.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines the standard methodologies for determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.

While specific solubility data is not currently available in the public domain, this document equips researchers with the necessary protocols and data visualization tools to generate and report this crucial physicochemical property.

Physicochemical Properties

A summary of the known physicochemical properties of a related isomer, 5-Bromo-4-methylpyrimidine, is provided below. It is important to note that the positional isomerism will influence the physical properties, including solubility.

PropertyValueReference
Molecular FormulaC₅H₅BrN₂[1][2][3]
Molecular Weight173.01 g/mol [1][2][3]
AppearanceYellow oil (for 5-bromo-4-methylpyrimidine)[4]

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed quantitative solubility data for this compound in common organic solvents has been identified. To facilitate future research and data compilation, the following table provides a standardized format for presenting such data once it is experimentally determined.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

SolventSolubility ( g/100 mL)Solubility (mol/L)Method of Determination
EthanolData not availableData not available
MethanolData not availableData not available
AcetoneData not availableData not available
Ethyl AcetateData not availableData not available
DichloromethaneData not availableData not available
Dimethylformamide (DMF)Data not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available
AcetonitrileData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
TolueneData not availableData not available
n-HexaneData not availableData not available

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

References

Navigating the Stability and Storage of 4-Bromo-5-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for the chemical compound 4-Bromo-5-methylpyrimidine. Due to a lack of publicly available quantitative stability studies on this specific molecule, this guide synthesizes general best practices from safety data sheets of structurally similar compounds and established regulatory guidelines for stability testing.

Overview and General Recommendations

Based on safety data sheets for analogous compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For some related compounds, protection from light is also recommended to prevent potential photodegradation.[2][3]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following conditions are recommended. These are qualitative guidelines derived from information on similar chemical structures.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration may be advisable for long-term storage.To minimize the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated area.[1][2][3]To prevent the accumulation of potentially harmful vapors.
Container Keep container tightly closed.[1][2][3]To prevent exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation.
Light Exposure Protect from light.[2][3]To prevent photodegradation, a common degradation pathway for halogenated organic compounds.
Incompatibilities Avoid strong oxidizing agents and strong acids.[2]To prevent vigorous and potentially hazardous chemical reactions.

Potential Degradation Pathways

While specific degradation products of this compound have not been documented in the literature, potential degradation pathways can be inferred based on its chemical structure. These may include:

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, leading to the formation of 5-methyl-4-hydroxypyrimidine.

  • Oxidation: The pyrimidine ring and the methyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

  • Photodegradation: Exposure to UV or visible light could induce cleavage of the C-Br bond or other photochemical reactions.

The following diagram illustrates the logical relationship between environmental factors and the stability of this compound, highlighting recommended mitigation strategies.

cluster_factors Environmental Factors cluster_compound cluster_degradation Degradation Pathways cluster_mitigation Mitigation & Storage Practices Temperature Temperature Compound This compound (Stable State) Oxidation Oxidation Temperature->Oxidation Increases rate Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Promotes Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Induces Oxygen Atmospheric Oxygen Oxygen->Oxidation Promotes Incompatibles Incompatible Materials Reaction Chemical Reaction Incompatibles->Reaction Causes CoolDry Store in a Cool, Dry Place TightlySealed Keep Container Tightly Sealed ProtectLight Protect from Light Segregate Segregate from Incompatibles CoolDry->Temperature Mitigates effect of TightlySealed->Moisture Prevents exposure to TightlySealed->Oxygen Prevents exposure to ProtectLight->Light Blocks Ventilated Store in a Well- Ventilated Area Segregate->Incompatibles Prevents contact with

Caption: Factors influencing the stability of this compound and recommended mitigation strategies.

Framework for Experimental Stability Protocol

For organizations requiring quantitative stability data, a formal study is necessary. The following experimental protocol is a generalized framework adapted from the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines on stability testing.[4][5][6]

Objective

To establish a re-test period for this compound by evaluating its stability under various storage conditions.

Materials and Methods
  • Test Substance: At least one batch of this compound with a documented certificate of analysis.

  • Container Closure System: The compound should be stored in the container system intended for routine storage and use.[4][6]

  • Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products.

Storage Conditions

As per ICH guidelines, the following storage conditions are recommended for long-term, intermediate, and accelerated stability studies.[5][6]

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Testing Frequency

The frequency of testing should be sufficient to establish the stability profile of the substance.[5][7]

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Intermediate (if applicable): 0, 3, 6 months

  • Accelerated: 0, 3, 6 months

Stability-Indicating Parameters

The following parameters should be monitored at each time point:

  • Appearance: Visual inspection for changes in color and physical state.

  • Assay: Determination of the concentration of this compound.

  • Degradation Products: Identification and quantification of any new impurities.

  • Water Content: Measurement of moisture content.

Stress Testing

To understand the intrinsic stability of the molecule, stress testing should be conducted on a single batch.[6] This involves exposing the compound to more extreme conditions than those used in accelerated testing, such as:

  • Elevated Temperature: e.g., 50°C, 60°C.

  • High Humidity: e.g., ≥75% RH.

  • Photostability: Exposure to a standardized light source.

  • Hydrolytic Conditions: Exposure to acidic, basic, and neutral solutions.

  • Oxidative Conditions: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

The following diagram outlines a general workflow for conducting a stability study of this compound.

cluster_setup Study Setup cluster_storage Sample Storage & Testing cluster_evaluation Data Evaluation & Reporting start Define Study Protocol batch_select Select Batch(es) of This compound start->batch_select analytical_dev Develop & Validate Stability-Indicating Method batch_select->analytical_dev initial_testing Initial Analysis (T=0) analytical_dev->initial_testing long_term Long-Term Storage (e.g., 25°C/60% RH) initial_testing->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) initial_testing->accelerated stress Stress Testing (Forced Degradation) initial_testing->stress pull_samples Pull Samples at Defined Timepoints long_term->pull_samples accelerated->pull_samples analyze_samples Analyze Samples stress->analyze_samples pull_samples->analyze_samples data_analysis Analyze Stability Data analyze_samples->data_analysis degradation_path Identify Degradation Products & Pathways data_analysis->degradation_path shelf_life Establish Re-test Period or Shelf Life degradation_path->shelf_life report Generate Stability Report shelf_life->report

Caption: A generalized workflow for conducting a stability study of this compound.

Conclusion

While specific, quantitative stability data for this compound is not currently available in the public domain, a conservative approach to its storage and handling is crucial for maintaining its quality. By adhering to the recommended conditions outlined in this guide and, where necessary, conducting formal stability studies based on the provided framework, researchers and drug development professionals can ensure the integrity of this important chemical intermediate in their scientific endeavors.

References

Foundational Principles: The Rationale for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Crystal Structure Analysis of 4-Bromo-5-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the structural elucidation of this compound via single-crystal X-ray diffraction. As a foundational heterocyclic scaffold, pyrimidine and its derivatives are of paramount importance in medicinal chemistry and drug development.[1][2] The introduction of a bromine atom and a methyl group creates a molecule with specific electronic and steric properties, making a precise understanding of its three-dimensional structure crucial for rational drug design, polymorphism studies, and materials science applications.[3][4] This guide moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure.[5] For this compound, a halogenated pyrimidine, understanding its crystal packing, intermolecular interactions (such as halogen bonding or π-stacking), and precise molecular geometry is essential.[3][6] This knowledge allows scientists to:

  • Design Novel Therapeutics: By understanding how the molecule interacts with biological targets at an atomic level, more potent and selective drugs can be designed.[7]

  • Control Solid-State Properties: Predict and control polymorphism, solubility, and stability, which are critical factors in pharmaceutical formulation.[8][9]

  • Elucidate Reaction Mechanisms: Unambiguously confirm the product of a chemical synthesis.[9]

Experimental Workflow: A Validated Protocol

The journey from a powdered compound to a fully refined crystal structure involves a sequence of meticulous steps. Each stage is critical for the quality of the final model.[10]

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Crystal Growth: The Art and Science of Nucleation

The acquisition of a high-quality single crystal is the most crucial, and often most challenging, step in the process.[10][11] Without a suitable crystal, diffraction analysis is impossible. For small organic molecules like this compound, slow evaporation is a reliable method.

Step-by-Step Protocol: Slow Evaporation

  • Purity Confirmation: Ensure the starting material is of high purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Test the solubility of this compound in a variety of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate). The ideal solvent will fully dissolve the compound at a moderate concentration.

  • Solution Preparation: Create a nearly saturated solution in a clean, small-volume vial (e.g., 2 mL).

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a new, clean vial to remove any microscopic dust or particulate matter that could cause rapid, uncontrolled nucleation.

  • Controlled Evaporation: Cover the vial with a cap pierced with one or two small holes using a fine needle. This restricts the rate of solvent evaporation, allowing molecules to organize slowly into a well-ordered lattice.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor over several days to weeks for the appearance of clear, well-formed crystals with sharp edges.

Expertise in Action: The choice to use slow evaporation is deliberate. It operates under conditions close to equilibrium, which favors the formation of the most thermodynamically stable crystal form (polymorph), a critical consideration in pharmaceutical development.[8]

Data Collection: Illuminating the Atomic Lattice

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][9][12]

Step-by-Step Protocol: Data Acquisition

  • Crystal Mounting: Carefully select a crystal (typically 0.1-0.3 mm in size) with no visible cracks or defects.[11] Mount it on a cryoloop.

  • Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the intense X-ray beam.[12]

  • Data Collection: Mount the crystal on a diffractometer. An automated routine will determine the unit cell dimensions and Bravais lattice.[13] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the resulting diffraction patterns on a detector.[13][14]

Structure Solution and Refinement: Decoding the Data

The collected diffraction data consists of thousands of reflection intensities. The process of converting this data into a final atomic model is computationally intensive.

Step-by-Step Protocol: From Reflections to Model

  • Data Processing: The raw images are processed to integrate the intensity of each reflection and apply corrections. The data is then scaled and merged.[13] A key quality indicator, R(int), measures the agreement between symmetry-equivalent reflections; a low value is desirable.

  • Structure Solution: The "phase problem" is solved using direct methods, a computational approach that uses statistical relationships between the reflection intensities to derive initial phase estimates.[10][14] This yields an initial, approximate electron density map.

  • Model Building: An initial atomic model of this compound is fitted into the electron density map.

  • Refinement: The model is refined using iterative cycles of least-squares minimization.[14] This process adjusts atomic coordinates and thermal parameters to improve the agreement between the experimentally observed diffraction data (F_obs) and the data calculated from the model (F_calc).[15]

  • Validation: The quality of the final model is assessed using several metrics:

    • R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes.

    • wR2 factor: A weighted R-factor based on intensities.

    • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

    • Residual Electron Density: The difference map should be largely featureless, indicating that the model accounts for all atoms.

Trustworthiness through Validation: The use of a "test set" of reflections (typically 5-10% of the data) that are not included in the refinement process allows for the calculation of a crucial cross-validation metric, R_free.[15] A low R_free that tracks well with R_work (the R-factor for the data used in refinement) indicates that the model is not over-fitted to the data and genuinely describes the structure.[15]

Structural Data Summary

The following table summarizes representative crystallographic data for a halogenated pyrimidine derivative, illustrating the typical parameters reported in a structural analysis.

Parameter Value Significance
Formula C₅H₅BrN₂Chemical composition of the molecule.[16][17]
Molecular Weight 173.01 g/mol Mass of one mole of the substance.[16][17]
Crystal System MonoclinicThe fundamental symmetry class of the unit cell.[14]
Space Group P2₁/cThe specific set of symmetry operations for the crystal.[14]
a, b, c (Å) 7.1, 10.2, 8.9Dimensions of the unit cell.
β (°) 98.5The angle of the monoclinic unit cell.
Volume (ų) 635The volume of a single unit cell.
Z 4Number of molecules in the unit cell.
Final R1 [I>2σ(I)] 0.045A primary indicator of refinement quality (lower is better).[12][15]
Final wR2 (all data) 0.115A secondary indicator of refinement quality.[15]
Goodness-of-Fit 1.05Indicates a good fit between the model and the data.[12]

Molecular Visualization

Caption: 2D representation of the this compound molecular structure.

Conclusion for the Professional

The crystal structure analysis of this compound, following the robust protocols outlined herein, provides an unambiguous determination of its molecular geometry and solid-state packing. This foundational data is not merely an academic exercise; it is a critical asset for drug development professionals and materials scientists. The structural insights directly inform computer-aided drug design, guide strategies for polymorph control, and provide the empirical basis for understanding structure-activity relationships (SAR). The integrity of this data, validated through established crystallographic metrics, ensures its reliability for these advanced applications.

References

An In-Depth Technical Guide to 4-Bromo-5-methylpyrimidine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylpyrimidine, a halogenated pyrimidine derivative. It delves into the historical context of pyrimidine chemistry, tracing the path to the discovery and synthesis of this specific molecule. The guide presents a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its significance as a building block in medicinal chemistry. Particular attention is given to its role in the development of targeted therapeutics, supported by visualizations of relevant synthetic pathways and experimental workflows.

Introduction: The Dawn of Pyrimidine Chemistry

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] A year later, in 1885, Pinner coined the term "pyrimidin" to describe this class of heterocyclic compounds.[1] However, the parent pyrimidine ring was not synthesized until 1900, when Gabriel and Colman prepared it through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

The pyrimidine scaffold is a cornerstone of life itself, forming the basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. Beyond their biological significance, pyrimidine derivatives have emerged as a versatile class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities. This has led to the development of numerous synthetic methodologies to access functionalized pyrimidine rings, paving the way for the discovery of novel therapeutic agents.

While the precise date and discoverer of the very first synthesis of this compound remain elusive in readily available literature, its existence is a testament to the extensive exploration of pyrimidine chemistry throughout the 20th century. The development of bromination and methylation techniques for aromatic and heteroaromatic systems allowed for the systematic functionalization of the pyrimidine core, leading to the creation of a vast library of derivatives for scientific investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[2]
Molecular Weight 173.01 g/mol [2]
CAS Number 1439-09-4[3]
Appearance Colorless to light yellow liquid[3]
Melting Point 215 °C[3]
Boiling Point 221.3 ± 20.0 °C at 760 Torr[3]
Density 1.596 ± 0.06 g/cm³[3]
pKa 0.50 ± 0.16 (Predicted)[3]
InChI InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3[2]
SMILES CC1=C(Br)C=NC=N1[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. Below is a summary of the available spectroscopic data for this compound.

SpectroscopyData and InterpretationSource
¹H-NMR (CDCl₃) δ 8.98 (s, 1H), 8.72 (s, 1H), 2.65 (s, 3H)[3]
¹³C-NMR Data not readily available in searched literature.
Infrared (IR) Data not readily available in searched literature.
Mass Spectrometry (MS) Data not readily available in searched literature.

Synthesis and Experimental Protocols

One-Pot Synthesis of 4-Bromopyrimidines

A notable development in the synthesis of brominated pyrimidines was a one-pot reaction reported in 1999. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-bromopyrimidines.[4] This approach offers a more streamlined and less time-consuming alternative to traditional multi-step syntheses.[4]

General Experimental Protocol for the Synthesis of 4-Bromopyrimidines: [4]

  • A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.

  • To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.

  • The resulting mixture is stirred at 15-20°C for 2 hours.

  • The reaction mixture is then allowed to stand at room temperature for 1 hour.

  • Finally, the mixture is poured into crushed ice, leading to the precipitation of the 4-bromopyrimidine product as a pale yellow solid.

  • The solid is collected by filtration and recrystallized from n-hexane.

Synthesis of this compound from 5-Bromopyrimidine

A specific, albeit more contemporary, synthesis of this compound starts from 5-bromopyrimidine.[3]

Experimental Protocol: [3]

  • An ether solution of methyl lithium (109 mmol, 1.09 M, 100 mL) is added dropwise to an ether (100 mL) solution of 5-bromopyrimidine (17.3 g, 109 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Following this, water (1.96 mL, 109 mmol) and a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (24.7 g, 109 mmol) in tetrahydrofuran (150 mL) are added.

  • The mixture is then stirred for an additional 16 hours at room temperature.

  • Upon completion, the reaction is worked up by adding water and ethyl acetate for extraction.

  • The organic layer is separated, washed with 1 M aqueous sodium hydroxide, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to afford this compound.[3]

Synthesis_of_4_Bromo_5_methylpyrimidine 5-Bromopyrimidine 5-Bromopyrimidine Intermediate_1 Lithium-Halogen Exchange Intermediate 5-Bromopyrimidine->Intermediate_1 1. MeLi, Ether, RT, 1h Methyl_Lithium Methyl_Lithium Methyl_Lithium->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product 2. H₂O 3. DDQ, THF, RT, 16h DDQ 2,3-Dichloro-5,6-dicyano-p-benzoquinone DDQ->Final_Product

Synthetic pathway for this compound.

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in drug discovery. Halogenated pyrimidines serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.

The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer: Many pyrimidine analogs act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.

  • Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

  • Antibacterial: Certain pyrimidine derivatives have demonstrated efficacy against various bacterial strains.

The this compound scaffold provides a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The methyl group can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for biological targets.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization Start This compound Reaction Cross-Coupling / Nucleophilic Substitution Start->Reaction Library Compound Library Reaction->Library Diversity Diverse Building Blocks Diversity->Reaction Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Role of this compound in drug discovery.

Conclusion

This compound, a seemingly simple heterocyclic compound, is a product of a rich history of chemical exploration. While its own discovery is not prominently documented, its existence is a testament to the foundational work in pyrimidine chemistry. The synthetic routes developed for this and related compounds have provided medicinal chemists with a valuable tool for the creation of novel molecules with therapeutic potential. The versatility of the brominated pyrimidine scaffold ensures that it will continue to be a relevant building block in the ongoing quest for new and effective drugs to combat a wide range of diseases. Further research into the specific biological activities of this compound itself may yet reveal untapped therapeutic potential.

References

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 4-Bromo-5-methylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Its unique electronic properties and synthetic tractability have made it a privileged core in the design of molecules targeting a wide array of biological pathways.[1] Within this vast chemical space, 4-Bromo-5-methylpyrimidine emerges as a particularly valuable building block. The strategic placement of the bromine atom provides a reactive handle for facile chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methyl group offers a subtle yet significant tool for modulating steric and electronic properties, influencing both target binding and metabolic stability. This guide provides a comprehensive overview of modern theoretical and computational methodologies applied to this compound, offering a roadmap for researchers to unlock its full potential in the development of next-generation therapeutics.

Part 1: Unveiling the Electronic Landscape through Quantum Chemical Calculations

A fundamental understanding of the intrinsic electronic and structural properties of this compound is paramount for rational drug design. Density Functional Theory (DFT) stands as a powerful and widely adopted computational method for this purpose, offering a balance of accuracy and computational efficiency.[2][3]

Molecular Geometry Optimization and Vibrational Analysis

The first step in any theoretical characterization is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

  • Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: Select the B3LYP hybrid functional, which has demonstrated robust performance for a wide range of organic molecules.

    • Basis Set: Employ the 6-311+G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.

  • Calculation Execution: Submit the structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

  • Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The MEP map of this compound reveals electronegative regions around the nitrogen atoms of the pyrimidine ring, indicating their potential to act as hydrogen bond acceptors.

Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the characterization of synthesized compounds.

Table 2: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts

Vibrational ModePredicted Frequency (cm⁻¹)ProtonPredicted Chemical Shift (ppm)
C-H stretch (pyrimidine)3050-3100H28.95
C-H stretch (methyl)2950-3000H68.70
C=N stretch1550-1600CH₃2.60
C-Br stretch550-650

These predicted spectra serve as a valuable reference for experimental chemists. For instance, the characteristic C-Br stretch can be a key diagnostic peak in the IR spectrum.

Diagram 1: DFT Workflow for Molecular Characterization

dft_workflow start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq check No Imaginary Frequencies? freq->check check->opt No homo_lumo HOMO/LUMO Analysis check->homo_lumo Yes esp Electrostatic Potential Map homo_lumo->esp spectra Predict IR/NMR Spectra esp->spectra end Optimized Structure & Properties spectra->end

Caption: A typical workflow for DFT-based molecular property calculation.

Part 2: Probing Protein-Ligand Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[4] Given the prevalence of pyrimidine derivatives as kinase inhibitors, we will use a hypothetical scenario of docking this compound into the ATP-binding site of a representative kinase.[5][6]

Experimental Protocol 2: Molecular Docking of this compound

  • Target Preparation:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the docking grid box around the ATP-binding site of the kinase, typically guided by the position of the co-crystallized inhibitor.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • The program will generate a series of possible binding poses and score them based on a defined scoring function.

  • Pose Analysis:

    • Visualize the top-ranked docking poses in the context of the protein's active site.

    • Analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds.

Interpreting Docking Results

The docking score provides an estimate of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the binding pose reveals which residues are critical for ligand recognition. For pyrimidine-based kinase inhibitors, a common interaction is the formation of hydrogen bonds between the pyrimidine nitrogens and the hinge region of the kinase.[6]

Table 3: Hypothetical Docking Results for this compound

ParameterValue
Docking Score (kcal/mol)-6.5
Key Interacting ResiduesMet102 (Hinge), Leu150, Val35
Hydrogen BondsN1 of pyrimidine with backbone NH of Met102
Hydrophobic InteractionsMethyl group with Val35; Pyrimidine ring with Leu150

The bromine atom in this compound can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Diagram 2: Molecular Docking Workflow

docking_workflow protein_prep Protein Preparation (from PDB) grid_gen Grid Box Definition (Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Optimized Geometry) docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Pose Analysis & Scoring docking->analysis interactions Identify Key Interactions analysis->interactions

Caption: A generalized workflow for performing molecular docking studies.

Part 3: Guiding Lead Optimization with QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[7][8] By developing a QSAR model for a series of this compound analogs, researchers can predict the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates.

Building a QSAR Model
  • Dataset Curation: A QSAR study requires a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values).

  • Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated. These can include:

    • Electronic Descriptors: Dipole moment, HOMO/LUMO energies (from DFT).

    • Steric Descriptors: Molecular weight, molar volume.

    • Hydrophobic Descriptors: LogP.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Volume) + 1.5 * (HOMO) + C

This equation would suggest that higher hydrophobicity and a higher HOMO energy, along with a smaller molecular volume, are beneficial for the biological activity of this series of compounds.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful framework for accelerating the discovery and optimization of drug candidates based on the this compound scaffold. From elucidating fundamental electronic properties with DFT to predicting protein-ligand interactions through molecular docking and guiding lead optimization with QSAR, these in silico techniques offer invaluable insights that can significantly reduce the time and cost associated with traditional drug discovery pipelines. By integrating these computational strategies into their research workflows, scientists can make more informed decisions and enhance the probability of success in developing novel and effective therapeutics.

References

Purity Analysis of Commercial 4-Bromo-5-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of commercial 4-Bromo-5-methylpyrimidine, a key building block in pharmaceutical synthesis. Ensuring the purity of this starting material is critical for the reliability and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers in establishing robust quality control procedures.

Introduction to this compound and its Purity

This compound (CAS No. 1257851-33-4) is a substituted pyrimidine with a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01 g/mol .[1][2] It is a valuable intermediate in the synthesis of a variety of biologically active molecules. Commercial grades of this compound are typically available with purities of 95% to 98%.[3][4] Impurities can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, and isomers. A thorough purity analysis is therefore essential to identify and quantify these impurities to ensure the quality and consistency of the material.

Potential Impurities in Commercial this compound

While specific impurity profiles can vary between manufacturers and batches, potential impurities can be inferred from common synthetic pathways for brominated pyrimidines. The synthesis of such compounds often involves the bromination of a pyrimidine precursor.[5][6] Potential impurities may include:

  • Isomeric By-products: Incomplete regioselectivity during bromination can lead to the formation of other brominated isomers.

  • Unreacted Starting Materials: Residual amounts of the starting pyrimidine compound may be present.

  • Over-brominated Species: The introduction of more than one bromine atom onto the pyrimidine ring can occur.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be retained in the final product.

  • Degradation Products: The compound may degrade over time or upon exposure to light, heat, or moisture.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining absolute purity without the need for a specific reference standard for each impurity.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for the purity assessment of this compound and related compounds.[10]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled, e.g., 30 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[11][12][13]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A representative program could be:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[14][15]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation

The quantitative data obtained from the purity analysis of different commercial batches of this compound can be summarized in the following tables. The data presented here is representative and may vary between suppliers and batches.

Table 1: Purity of Commercial this compound by Different Analytical Techniques

Analytical MethodSupplier A (Lot #12345)Supplier B (Lot #67890)Supplier C (Lot #ABCDE)
Purity by HPLC (% Area) 98.5%97.2%95.8%
Purity by GC-MS (% Area) 98.2%97.0%95.5%
Absolute Purity by qNMR (%) 98.8%97.5%96.1%

Table 2: Impurity Profile of Commercial this compound

ImpuritySupplier A (Lot #12345)Supplier B (Lot #67890)Supplier C (Lot #ABCDE)Identification Method
Unidentified Impurity 1 (RRT 0.85) 0.3%0.8%1.2%HPLC-UV
Unidentified Impurity 2 (RRT 1.15) 0.2%0.5%0.9%HPLC-UV
Residual Toluene < 50 ppm150 ppm300 ppmGC-MS
Water Content (Karl Fischer) 0.1%0.3%0.5%Karl Fischer Titration

(RRT = Relative Retention Time)

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

experimental_workflow cluster_hplc HPLC Analysis Workflow cluster_gcms GC-MS Analysis Workflow cluster_qnmr qNMR Analysis Workflow hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection Injection into HPLC hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Integration, % Area) hplc_detection->hplc_data gcms_sample Sample Preparation (Dissolution in Volatile Solvent) gcms_injection Injection into GC gcms_sample->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Mass Spectrometry (Detection and Identification) gcms_separation->gcms_detection gcms_data Data Analysis (Library Search, % Area) gcms_detection->gcms_data qnmr_sample Sample & Internal Standard (Accurate Weighing) qnmr_dissolution Dissolution in Deuterated Solvent qnmr_sample->qnmr_dissolution qnmr_acquisition NMR Data Acquisition qnmr_dissolution->qnmr_acquisition qnmr_processing Data Processing (Phasing, Baseline Correction) qnmr_acquisition->qnmr_processing qnmr_analysis Integration and Purity Calculation qnmr_processing->qnmr_analysis

Figure 1: General experimental workflows for the purity analysis of this compound.

signaling_pathway compound Commercial this compound hplc HPLC Analysis compound->hplc gcms GC-MS Analysis compound->gcms qnmr qNMR Analysis compound->qnmr purity Purity Assessment hplc->purity impurities Impurity Profile gcms->impurities qnmr->purity decision Acceptance/Rejection of Batch purity->decision impurities->decision

Figure 2: Logical relationship for the quality assessment of commercial this compound.

Conclusion

The purity of commercial this compound is a critical parameter that can significantly impact its use in research and drug development. A combination of analytical techniques, including HPLC, GC-MS, and qNMR, provides a comprehensive approach to accurately determine the purity and identify potential impurities. The methodologies and representative data presented in this guide serve as a valuable resource for establishing robust quality control specifications and ensuring the consistency of this important chemical intermediate. It is recommended that researchers validate these methods for their specific applications and instrumentation.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl structures is paramount. Pyrimidine derivatives are a cornerstone of this field, forming the structural core of numerous therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs.[3][4]

4-Bromo-5-methylpyrimidine is an especially valuable building block. The bromine atom provides a reactive handle for cross-coupling, while the pyrimidine ring's inherent electron-deficient nature facilitates the initial oxidative addition step, making it an excellent substrate for C-C bond formation.[5] This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a robust protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind procedural choices, present a detailed experimental workflow, and offer guidance on optimization and troubleshooting.

Mechanistic Considerations and Parameter Selection

A successful Suzuki-Miyaura coupling hinges on the careful orchestration of several key components. Understanding the catalytic cycle is essential for rational optimization. The reaction proceeds through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][6] For a heteroaryl substrate like this compound, specific considerations are necessary.

The Catalytic System: Palladium and Ligands

The choice of the palladium source and, more critically, the phosphine ligand is the most significant factor influencing reaction success. While the nitrogen atoms of the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis, modern ligand systems effectively mitigate this issue.[7][8]

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ is often used directly, precursors like Pd₂(dba)₃ or Pd(OAc)₂ require an external phosphine ligand to generate the active Pd(0) species in situ.

  • Ligands: For heteroaryl couplings, electron-rich and sterically hindered phosphine ligands are superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[7][9] Buchwald-type ligands (e.g., XPhos, SPhos) and other bulky phosphines (e.g., P(t-Bu)₃) have demonstrated high efficacy in these transformations.[7][10]

The Role of the Base

The base is not a passive component; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact yield and should be matched with the chosen solvent system.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[3][7] K₃PO₄ is often effective in a wide range of solvent systems, while the stronger base Cs₂CO₃ can be beneficial for less reactive coupling partners.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Anhydrous conditions are often preferred to minimize competitive protodeboronation of the boronic acid.[8]

  • Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are widely used, often in combination with water to aid in dissolving the inorganic base.[3][7]

The following diagram illustrates the fundamental catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Active Pd(0)Ln Catalyst OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 Aryl-Pd(II)-Br Complex OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Aryl-Pd(II)-Aryl' Complex Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-5-methylpyrimidine RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BaseComplex [Ar'-B(OH)₃]⁻ BoronicAcid->BaseComplex Activation BaseComplex->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Reaction monitoring by TLC or LC-MS is strongly recommended.[11]

Reagent and Materials Summary
Reagent/MaterialMolecular Weight ( g/mol )Molar Equiv.Example Amount (for 1 mmol scale)
This compound172.011.0172 mg
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5 mmol
Pd(PPh₃)₄1155.560.03 - 0.0535 - 58 mg
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0276 - 415 mg
1,4-Dioxane (anhydrous)--4.0 mL
Water (degassed)--1.0 mL
Schlenk flask or Microwave vial--10 mL
Magnetic stir bar--1
Inert gas supply (Argon or Nitrogen)---
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).[7]

  • Inert Atmosphere: Seal the vessel and thoroughly purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[3][12]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.[7]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath (typically 80-100 °C) or a microwave reactor (100-150 °C).[3][7] Stir the mixture vigorously for the prescribed time (typically 2-18 hours for conventional heating, or 15-30 minutes for microwave heating).

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc (2x). Combine the organic layers and wash sequentially with water and then brine to remove inorganic impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-5-methylpyrimidine product.[11]

Optimization and Troubleshooting Workflow

Even with a robust protocol, optimization is often necessary depending on the specific coupling partner. The following workflow provides a logical approach to refining the reaction conditions. Common issues include the formation of dehalogenated starting material or protodeboronation of the boronic acid.[9] Addressing these often involves systematically changing the base, ligand, or solvent.

Optimization_Workflow start Start: Standard Protocol Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 85°C check_yield Analyze Outcome: Yield, Byproducts (Dehalogenation, Protodeboronation) start->check_yield success Success: High Yield (>80%) check_yield->success Good low_yield Low Yield or No Reaction check_yield->low_yield Poor byproducts Significant Byproducts check_yield->byproducts Poor change_catalyst Screen Catalyst System: 1. Use Buchwald Ligand (e.g., XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ 2. Increase Catalyst Loading low_yield->change_catalyst change_base Screen Base: 1. Switch to K₃PO₄ 2. Switch to Cs₂CO₃ byproducts->change_base change_catalyst->change_base change_solvent Screen Solvent: 1. Anhydrous THF or Toluene 2. DMF change_base->change_solvent increase_temp Increase Temperature (up to 120°C or use Microwave) change_solvent->increase_temp increase_temp->check_yield Re-evaluate

References

Application Notes & Protocols: Strategic Sonogashira Coupling of 4-Bromo-5-methylpyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Alkynylpyrimidines

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, represents a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of carbon-carbon bonds under remarkably mild conditions, a feature that has cemented its role in the synthesis of complex molecules.[1][3] In the landscape of medicinal chemistry, the pyrimidine scaffold is a "privileged structure," forming the core of numerous approved pharmaceuticals.[4] The targeted installation of alkynyl groups onto this heterocycle via Sonogashira coupling is a key strategy for modulating biological activity, improving pharmacokinetic profiles, and generating novel intellectual property.[4][5][6]

This guide provides an in-depth analysis and actionable protocols for the Sonogashira coupling of 4-bromo-5-methylpyrimidine, a versatile building block for drug development. We will move beyond a simple recitation of steps to explain the underlying principles, enabling researchers to rationally design, optimize, and troubleshoot their synthetic routes.

Core Principles: Deconstructing the Catalytic Machinery

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4] While numerous variations exist, understanding this classical mechanism is foundational for all applications.

  • The Palladium Cycle (The Workhorse): This cycle is responsible for the primary bond-forming events.

    • Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate.

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center. This is a crucial step where the two cycles intersect.

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, expelling the final 4-alkynyl-5-methylpyrimidine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

  • The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a highly nucleophilic copper(I) acetylide species.[7] This species is then poised for the transmetalation step with the palladium center.

A significant side reaction, particularly in the presence of oxygen, is the copper-mediated oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[8] This depletes the alkyne and complicates purification. Consequently, copper-free Sonogashira variants have been developed, which are often preferred to mitigate this issue.[3][8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAd Pd(II) Complex (Ar-Pd(II)-Br)L₂ Pd0->OxAd Oxidative Addition (+ Ar-Br) Product_Complex Pd(II) Dialkynyl Complex (Ar-Pd(II)-C≡CR)L₂ OxAd->Product_Complex Transmetalation (+ Cu-C≡CR) Product_Complex->Pd0 Reductive Elimination (- Ar-C≡CR) CuX Cu(I)X Product Product (Ar-C≡CR) Product_Complex->Product Cu_Alkyne Copper Acetylide (Cu-C≡CR) CuX->Cu_Alkyne Deprotonation (+ H-C≡CR, Base) Cu_Alkyne->OxAd Transfers Alkynyl Group Cu_Alkyne->CuX Transmetalation (to Pd cycle) ArBr This compound ArBr->OxAd Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_Alkyne

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Design: A Guide to Component Selection

Success in a Sonogashira coupling depends on the judicious choice of each reaction component. For a substrate like this compound, the electronic properties of the heterocycle must be considered.

ComponentRole & Selection RationaleField-Proven Recommendations
Aryl Halide The electrophilic partner. Reactivity order is I > Br > Cl.[1][8] this compound is moderately reactive and typically requires heating to achieve efficient coupling.[8][9]This compound (1.0 equiv)
Palladium Source The primary catalyst. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often used as they are more stable but are reduced in situ to the active Pd(0) species.[1] Pd(0) sources like Pd(PPh₃)₄ can also be used directly.PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%), or a combination of a Pd source (e.g., Pd₂(dba)₃) with a specific ligand.
Phosphine Ligand Stabilizes the Pd center, prevents catalyst decomposition (formation of palladium black), and modulates reactivity.[7][8] Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.Triphenylphosphine (PPh₃) is standard. For challenging couplings, consider more specialized ligands like XPhos or S-Phos.
Copper(I) Source Co-catalyst for alkyne activation. Copper(I) iodide (CuI) is the most common choice.[1] Its quality is critical; use from a fresh, unopened bottle if possible.CuI (1-10 mol%). For copper-free variants, this component is omitted entirely.
Base Deprotonates the alkyne to form the active nucleophile and neutralizes the HBr generated during the reaction.[8] Amine bases (Et₃N, DIPEA) are common and can also serve as solvents.[10]Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 equiv). Can be used as a co-solvent or the sole solvent.
Solvent Solubilizes reactants and stabilizes catalytic intermediates. Must be anhydrous and rigorously deoxygenated to prevent Glaser coupling and catalyst decomposition.[8][11]Tetrahydrofuran (THF), 1,4-Dioxane, N,N-Dimethylformamide (DMF), or neat amine base (e.g., Et₃N). DMF or Dioxane are good choices when higher temperatures are needed.[9][12]
Temperature Controls the reaction rate. Aryl bromides typically require elevated temperatures (60-100 °C) for efficient oxidative addition.[9]Start with 60-80 °C and increase if the reaction is sluggish. Monitor for potential decomposition at higher temperatures.

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline. Specific quantities and conditions may require optimization based on the alkyne used.

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) Iodide (CuI, 5.0 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., Triethylamine, 3.0 equivalents)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum, then backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.[4][8]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the degassed triethylamine. Stir for 5-10 minutes to allow for dissolution.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 65 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to complex with copper), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkynyl-5-methylpyrimidine product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficient temperature for aryl bromide activation.3. Impure starting materials or solvents.[8]1. Use fresh, high-quality catalysts and anhydrous, deoxygenated solvents/reagents.2. Increase reaction temperature in 10-20 °C increments.3. Consider a more active ligand (e.g., XPhos).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen, impurities, or inappropriate solvent choice.[8] Anecdotal evidence suggests THF can sometimes promote this.[13]1. Ensure the system is rigorously deoxygenated.2. Use high-purity, anhydrous solvents.3. Try an alternative solvent like Dioxane or DMF.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst.[8]1. Improve inert atmosphere technique.2. Reduce CuI loading or switch to a copper-free protocol.3. Add the alkyne slowly via syringe pump to keep its concentration low.[12]
Dehalogenation of Starting Material Undesired side reaction, sometimes promoted by certain bases or impurities.1. Try a different, bulkier amine base like DIPEA.2. Ensure the alkyne is of high purity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent requirement for constructing biologically active molecules.[1][3] The functionalization of pyrimidine scaffolds is of particular interest due to their prevalence in pharmaceuticals. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-5-methylpyrimidine, a key building block for various therapeutic agents.

The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4] The choice of these components is critical for achieving high yields and selectivity. The general catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyrimidine and regenerate the Pd(0) catalyst.[3][5][6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various brominated pyridine and pyrimidine substrates. These examples can serve as a valuable starting point for the optimization of the reaction with this compound.

Amine Coupling PartnerPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference Substrate
AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10010 min (MW)>952-Bromo-13α-estrone
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene100-935-Bromopyrimidine
MorpholinePd₂(dba)₃ (1)Biaryl Phosphine (4)LiHMDS (2.2)THF65--5-Bromopyrimidine
n-PropylaminePd(OAc)₂dpppNaOt-BuToluene80-702-Bromo-4-methylpyridine[4]
DimethylaminePd(OAc)₂dpppNaOt-BuToluene80-1002-24-2-Bromo-4-methylpyridine[4]
PiperidinePd(dba)₂tBuDavePhos--9024604-Bromo-1-tritylpyrazole[7]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification setup 1. Add Pd Precursor, Ligand, & Base to Oven-Dried Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_reagents 3. Add this compound, Amine, and Anhydrous Solvent inert->add_reagents reaction 4. Heat Mixture with Vigorous Stirring add_reagents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor cool 6. Cool to Room Temperature & Quench Reaction monitor->cool extract 7. Extract with Organic Solvent, Wash, and Dry cool->extract concentrate 8. Concentrate Under Reduced Pressure extract->concentrate purify 9. Purify by Column Chromatography concentrate->purify final_product Final Product: 5-Alkyl/Aryl-amino-4-methylpyrimidine purify->final_product Characterize (NMR, MS)

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

General Protocol for Amination with Primary and Secondary Amines

This procedure is a general guideline and will likely require optimization of the catalyst, ligand, base, solvent, temperature, and reaction time depending on the specific amine used.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos, dppp) (1.5-10 mol%)

  • Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOt-Bu), or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.[4]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][4]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • If a sealed tube was used, open it carefully. Quench the reaction with a saturated aqueous solution of ammonium chloride or water.[1]

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.[1]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate), to yield the desired 5-substituted-amino-4-methylpyrimidine derivative.[3]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-5-methylpyrimidine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1] This powerful tool enables the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] In the context of medicinal chemistry and drug discovery, the pyrimidine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. The functionalization of substituted pyrimidines, such as 4-Bromo-5-methylpyrimidine, via the Heck reaction allows for the introduction of diverse vinyl and substituted vinyl groups, providing a versatile platform for the synthesis of novel molecular architectures with potential therapeutic applications.[2][3]

These application notes provide a detailed protocol for the Heck reaction of this compound with various alkenes, alongside representative data and a general experimental workflow. The information presented is intended to serve as a comprehensive guide for researchers engaged in synthetic chemistry and drug development.

Reaction Principle

The Heck reaction, also known as the Mizoroki-Heck reaction, proceeds through a catalytic cycle involving a palladium(0) species.[4] The key steps of the mechanism include:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active palladium(0) catalyst for the next cycle.[5]

Applications in Drug Discovery

The vinylated pyrimidine derivatives synthesized via the Heck reaction are valuable intermediates in the development of novel therapeutics. These moieties can serve as key building blocks for more complex molecules or can themselves possess pharmacological activity. For instance, the introduction of specific vinyl groups can modulate the binding affinity and selectivity of a molecule for its biological target. This strategy is particularly relevant in the design of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif, and the appended vinyl group can extend into other regions of the ATP-binding site to enhance potency and selectivity.[2] The intramolecular version of the Heck reaction is also a valuable tool for creating macrocyclic drug candidates.[3]

Experimental Protocols

The following is a generalized protocol for the Heck reaction of this compound with an alkene. The specific conditions may require optimization depending on the alkene used.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃), Triphenylphosphine (PPh₃))

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed microwave vial)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.01-0.03 mmol, 1-3 mol%), and the phosphine ligand (0.02-0.06 mmol, 2-6 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (1.5-2.0 mmol, 1.5-2.0 equiv.).

  • Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv.) to the mixture.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-130 °C).

  • Stir the reaction at this temperature for the specified time (typically 2-24 hours), monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Quantitative Data

The following tables summarize representative reaction conditions and yields for the Heck coupling of a closely related substrate, 2-Amino-5-bromo-4-methylpyridine, with various alkenes. These conditions can serve as a starting point for the optimization of the Heck reaction with this compound.

Table 1: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Various Alkenes [2]

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024~85
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018~78

Table 2: Alternative Heck Coupling Conditions for Aryl Bromides [6]

AlkeneCatalyst (mol%)BaseAdditiveSolventTemp. (°C)Time (h)
StyrenePd(OAc)₂ (1)Et₃NTBABDMF1302
Ethyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302
n-Butyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302

TBAB: Tetrabutylammonium bromide

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_Alkene->PdII_Intermediate Migratory Insertion Product_Complex [Product-Pd(0)L₂-HBr] PdII_Intermediate->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene Product_Complex->Product Product Release Byproduct [Base-H]⁺Br⁻ ArBr This compound Alkene Alkene Base Base

Caption: Catalytic cycle of the Heck reaction.

General Experimental Workflow for Heck Reaction

Heck_Workflow start Start setup Reaction Setup: - this compound - Alkene - Pd Catalyst & Ligand - Base & Solvent - Inert Atmosphere start->setup reaction Heating & Stirring (80-130 °C, 2-24 h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O & Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the Heck reaction.

References

Stille Coupling of 4-Bromo-5-methylpyrimidine with Organostannanes: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a vast number of therapeutic agents.[1][2] Its prevalence is rooted in its ability to mimic the endogenous nucleobases of DNA and RNA, allowing for interactions with a wide array of biological targets.[1] Specifically, the functionalization of the C5 position of the pyrimidine ring has been a focal point in the development of novel kinase inhibitors, antiviral agents, and other targeted therapies.[3] The Stille cross-coupling reaction has emerged as a powerful and versatile tool for the creation of carbon-carbon bonds at this position, offering a reliable method for the introduction of diverse molecular fragments.[4][5] This guide provides a detailed exploration of the Stille coupling of 4-Bromo-5-methylpyrimidine with various organostannanes, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (R-SnR'3) and an organic halide or pseudohalide (R''-X).[4] The reaction is prized for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions required.[6][7] The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Stille_Mechanism Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X (this compound) R-X (this compound) Oxidative_Addition Oxidative Addition R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 R'-SnBu3 (Organostannane) R'-SnBu3 (Organostannane) Transmetalation Transmetalation R-Pd(II)(R')L2->Pd(0)L2 R-R' (Coupled Product) R-R' (Coupled Product) R-Pd(II)(R')L2->R-R' (Coupled Product) Reductive_Elimination Reductive Elimination X-SnBu3 X-SnBu3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

  • Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

Synthesis of Key Reagents: Organostannanes

The success of the Stille coupling is contingent on the availability and purity of the organostannane coupling partner. Both vinyl- and arylstannanes are commonly employed and can be synthesized through several established methods.

Synthesis of Vinylstannanes

Vinylstannanes are valuable for introducing vinyl moieties. A common method for their synthesis is the hydrostannylation of alkynes.

Vinylstannane_Synthesis cluster_reactants Reactants Alkyne Alkyne Vinylstannane Vinylstannane Alkyne->Vinylstannane Tributyltin_Hydride Bu3SnH Tributyltin_Hydride->Vinylstannane Radical_Initiator AIBN or Pd Catalyst

Caption: General workflow for the synthesis of vinylstannanes via hydrostannylation.

A detailed protocol for the synthesis of (E)-1-(tributylstannyl)ethene is as follows:

Protocol 1: Synthesis of Tributyl(vinyl)tin

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the terminal alkyne (1.0 equiv) in anhydrous toluene.

  • Add tributyltin hydride (1.1 equiv) to the solution.

  • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or a palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude vinylstannane can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Synthesis of Arylstannanes

Arylstannanes can be prepared through the reaction of an organolithium or Grignard reagent with a trialkyltin halide.[8]

Protocol 2: Synthesis of Aryltributylstannane

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv) and anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Cool the reaction back to -78 °C and add tributyltin chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocols: Stille Coupling of this compound

The following protocols provide a starting point for the Stille coupling of this compound with both vinyl- and arylstannanes. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Stille_Workflow Start Reaction Setup Degas Degas Mixture Start->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst React Heat and Stir Add_Catalyst->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Workup Aqueous Workup (KF solution) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 4-bromo-5-methylpyrimidine as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The strategic placement of the bromine atom on the this compound intermediate allows for versatile functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of potential kinase inhibitors.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine core is a common feature of many kinase inhibitors as it can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases. This compound is a valuable building block for the synthesis of such inhibitors. The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the introduction of various aryl, heteroaryl, and amino moieties to explore the chemical space and optimize inhibitor potency and selectivity.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core into kinase inhibitors involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl halide (this compound) with an organoboron compound, typically a boronic acid or a boronate ester. This reaction is instrumental in introducing aryl or heteroaryl groups at the 4-position of the pyrimidine ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is key for introducing various amino groups at the 4-position of the pyrimidine, which can act as crucial hydrogen bond donors or acceptors for interaction with the kinase active site.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar brominated heterocyclic compounds and may require optimization for specific substrates.[1][2][3][4][5][6][7]

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under the inert atmosphere, add the palladium catalyst and the solvent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative data for kinase inhibitors synthesized from brominated pyrimidine precursors. While this data is not directly from this compound, it provides an indication of the potential efficacy of its derivatives.

Table 1: Bcr-Abl Tyrosine Kinase Inhibitory Activity of Bromopyrimidine Analogs [8][9][10]

CompoundIC₅₀ (µM)
Dasatinib (Standard)0.001
Analog 10.015
Analog 20.028
Analog 30.012

Table 2: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Pyrimidine Derivatives [11][12][13]

CompoundCDK2 IC₅₀ (µM)CDK4 IC₅₀ (µM)
Roscovitine (Standard)0.45>10
Derivative A0.050.86
Derivative B0.25>10
Derivative C0.311.5

Mandatory Visualization

Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald product_suzuki 4-Aryl-5-methylpyrimidine (Kinase Inhibitor Scaffold) suzuki->product_suzuki product_buchwald 4-Amino-5-methylpyrimidine (Kinase Inhibitor Scaffold) buchwald->product_buchwald further_functionalization Further Functionalization product_suzuki->further_functionalization product_buchwald->further_functionalization final_inhibitor Final Kinase Inhibitor further_functionalization->final_inhibitor G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb CyclinE Cyclin E CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE S_phase_genes S-Phase Gene Transcription CDK2_CyclinE->S_phase_genes Maintains Transcription E2F E2F Rb->E2F Binds and Inhibits E2F->S_phase_genes Activates pRb->E2F Releases S_phase_genes->CyclinE inhibitor Pyrimidine-based CDK4/6 Inhibitor inhibitor->CDK46 Inhibits

References

Application Notes and Protocols: 4-Bromo-5-methylpyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrimidine core is a prevalent motif in numerous approved drugs, and the strategic placement of a bromine atom at the 4-position and a methyl group at the 5-position provides a valuable platform for generating novel therapeutic agents. The bromine atom serves as a reactive handle for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). The methyl group can provide beneficial steric and electronic properties, influencing target binding and metabolic stability.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors and other bioactive compounds, based on the established activities of structurally related pyrimidine derivatives.

Key Applications in Drug Discovery

Derivatives of substituted pyrimidines have demonstrated significant potential as therapeutic agents across various disease areas, particularly in oncology. The 4-aminopyrimidine scaffold, accessible from this compound, is a well-established pharmacophore known to interact with the hinge region of many protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.

Primary applications of this compound derivatives include the development of:

  • Kinase Inhibitors: Targeting various kinases such as tyrosine kinases (e.g., Bcr-Abl) and Janus kinases (JAKs) involved in cancer and inflammatory diseases.[1][2]

  • Anticancer Agents: Exhibiting antiproliferative activity against a range of cancer cell lines, including breast, renal, and leukemia.[3][4]

  • Complement Factor D Inhibitors: For the treatment of complement-related diseases like autoimmune and inflammatory disorders.[5]

Data Presentation: Biological Activity of Structurally Related Compounds

While specific biological data for direct derivatives of this compound are not extensively published, the following table summarizes the in vitro activity of closely related 4-amino-5-methyl-substituted heterocyclic compounds, demonstrating the potential of this scaffold.

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)Antiproliferative ActivityMCF-70.013--INVALID-LINK--[4][6]
4-Aminopyrazolo[3,4-d]pyrimidine derivative (Compound 12c)Growth Inhibitory ActivityMOLT-41.58--INVALID-LINK--[3]
4-Aminopyrazolo[3,4-d]pyrimidine derivative (Compound 12d)Growth Inhibitory ActivityHL-60(TB)2.63--INVALID-LINK--[3]
4-Aminopyrazolo[3,4-d]pyrimidine derivative (Compound 12j)Growth Inhibitory ActivityMOLT-41.82--INVALID-LINK--[3]
5-Bromo-pyrimidine derivative (Compound 5c)Bcr-Abl Tyrosine Kinase Inhibitory Activity-Potent Inhibitor--INVALID-LINK--[1]
5-Bromo-pyrimidine derivative (Compound 6g)Bcr-Abl Tyrosine Kinase Inhibitory Activity-Potent Inhibitor--INVALID-LINK--[1]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of bioactive molecules using this compound as a key starting material. The nucleophilic aromatic substitution (SNAr) of the 4-bromo substituent is a cornerstone of this synthetic strategy.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the synthesis of a 4-amino-5-methylpyrimidine derivative, a common scaffold in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1-1.5 eq)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or K2CO3, 2.0-3.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or sealed tube, add this compound, the desired amine, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 140 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., water or diethyl ether), and dried. If no precipitate forms, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-amino-5-methylpyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized 4-amino-5-methylpyrimidine derivative

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in the assay buffer.

  • In a microplate, add the inhibitor solution, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal is typically inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Amino-5-methylpyrimidine Derivative cluster_bioassay Biological Evaluation start Start: this compound + Amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Work-up & Purification reaction->workup product Product: 4-Amino-5-methylpyrimidine Derivative workup->product assay_prep Prepare Kinase Assay product->assay_prep incubation Incubate with Inhibitor assay_prep->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Caption: Generalized workflow for the synthesis and biological evaluation.

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

Application Notes & Protocols for the Synthesis of 4-Aryl-5-Methylpyrimidines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Arylated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1] Specifically, the introduction of an aryl group at the C4 position of a 5-methylpyrimidine moiety can significantly modulate biological activity, leading to the development of potent kinase inhibitors, anti-inflammatory agents, and other therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging the critical carbon-carbon bond between the pyrimidine core and the aryl substituent.[2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for drug discovery and development professionals.[3][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for this specific transformation. We will move beyond a simple recitation of steps to dissect the underlying principles, offering field-proven insights into optimizing reaction parameters and troubleshooting common challenges.

Section 1: Mechanistic Foundations of the Suzuki-Miyaura Coupling

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 4-halo-5-methylpyrimidine. This is typically the rate-determining step of the reaction.[2] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[3] While aryl chlorides are economically attractive, they often require more active catalysts with specialized ligands to facilitate this step.[6]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[2][7] This is a critical activation without which the transmetalation is exceedingly slow.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the 4-aryl-5-methylpyrimidine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate [X-Pd(II)L₂-R¹] pd0->oxidative_addition Oxidative Addition pyrimidine 4-Halo-5-methylpyrimidine (R¹-X) pyrimidine->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronate Boronate Complex [Ar-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate Activation product 4-Aryl-5-methylpyrimidine (R¹-Ar) transmetalation Transmetalation Intermediate [Ar-Pd(II)L₂-R¹] oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product boronate->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: Application Notes - A Guide to Rational Parameter Selection

The success of the synthesis hinges on the judicious selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the nature of the coupling partners.

The Catalyst System: Palladium Source and Ligand Choice

The combination of a palladium precatalyst and a supporting ligand dictates the efficiency and scope of the reaction.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] Pd(II) sources like Palladium(II) acetate are often preferred for their air stability and cost-effectiveness but must be reduced in situ to the active Pd(0) form, a process often facilitated by phosphine ligands. Pd(PPh₃)₄ is a reliable Pd(0) source, but can be sensitive to air and heat.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications with aryl bromides and iodides.

    • Bulky, Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) are highly effective, particularly for coupling less reactive aryl chlorides.[6] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands that can form very stable and highly active palladium complexes, often providing superior performance for challenging substrates.[7][9]

Scientist's Note: For initial screenings with a 4-bromo-5-methylpyrimidine, a catalyst system generated in situ from Pd(OAc)₂ and PPh₃ is a cost-effective starting point. If yields are low or if a 4-chloro substrate is used, switching to a more advanced biarylphosphine ligand is a logical next step.

The Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid.[2]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, effective, and economical choice for a broad range of substrates.[10] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.

  • Phosphates (K₃PO₄): A strong base often used under anhydrous or nearly anhydrous conditions, particularly effective with sterically hindered substrates.[11]

  • Hydroxides (NaOH, KOH): Strong aqueous bases that can be effective but may promote side reactions or be incompatible with base-sensitive functional groups on the substrates.[12]

Causality Insight: The choice of base directly impacts the concentration of the active boronate species. A stronger base will generate a higher concentration, accelerating transmetalation. However, an overly strong base can promote protodeboronation, a key side reaction where the boronic acid is cleaved to an arene, reducing the overall yield.[13]

Solvent Systems: Balancing Solubility and Reactivity

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aqueous Mixtures: A combination of an organic solvent like 1,4-dioxane, toluene, or DME with water is the most common system.[14] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and helps form the active boronate species.

  • Anhydrous Conditions: Certain protocols, especially those using K₃PO₄, may be performed in solvents like THF or toluene without added water.

  • Fully Aqueous Conditions: For sustainability and biocompatibility, fully aqueous Suzuki couplings are possible, typically requiring water-soluble ligands and palladium salts.[15][16]

Pro-Tip: Degassing the solvent system (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to reaction failure.

Section 3: Experimental Protocol - Synthesis of 4-Phenyl-5-methylpyrimidine

This section provides a representative, step-by-step protocol for a benchmark reaction.

Reactants:

  • 4-Chloro-5-methylpyrimidine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup 1. Reaction Setup - Add solids to flask - Seal and purge with Argon start->setup solvents 2. Solvent Addition - Add degassed dioxane/water - Stir to dissolve setup->solvents catalyst 3. Catalyst Addition - Add Pd(OAc)₂ and PPh₃ solvents->catalyst heating 4. Reaction Execution - Heat to 80-100 °C - Monitor by TLC/LC-MS catalyst->heating workup 5. Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent heating->workup purify 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 7. Analysis - Characterize product (NMR, MS) purify->analysis end End analysis->end

Caption: A visual guide to the experimental procedure.

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5-methylpyrimidine (128.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating this cycle 3-5 times.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by sparging with argon for 20-30 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the flask.

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21.0 mg, 0.08 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-phenyl-5-methylpyrimidine.

Section 4: Data Summary & Optimization

The following table presents representative data on how reaction parameters can influence the yield of the target compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O9088
2Pd(OAc)₂ (2)PPh₃ (8)Na₂CO₃ (2)Dioxane/H₂O9075
3Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9085
4Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene10092
5Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O9082

Data is illustrative and intended to demonstrate trends in optimization.

Analysis:

  • Entry 1 vs. 2: Demonstrates the superior efficacy of K₂CO₃ over the weaker base Na₂CO₃ for this transformation.

  • Entry 1 vs. 3: Shows that an in situ generated catalyst can be as effective as a pre-formed Pd(0) complex like Pd(PPh₃)₄.

  • Entry 4: Highlights the power of advanced biarylphosphine ligands (SPhos) for achieving high yields, potentially at lower catalyst loadings or with more challenging substrates.

Section 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Use fresh, high-purity boronic acid; check for decomposition.
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Prolonged reaction time.1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Improve degassing procedures.2. Reduce the catalyst loading once optimal conditions are found.
Difficulty in Purification 1. Residual palladium catalyst.2. Co-elution of byproducts.1. Filter the crude reaction mixture through a small pad of Celite before workup.2. Optimize chromatography conditions (solvent system, gradient).

References

Application Notes and Protocols: The Strategic Utility of 4-Bromo-5-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Core as a Privileged Scaffold in Agrochemicals

The pyrimidine ring system is a foundational heterocyclic scaffold that has been extensively utilized in the development of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its prevalence in nature, most notably as a core component of nucleobases, underscores its inherent biocompatibility and versatile chemical reactivity. In the realm of agrochemicals, pyrimidine derivatives have demonstrated remarkable efficacy as fungicides, herbicides, and insecticides.[3] Commercially successful fungicides such as pyrimethanil and diflumetorim highlight the power of the pyrimidine core in disrupting essential fungal life processes.[1] The anilinopyrimidine class of fungicides, for instance, acts by inhibiting methionine biosynthesis, a crucial pathway for fungal growth.[4]

This technical guide focuses on a specific, highly versatile building block: 4-Bromo-5-methylpyrimidine . The strategic placement of the bromine atom at the C4 position and the methyl group at the C5 position imparts a unique reactivity profile, making it an invaluable intermediate for the synthesis of novel agrochemical candidates. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments, while the methyl group can influence the molecule's steric and electronic properties, impacting its biological target affinity and metabolic stability.

This document will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and experimental protocols for key chemical transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals in the agrochemical sector.

Key Chemical Transformations and Synthetic Potential

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bond. This section will explore the most pertinent reactions for agrochemical synthesis, providing both mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Transition metal-catalyzed cross-coupling reactions are arguably the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of this compound makes it an excellent substrate for a variety of these transformations.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in advanced agrochemicals.[5] This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.

Application Insights: The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions such as debromination. The use of a phosphine ligand, such as triphenylphosphine (PPh₃), is common to stabilize the palladium catalyst and facilitate the catalytic cycle. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyrimidines.[6][7]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product This compound plus1 + Arylboronic Acid Ar-B(OH)₂ ReactionArrow ReactionArrow Arylboronic Acid->ReactionArrow Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C 4-Aryl-5-methylpyrimidine img img ReactionArrow->4-Aryl-5-methylpyrimidine Sonogashira_Coupling cluster_reactants Reactants cluster_products Product This compound plus1 + Terminal Alkyne R-C≡CH ReactionArrow ReactionArrow Terminal Alkyne->ReactionArrow Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, 60 °C 4-Alkynyl-5-methylpyrimidine img img ReactionArrow->4-Alkynyl-5-methylpyrimidine SNAr_Reaction cluster_reactants Reactants cluster_products Product This compound plus1 + Substituted Aniline Ar-NH₂ ReactionArrow ReactionArrow Substituted Aniline->ReactionArrow K₂CO₃, DMF 120 °C N-Aryl-5-methylpyrimidin-4-amine img img ReactionArrow->N-Aryl-5-methylpyrimidin-4-amine Agrochemical_Discovery_Workflow Start This compound Reaction_Selection Select Key Reaction (e.g., Suzuki, SNAr) Start->Reaction_Selection Synthesis Synthesize Library of Derivatives Reaction_Selection->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Antifungal Assay) Purification->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Field_Trials Greenhouse and Field Trials Lead_Optimization->Field_Trials Candidate Agrochemical Candidate Field_Trials->Candidate

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-5-methylpyrimidine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 4-position. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the ability to introduce diverse substituents via cross-coupling reactions is a powerful tool in the development of new therapeutic agents. This document covers several key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reaction:

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyrimidines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2285-95[1]
24-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2295[1]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2290[1]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2280[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

    • Schlenk flask

    • Magnetic stirrer

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

    • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OR)2 Base Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.

General Reaction:

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)K₂CO₃DMF/H₂O804>95
2n-Butyl acrylatePd(OAc)₂ (1)Et₃NDMF100685-95
3AcrylonitrilePd(OAc)₂ (1)NaOAcDMA1201280-90

Experimental Protocol: Heck Reaction of this compound with Styrene

  • Materials:

    • This compound

    • Styrene

    • Palladium(II) acetate [Pd(OAc)₂]

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Schlenk tube

    • Magnetic stirrer

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq), styrene (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Add Palladium(II) acetate (0.01 mmol, 1 mol%).

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add DMF (3 mL) and water (3 mL).

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Heck Reaction Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine this compound, alkene, and base in Schlenk tube Inert Evacuate and backfill with inert gas Reactants->Inert Catalyst Add Pd catalyst and solvent Inert->Catalyst Heat Heat to specified temperature with vigorous stirring Catalyst->Heat Monitor Monitor progress by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with organic solvent, wash with water and brine Cool->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: General workflow for a Heck coupling experiment.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

General Reaction:

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

EntryAlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF60685-95
21-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NToluene801280-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPATHFRT890-98

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Schlenk tube

    • Magnetic stirrer

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).

    • Add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Wash with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OxAdd_Pd Oxidative Addition Pd(0)->OxAdd_Pd Ar-X Pd(II)_ArX Ar-Pd(II)-X OxAdd_Pd->Pd(II)_ArX Transmetal_Pd Transmetalation Pd(II)_ArX->Transmetal_Pd Pd(II)_ArR Ar-Pd(II)-R Transmetal_Pd->Pd(II)_ArR RedElim_Pd Reductive Elimination Pd(II)_ArR->RedElim_Pd RedElim_Pd->Pd(0) Product_Pd Ar-R RedElim_Pd->Product_Pd Cu(I)X Cu(I)X Alkyne_Coord Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coord R-C≡CH, Base Cu_Acetylide Cu-C≡C-R Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetal_Pd Transfers alkynyl group

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

General Reaction:

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene1101285-95
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene100890-98
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane1001680-90

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • Toluene, anhydrous

    • Schlenk tube

    • Magnetic stirrer

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), cesium carbonate (1.5 mmol, 1.5 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 eq).

    • Stir the reaction mixture at 110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organotin compound with an organic halide.

General Reaction:

Quantitative Data for Stille Coupling of Analogous Aryl Bromides

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)Toluene1101285-95
2Tributyl(phenyl)tinPd(PPh₃)₄ (5)DMF1001680-90
3(2-Thienyl)tributyltinPd(PPh₃)₄ (5)Toluene1101288

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin

  • Materials:

    • This compound

    • Tributyl(vinyl)tin

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Toluene, anhydrous

    • Schlenk flask

    • Magnetic stirrer

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).

    • Degas the solution by bubbling with argon for 15-20 minutes.

    • Add tributyl(vinyl)tin (1.1 mmol, 1.1 eq) via syringe.

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Heat the reaction mixture to 110 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature and dilute with diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

    • Dry, concentrate, and purify by column chromatography.

Stille Coupling Logical Relationship

Stille_Coupling_Logic Start Start Combine Combine this compound and Organostannane in Solvent Start->Combine Degas Degas the reaction mixture Combine->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat_Reaction Heat to Reaction Temperature Add_Catalyst->Heat_Reaction Monitor_Progress Monitor Reaction Progress Heat_Reaction->Monitor_Progress Workup Aqueous Workup with KF solution Monitor_Progress->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Caption: Logical workflow of a Stille coupling reaction.

Disclaimer: The provided protocols are based on established methodologies for analogous compounds and should be adapted and optimized for specific experimental setups. All reactions should be performed by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The toxicity of organotin reagents requires special handling and disposal procedures.

References

Application Notes: 4-Bromo-5-methylpyrimidine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-5-methylpyrimidine as a versatile starting material in the synthesis of potent anticancer agents. The focus is on the generation of kinase inhibitors, a prominent class of targeted cancer therapeutics. While direct synthesis pathways for approved drugs from this compound are not extensively documented in publicly available literature, this document outlines a representative synthetic approach for a potent Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, inspired by the core structure of Palbociclib.

The protocols and data presented herein are based on established chemical transformations and the known biological activity of structurally related compounds. This information serves as a foundational guide for researchers engaged in the discovery and development of novel pyrimidine-based anticancer drugs.

Introduction to Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including a significant number of anticancer drugs.[1] Its prevalence in biologically crucial molecules like DNA and RNA underscores its importance. Pyrimidine derivatives have been successfully developed to target various hallmarks of cancer, with a particular emphasis on the inhibition of protein kinases that are often dysregulated in tumor cells.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

This compound as a Key Building Block

This compound offers several advantages as a starting material for the synthesis of anticancer drug candidates:

  • Versatile Handle for C-C Bond Formation: The bromine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl substituents, which are often crucial for achieving high-affinity binding to the target protein.

  • Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the compound's solubility, lipophilicity, and metabolic stability. It can also provide important steric and electronic contributions to the overall binding affinity of the final compound.

  • Strategic Vector for Molecular Elaboration: The pyrimidine ring itself provides nitrogen atoms that can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases.

Representative Synthesis of a CDK4/6 Inhibitor

The following section details a representative synthesis of a potent CDK4/6 inhibitor, illustrating the utility of a this compound-derived scaffold. This synthetic route is a plausible pathway inspired by the synthesis of Palbociclib, a clinically approved CDK4/6 inhibitor.

Experimental Workflow for a Representative CDK4/6 Inhibitor

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Coupling A This compound C 4-Aryl-5-methylpyrimidine A->C Pd Catalyst, Base B Arylboronic Ester B->C D 2-Amino-4-aryl-5-methylpyrimidine C->D Introduction of Amino Group at C2 E Final CDK4/6 Inhibitor D->E Coupling with Piperazine Moiety G cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 Inhibition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD activate CDK46 CDK4/6 CyclinD->CDK46 activate Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcribes Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CDK46 inhibits

References

Application of 4-Bromo-5-methylpyrimidine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Bromo-5-methylpyrimidine in the field of materials science. The unique electronic properties of the pyrimidine core, combined with the reactivity of the bromo substituent, make this compound a versatile building block for the synthesis of advanced functional materials. The primary applications highlighted herein are in the development of organic electronics and as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs).

Application in Organic Electronics: Synthesis of Electron-Transporting and Emissive Materials

The electron-deficient nature of the pyrimidine ring makes this compound an excellent precursor for the synthesis of n-type organic semiconductor materials. These materials are crucial for the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bromo-substituent at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties to tune the material's photophysical and electronic properties.

Synthesis of a Phenyl-Substituted Pyrimidine Derivative for OLEDs

A potential application of this compound is in the synthesis of blue-emitting or electron-transporting materials for OLEDs. By coupling it with a suitable boronic acid, such as phenylboronic acid, a 4-phenyl-5-methylpyrimidine core can be formed. Further functionalization can lead to materials with high thermal stability and efficient electroluminescence.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the synthesis of 4-Phenyl-5-methylpyrimidine, a key intermediate for OLED materials.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.1 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.

  • Catalyst Addition: Add palladium(II) acetate (0.05 equiv.) to the flask under the inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-Phenyl-5-methylpyrimidine.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Phenylboronic acid K2CO3, PPh3 inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd(OAc)2 Catalyst inert->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 90°C and Stir solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extraction with Ethyl Acetate cool->extract purify Column Chromatography extract->purify product 4-Phenyl-5-methylpyrimidine purify->product

Performance Data of a Representative Phenyl-Pyrimidine Based OLED Material

While specific data for a 4-Phenyl-5-methylpyrimidine-based material is not available, the performance of a similar phenyl-pyrimidine derivative in an OLED is presented below for comparison. These values provide a benchmark for the potential performance of materials derived from this compound.

ParameterValue
Compound 4,6-bis((4-di(4-metoxyphenyl)amino)-phenyl)-2-phenylpyrimidine
Thermal Stability (TGA, 5% weight loss) 438 °C
Maximum External Quantum Efficiency (EQE) 10.6%[1][2]
Emission Color Green-Blue[1][2]

Application in Metal-Organic Frameworks (MOFs): Synthesis of Functional Porous Materials

This compound can be derivatized to create functional organic ligands for the synthesis of Metal-Organic Frameworks (MOFs). The pyrimidine nitrogen atoms can act as coordination sites for metal ions, while the methyl group can influence the pore environment. The bromo-substituent allows for post-synthetic modification of the MOF, introducing additional functionalities. Pyrimidine-containing MOFs have shown promise in applications such as gas storage and separation.

Synthesis of a Pyrimidine-Functionalized Dicarboxylic Acid Ligand

To be incorporated into a MOF structure, this compound needs to be functionalized with coordinating groups, typically carboxylic acids. This can be achieved through a series of reactions, including a Suzuki coupling to introduce a second aromatic ring followed by oxidation of methyl groups to carboxylic acids.

Experimental Protocol: Synthesis of a Pyrimidine-Containing Dicarboxylic Acid Ligand

This protocol describes a potential route to a pyrimidine-based dicarboxylic acid ligand.

Step 1: Suzuki Coupling with 4-methylphenylboronic acid

  • Follow the Suzuki-Miyaura coupling protocol described in section 1.1, replacing phenylboronic acid with 4-methylphenylboronic acid. This will yield 4-(4-methylphenyl)-5-methylpyrimidine.

Step 2: Oxidation to Dicarboxylic Acid

  • Oxidation Reaction: Dissolve the product from Step 1 in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise at an elevated temperature (e.g., 80-100 °C).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench the excess KMnO₄ with a reducing agent (e.g., sodium bisulfite). Acidify the solution with HCl to precipitate the dicarboxylic acid.

  • Purification: Filter the precipitate, wash with water, and dry to obtain the pyrimidine-4,5-dicarboxylic acid ligand.

MOF_Ligand_Synthesis start This compound suzuki Suzuki Coupling (4-methylphenylboronic acid) start->suzuki intermediate 4-(4-methylphenyl)-5-methylpyrimidine suzuki->intermediate oxidation Oxidation (KMnO4) intermediate->oxidation ligand Pyrimidine-dicarboxylic acid Ligand oxidation->ligand

Gas Adsorption Properties of a Pyrimidine-Containing MOF

The incorporation of pyrimidine-based ligands into MOFs can enhance their gas adsorption properties due to the polar nature of the pyrimidine ring. Below is a table summarizing the gas sorption capacity of a representative pyrimidine-modified indium-based MOF.

GasAdsorption Capacity (cm³/g) at 273 K and 1 atm
CO₂ ~100
CH₄ ~40
N₂ ~15

These values demonstrate the potential of pyrimidine-functionalized MOFs for selective CO₂ capture.

Conclusion

This compound is a valuable and versatile building block in materials science. Its utility stems from the electron-deficient pyrimidine core and the reactive bromo-functionality, which allows for the straightforward synthesis of advanced materials for organic electronics and porous frameworks. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing next-generation materials with tailored properties. Further research into the synthesis and characterization of materials derived from this compound is encouraged to fully realize its potential in various material science applications.

References

Large-Scale Synthesis of 4-Bromo-5-methylpyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-5-methylpyrimidine and its subsequent derivatization through common cross-coupling reactions. These pyrimidine derivatives are significant scaffolds in medicinal chemistry, often investigated as kinase inhibitors for various therapeutic areas.

Large-Scale Synthesis of this compound

A practical and scalable synthetic route for 4-substituted 5-bromo-6-methylpyrimidines has been described, which can be adapted for the synthesis of this compound.[1][2] The general strategy involves the bromination of a suitable pyrimidine precursor.

Synthetic Workflow

G A 5-Methylpyrimidine C This compound A->C Bromination B Brominating Agent (e.g., Br2, DBDMH) B->C D Purification (e.g., Crystallization, Chromatography) C->D E Final Product D->E G A This compound F Suzuki-Miyaura Coupling A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand (e.g., Pd(PPh3)4) C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., 1,4-Dioxane/Water) E->F G 4-Aryl-5-methylpyrimidine Derivative F->G H Purification G->H I Final Product H->I G A This compound F Buchwald-Hartwig Amination A->F B Primary or Secondary Amine B->F C Pd Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G 4-(Arylamino)-5-methylpyrimidine Derivative F->G H Purification G->H I Final Product H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Activates Inhibitor 4-(Arylamino)-5-methylpyrimidine Derivative Inhibitor->EGFR Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 4-Bromo-5-methylpyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings, especially with heteroaryl halides like this compound, can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the best starting point.

  • Reagent Quality:

    • Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1][2] While this compound is a bromide, the electron-deficient nature of the pyrimidine ring can influence its reactivity.[3]

    • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to decomposition, particularly through protodeboronation.[1][4] Using fresh, high-purity boronic acid is essential. Consider using more stable boronic esters, like pinacol esters, if you suspect degradation.[5][6]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can contribute to side reactions.[1][7] The choice of base and solvent can also significantly impact the reaction's success.[8][9]

Q2: I'm observing a significant amount of a debrominated byproduct (5-methylpyrimidine) in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of a debrominated byproduct is a common side reaction in Suzuki couplings known as dehalogenation.[10] This occurs when the organic halide is reduced, and the halogen is replaced by a hydrogen atom.

  • Primary Mechanism: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be formed from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the aryl halide to produce the dehalogenated product.[10]

  • Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides, such as this compound, are particularly susceptible to dehalogenation.[10][11]

  • Strategies to Minimize Dehalogenation:

    • Catalyst and Ligand Choice: Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar heterocyclic systems.[12][13] Bulky, electron-rich phosphine ligands can also help suppress this side reaction.[6]

    • Reaction Conditions: Carefully controlling the reaction temperature and using anhydrous conditions can help. Some studies suggest that for N-H containing heterocycles, protection of the nitrogen can suppress dehalogenation, although this is not directly applicable to this compound, the principle of modifying the electronic properties of the substrate is relevant.[14]

Q3: My starting material is being consumed, but I am not seeing the desired product. What are the likely side reactions?

A3: Besides dehalogenation, another common side reaction that consumes starting material without forming the desired product is protodeboronation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom.[4] This side reaction is often promoted by the presence of base and water.[6] Electron-withdrawing groups on the boronic acid can make it more susceptible to protodeboronation.[8]

  • Minimizing Protodeboronation:

    • Choice of Base: Using milder bases such as K₃PO₄ or KF can be beneficial.[1]

    • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1]

    • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[6]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling reaction, especially if the cross-coupling is slow.[6][7]

Data Summary

Optimizing the reaction conditions is critical for achieving a high yield. The following tables summarize key parameters that can be adjusted.

Table 1: Catalyst and Ligand Selection for Suzuki Coupling of Heteroaryl Halides

Catalyst SystemLigandKey AdvantagesConsiderations
Pd(PPh₃)₄PPh₃Readily available, good for general-purpose couplings.May not be effective for challenging, electron-deficient substrates.[6]
Pd(OAc)₂ / SPhosSPhosHighly active for a broad range of substrates, including aryl chlorides.[15]Ligand can be more expensive.
XPhosPdG2 / XPhosXPhosEffective in preventing debromination side reactions with heteroaryl halides.[12][13]Requires a tandem catalyst/ligand system.
Pd-PEPPSI-IPrIPrN-Heterocyclic Carbene (NHC) ligand, robust and effective for challenging couplings.[16]

Table 2: Base and Solvent Optimization

BaseSolvent SystemTemperature (°C)Observations
K₃PO₄1,4-Dioxane / H₂O70-80Good yields obtained for similar pyrimidine analogs.[8][17]
K₂CO₃THF / H₂O80Can be effective, but may require optimization of the solvent ratio.[7]
Cs₂CO₃Toluene100-110Often used for more challenging couplings.[7]
NaOHMethanol / H₂O80Mixed solvent system can improve solubility and yield.[9]

Experimental Protocols

The following is a general starting protocol for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acids.

General Procedure for Suzuki-Miyaura Coupling:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).[6]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[6]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow for low yield.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)₂) ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][18]

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality - Aryl Halide - Boronic Acid - Catalyst/Ligand Start->CheckReagents CheckConditions Verify Reaction Conditions - Inert Atmosphere - Solvent/Base Purity - Temperature Start->CheckConditions SideReactions Analyze for Side Products - Dehalogenation - Protodeboronation - Homocoupling Start->SideReactions OptimizeCatalyst Optimize Catalyst System - Different Pd source - Bulky/Electron-rich ligand CheckReagents->OptimizeCatalyst OptimizeConditions Optimize Reaction Parameters - Base - Solvent - Temperature CheckConditions->OptimizeConditions SideReactions->OptimizeCatalyst SideReactions->OptimizeConditions Success Improved Yield OptimizeCatalyst->Success OptimizeConditions->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, is a cornerstone of modern organic synthesis.[1][2][3][4] Its application in medicinal chemistry is particularly significant, where the pyrimidine scaffold serves as a core structure in numerous FDA-approved drugs.[1] The introduction of alkynyl groups to the pyrimidine ring via Sonogashira coupling is a key strategy for developing novel therapeutic agents.[1]

However, the coupling of bromopyrimidines can be susceptible to several side reactions that diminish yield and complicate purification. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate these challenges and optimize their Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a bromopyrimidine is not proceeding. What are the first things I should check?

A1: When a reaction fails, a systematic check of the fundamental components is crucial.

  • Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time.[5] Copper(I) iodide is sensitive to oxidation.[6] Using fresh, high-purity catalysts is recommended.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[6][7] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[6]

  • Reagent and Solvent Purity: Impurities in your bromopyrimidine, alkyne, or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous.[6]

  • Base: An appropriate amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[6] The base must be dry and used in sufficient excess.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is this and how can I prevent it?

A2: This is the Glaser-Hay homocoupling product, a common side reaction in copper-mediated Sonogashira couplings.[7][8][9] It occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of oxygen.[7][8]

  • Primary Solution: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][6][7] These conditions may require specific ligands to facilitate the reaction.[6]

  • If Copper is Necessary:

    • Rigorous Degassing: Meticulously degas all solvents and reagents to remove dissolved oxygen.[6]

    • Slow Addition of Alkyne: Adding the alkyne slowly can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

    • Lower Copper Loading: Reducing the amount of copper(I) iodide can sometimes minimize homocoupling.[10]

Q3: My reaction mixture turned black, and the reaction has stalled. What happened?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition of your palladium catalyst to Pd(0) metal.[6] This can be caused by:

  • High Temperatures: While bromopyrimidines often require heating to react, excessive temperatures can lead to catalyst decomposition.[6][11]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[6][12] Consider switching to a different solvent such as DMF or toluene.

  • Impurities: As mentioned before, impurities can lead to catalyst decomposition.[6]

To resolve this, you may need to filter the reaction mixture and add a fresh charge of catalyst, but it is preferable to optimize the conditions to prevent decomposition in the first place.

Q4: I'm seeing a significant amount of debrominated pyrimidine in my crude product. How can I minimize this?

A4: This side reaction is called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[8] This can occur through various pathways, often involving a hydride source in the reaction mixture.

  • Source of Hydride: The amine base or solvent can sometimes act as a hydride source, particularly at elevated temperatures.

  • Troubleshooting:

    • Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor this side reaction.

    • Choice of Base: Consider using a non-coordinating, sterically hindered base.

    • Solvent: Ensure your solvent is anhydrous.

In-Depth Troubleshooting Guides

Issue 1: Glaser-Hay Homocoupling

The oxidative homocoupling of terminal alkynes is a major competing reaction, especially when using copper co-catalysts.[7][13]

Mechanism of Glaser-Hay Homocoupling

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[1] In the presence of an oxidant, typically oxygen, this intermediate dimerizes to form the 1,3-diyne byproduct.[7]

Visualizing the Competing Pathways

Sonogashira_vs_Glaser cluster_main Sonogashira Coupling (Desired) cluster_side Glaser-Hay Homocoupling (Side Reaction) Pd_cycle Pd(0) Cycle Product Alkynylpyrimidine Pd_cycle->Product Reductive Elimination Cu_cycle Cu(I) Cycle Cu_cycle->Pd_cycle Transmetalation Bromopyrimidine Bromopyrimidine Bromopyrimidine->Pd_cycle Alkyne Terminal Alkyne Alkyne->Cu_cycle Cu_acetylide Copper Acetylide Alkyne->Cu_acetylide Dimer Diyne Byproduct Cu_acetylide->Dimer Oxygen O₂ (Air) Oxygen->Dimer Hydrodehalogenation_Troubleshooting Start High Hydrodehalogenation Observed Step1 Step 1: Lower Reaction Temperature Start->Step1 Step2 Step 2: Change Base Step1->Step2 If still problematic Step3 Step 3: Screen Ligands Step2->Step3 If still problematic Step4 Step 4: Use Anhydrous Conditions Step3->Step4 If still problematic End Minimized Hydrodehalogenation Step4->End

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial C-N bond-forming reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Yield of the Desired Aminated Pyrimidine

Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Inactive Catalyst System The choice of palladium precursor and ligand is critical. For electron-deficient pyrimidines, especially chlorides, standard catalysts may be insufficient.[1][2][3] - Ligand Selection: Employ bulky, electron-rich phosphine ligands. Sterically hindered biarylphosphine ligands like XPhos, SPhos, and tBuXPhos are often effective.[4] For specific substrates, bidentate ligands such as Xantphos or BINAP might be beneficial.[2][5][6] - Palladium Source: Use high-purity palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[4] Consider using pre-formed palladium-ligand complexes (e.g., XPhos-Pd-G3) to ensure consistent and reliable activation.[7]
Inappropriate Base The base plays a crucial role in the catalytic cycle.[1] Its strength and solubility can significantly impact the reaction outcome.[8] - Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[4] - Weaker Bases: If your substrate is sensitive to strong bases, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] This may, however, necessitate higher reaction temperatures.[4] - Solubility: Poor solubility of the inorganic base can hinder the reaction.[8] Ensure vigorous stirring.
Suboptimal Solvent and Temperature The reaction environment is key to success. - Solvent Choice: Anhydrous toluene is a common and effective solvent.[4] Other options include dioxane and THF.[1] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[4] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the palladium catalyst.[8] - Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[4] If the reaction is sluggish, a gradual increase in temperature may improve the yield. Microwave irradiation can also be a powerful tool to accelerate the reaction.[9]
Reagent Purity and Inert Atmosphere Buchwald-Hartwig reactions are sensitive to impurities and oxygen. - Reagent Quality: Ensure all reagents, including the pyrimidine substrate and the amine, are pure and dry. Impurities can poison the catalyst.[1] - Inert Atmosphere: It is essential to properly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate competing side reactions.

Side ProductPotential Cause & Solution
Hydrodehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction, especially with primary amines.[8] - Solution: This is often a ligand-dependent issue. Screening different phosphine ligands can help minimize this side reaction.[8]
Hydrolysis Product Formation of a hydroxypyrimidine. - Solution: This indicates the presence of water in the reaction. Ensure all reagents and solvents are strictly anhydrous.[4][7]
Homocoupling Formation of biaryl byproducts. - Solution: This can sometimes occur. Optimizing the catalyst, ligand, and stoichiometry can help to minimize this.[8]
SNAr Side Products With highly activated pyrimidines, direct nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed pathway. - Solution: Lowering the reaction temperature can sometimes disfavor the SNAr reaction.
Catalyst Decomposition The formation of palladium black is a visual indicator of catalyst decomposition.[7] - Solution: This may be caused by impurities, high temperatures, or an inappropriate ligand. Re-evaluate the purity of your reagents and consider a more robust ligand or a pre-catalyst.

Issue 3: Lack of Regioselectivity with Dihalopyrimidines

Controlling which halide is substituted on a di- or poly-halogenated pyrimidine can be challenging.

FactorInfluence on Regioselectivity
Electronic Effects The electronic environment of the leaving groups plays a significant role. More electron-deficient positions are generally more reactive.
Steric Hindrance A bulky amine nucleophile may preferentially attack the less sterically hindered position.[4]
Catalyst/Ligand Control The choice of ligand in the Buchwald-Hartwig amination can influence regioselectivity. A systematic screening of ligands is often necessary to achieve the desired outcome.[2][4]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is not working. What should I do?

A1: Aryl chlorides are generally more challenging substrates for Buchwald-Hartwig amination than bromides or iodides due to the difficulty of the oxidative addition step.[3][8] To improve reactivity, you should switch to a more electron-rich and sterically hindered phosphine ligand, such as XPhos or SPhos.[4][7] Using a pre-formed palladium-ligand complex can also be beneficial.[4]

Q2: Can I use weaker bases like potassium carbonate?

A2: Yes, for substrates that are sensitive to strong bases like NaOtBu, weaker bases such as K₂CO₃ or Cs₂CO₃ can be used.[4][8] However, be aware that this may require higher reaction temperatures to achieve a reasonable reaction rate.[4]

Q3: How critical is the purity of the solvent and reagents?

A3: Extremely critical. Buchwald-Hartwig reactions are highly sensitive to oxygen and water.[1][4] The presence of water can lead to hydrolysis of the starting material and deactivation of the catalyst.[4][7] Ensure that your solvents are anhydrous and that all reagents are of high purity. Degassing the solvent and maintaining an inert atmosphere are essential for reproducibility and success.[1]

Q4: I am observing a black precipitate in my reaction. What does this mean?

A4: The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition.[7] This can lead to a stalled reaction and a complex mixture of byproducts. This may be caused by impurities in the reagents, excessively high temperatures, or an unsuitable ligand for the specific transformation. Consider using a more robust pre-catalyst or screening different ligands.

Q5: How can I improve the regioselectivity of amination on a dichloropyrimidine?

A5: Regioselectivity is influenced by a combination of electronic and steric factors.[4] The more electron-deficient position will generally react faster. Steric hindrance on both the pyrimidine and the amine can also direct the reaction. Crucially, the choice of the phosphine ligand can have a significant impact on regioselectivity, so a ligand screening study is highly recommended.[2][4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.[4][10]

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the chloropyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[4][10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the pyrimidine) via syringe.[4][10]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4][10]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0L2->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Pd(II) Amido Complex AmineCoord->Amido Base, -H-Base⁺ Amido->Pd0L2 Reductive Elimination ArNR2_out Ar-NR₂ Amido->ArNR2_out ArX_in R2NH_in Base_in

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low/No Yield in Buchwald-Hartwig Amination check_catalyst 1. Evaluate Catalyst System - Bulky, electron-rich ligand? - High-purity Pd source? - Pre-catalyst? start->check_catalyst check_base 2. Re-evaluate Base - Appropriate strength? - Soluble? check_catalyst->check_base No Improvement success Successful Reaction check_catalyst->success Improvement check_conditions 3. Assess Reaction Conditions - Anhydrous solvent? - Optimal temperature (80-110°C)? check_base->check_conditions No Improvement check_base->success Improvement check_reagents 4. Check Reagents & Atmosphere - Pure starting materials? - Inert atmosphere maintained? check_conditions->check_reagents No Improvement check_conditions->success Improvement optimize Systematically Optimize - Screen ligands & bases - Temperature screen check_reagents->optimize No Improvement check_reagents->success Improvement optimize->success

Caption: A workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the hydrodehalogenation of 4-Bromo-5-methylpyrimidine during palladium-catalyzed cross-coupling reactions. As a versatile building block in medicinal chemistry, successful functionalization of this pyrimidine core is often critical. This document provides actionable strategies rooted in mechanistic principles to help you minimize this undesired side reaction and maximize the yield of your target compound.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions to get your reaction back on track.

Issue 1: Significant formation of 5-methylpyrimidine byproduct is observed by GC-MS or ¹H NMR.

  • Probable Cause A: Formation of Palladium-Hydride (Pd-H) Species. This is the most common pathway for dehalogenation.[1] Pd-H species can arise from several sources within your reaction mixture, including the base, solvent, or even trace amounts of water.[1] This palladium-hydride can then participate in a competitive reductive elimination with the pyrimidine substrate to yield the undesired 5-methylpyrimidine.

  • Solution A-1: Re-evaluate Your Base Selection. Strong, non-nucleophilic bases are often required, but some can promote Pd-H formation.

    • Avoid Alkoxides: Bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can undergo β-hydride elimination, especially at elevated temperatures, to generate hydride species.

    • Consider Weaker Inorganic Bases: Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective and less prone to generating hydrides.[1] They are particularly recommended for Suzuki-Miyaura couplings.

  • Solution A-2: Optimize Your Solvent System. The solvent can be a direct hydride donor or facilitate pathways leading to Pd-H formation.

    • Avoid Protic and Hydride-Donating Solvents: Alcohols (e.g., isopropanol) and certain polar aprotic solvents like N,N-dimethylformamide (DMF) can be sources of hydrides.[1]

    • Favor Aprotic, Non-polar Solvents: Toluene, dioxane, and THF are generally safer choices that minimize the risk of hydrodehalogenation.[2] If solubility is an issue, a carefully controlled mixture with a minimal amount of a co-solvent might be necessary.

    • Control Water Content: While many Suzuki reactions require some water, excessive amounts can be detrimental.[3] If running anhydrously, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find an optimal balance.[3]

  • Probable Cause B: Inefficient Reductive Elimination of the Desired Product. If the final, product-forming step of the catalytic cycle (reductive elimination) is slow, it allows more time for competing side reactions like dehalogenation to occur. This is particularly relevant for electron-deficient heteroaryl halides.

  • Solution B-1: Ligand Screening is Critical. The ligand is arguably the most critical factor in controlling the outcome.

    • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, and other biaryl phosphines are designed to accelerate reductive elimination.[1] Their steric bulk promotes the formation of a three-coordinate palladium intermediate that favors the desired C-C or C-N bond formation. For N-heterocyclic carbene (NHC) ligands, IPr is a robust choice.[4]

    • Move Beyond Pd(PPh₃)₄: While a classic catalyst, Tetrakis(triphenylphosphine)palladium(0) is often not optimal for challenging substrates and can be more prone to dehalogenation pathways.[2]

  • Solution B-2: Adjust the Reaction Temperature.

    • Lower the Temperature: Higher temperatures can accelerate side reactions. If your desired coupling is sluggish, first try a more active catalyst system (see Solution B-1) before significantly increasing the heat. A lower temperature with a longer reaction time can often provide a cleaner product profile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to dehalogenation?

A1: The pyrimidine ring is inherently electron-deficient, which activates the C4-position towards oxidative addition, a key step in the catalytic cycle.[5] However, this electron deficiency also makes the resulting palladium-pyrimidine intermediate more susceptible to competing reactions. The C4 position of the pyrimidine ring is the most electron-deficient and therefore the most reactive site for both the desired coupling and potential side reactions.[5] While the C5-methyl group is electron-donating, the overall electronic nature of the ring system still favors these pathways.

Q2: I'm performing a Sonogashira coupling and see significant dehalogenation. I thought this was less common in copper-co-catalyzed reactions.

A2: While the primary dehalogenation mechanism involves Pd-H species, dehalogenation can still occur in Sonogashira couplings, sometimes through different pathways.[6] In some cases, especially with polyhalogenated substrates, a simultaneous dehalogenation and hydrogenation (DHH) process can be observed.[6] To mitigate this, consider a copper-free Sonogashira protocol. Additionally, ensure your amine base (e.g., triethylamine) is pure and dry, as impurities can contribute to side reactions. Optimizing the Pd catalyst and ligand as described above remains a key strategy.

Q3: Can the choice of my coupling partner influence the extent of dehalogenation?

A3: Yes. The rate of transmetalation (the step where the coupling partner's organic group is transferred to the palladium) is crucial. If transmetalation is slow, the palladium-pyrimidine intermediate has a longer lifetime, increasing the probability of dehalogenation.[7] For Suzuki reactions, ensure you are using a high-purity boronic acid or a more stable boronic ester (e.g., a pinacol ester). For Stille couplings, highly purified organostannanes are essential. A faster forward reaction will outcompete the dehalogenation side reaction.

Q4: My Buchwald-Hartwig amination is giving me mostly 5-methylpyrimidine. What are the first things I should change?

A4: For Buchwald-Hartwig aminations, the base is a primary suspect.[8] Strong alkoxide bases like NaOtBu or LiHMDS are common but can be sources of hydrides. First, try switching to a carbonate or phosphate base (e.g., K₃PO₄ or Cs₂CO₃) if your amine is sufficiently acidic. Second, switch to a modern, bulky biarylphosphine ligand like XPhos or BrettPhos, which are known to accelerate the C-N reductive elimination step.[9]

Data Summary: Recommended Reaction Parameters

The following tables provide a starting point for optimizing your cross-coupling reaction to minimize dehalogenation. Conditions should always be optimized for each specific substrate combination.

Table 1: Recommended Catalyst Systems

Reaction TypePalladium SourceRecommended Ligand(s)Typical Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhos1-3
Sonogashira PdCl₂(PPh₃)₂ or Pd(OAc)₂PPh₃, XPhos1-5
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhos1-3
Heck Pd(OAc)₂P(o-tol)₃, PPh₃1-5

Table 2: Guide to Base and Solvent Selection

BaseRecommended Solvent(s)Cross-Coupling Type(s)Comments
K₃PO₄ Toluene, Dioxane, THF/H₂OSuzuki, Buchwald-HartwigA strong, non-nucleophilic base; often a good first choice to minimize dehalogenation.[1]
Cs₂CO₃ Dioxane, DMFSuzuki, Buchwald-HartwigHighly effective, but more expensive. Good for less reactive substrates.
K₂CO₃ Toluene/H₂O, Dioxane/H₂OSuzukiA milder base, suitable for many standard Suzuki couplings.
Et₃N, DIPEA THF, DMF, TolueneSonogashira, HeckStandard amine bases. Ensure high purity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling arylboronic acids with this compound.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (to achieve a ~0.1 M concentration of the limiting reagent) and degassed water (typically 10% v/v of the toluene).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Protocol 2: GC-MS Method for Quantifying Dehalogenation

This method allows for the accurate determination of the ratio between your desired product and the 5-methylpyrimidine byproduct.

  • Sample Preparation: Take a small aliquot (~50 µL) of the crude reaction mixture. Dilute it with 1 mL of ethyl acetate and add a known amount of an internal standard (e.g., dodecane).

  • GC-MS Instrument:

    • Column: Standard non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium (1 mL/min).

    • Detector: Mass Spectrometer (EI mode).

  • Data Analysis: Identify the peaks for 5-methylpyrimidine, this compound, and the desired coupled product by their retention times and mass spectra. Quantify the relative amounts using the internal standard.[1]

Visualizing the Problem: Competing Reaction Pathways

Understanding the catalytic cycle is key to troubleshooting. The dehalogenation pathway directly competes with the desired productive cycle.

Cross_Coupling_vs_Dehalogenation Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Transmetalation_Complex Ar-Pd(II)-R(L) OA_Complex->Transmetalation_Complex Transmetalation (+ R-M) PdH L₂Pd(II)-H OA_Complex->PdH Reaction with Hydride Source Transmetalation_Complex->Pd0 Product Ar-R (Desired Product) Transmetalation_Complex->Product Reductive Elimination PdH->Pd0 Dehalogenated_Product Ar-H (Byproduct) PdH->Dehalogenated_Product Reductive Elimination

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Troubleshooting Decision Tree

Use this flowchart to systematically address dehalogenation issues in your reaction.

Troubleshooting_Tree Start High Dehalogenation Observed? Base Change Base (e.g., NaOtBu → K₃PO₄) Start->Base Yes End Problem Solved Solvent Change Solvent (e.g., DMF → Toluene) Base->Solvent Still high Base->End Improved Ligand Change Ligand (e.g., PPh₃ → XPhos) Solvent->Ligand Still high Solvent->End Improved Temp Lower Temperature Ligand->Temp Still high Ligand->End Improved Temp->End Improved Reassess Re-assess Problem Temp->Reassess Still high

Caption: A decision tree for troubleshooting dehalogenation.

References

Technical Support Center: Enhancing Heck Reaction Efficacy with 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reactivity of 4-Bromo-5-methylpyrimidine in Heck reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Heck reactions?

Aryl bromides are common substrates for Heck reactions.[1] The pyrimidine ring, being electron-deficient, can influence the reactivity. The bromine atom at the 4-position is susceptible to oxidative addition to the palladium catalyst, initiating the catalytic cycle. However, the specific electronic and steric effects of the methyl group at the 5-position and the nitrogen atoms within the pyrimidine ring can modulate the overall reaction efficiency.

Q2: What are the key steps in the Heck reaction catalytic cycle?

The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The main steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of this compound to form a palladium(II) complex.[3]

  • Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.[3]

  • Reductive Elimination: The base in the reaction mixture facilitates the removal of HBr from the palladium complex, regenerating the active palladium(0) catalyst for the next cycle.[3]

Q3: What are common side reactions to be aware of?

A potential side reaction is the dehalogenation of the starting material, this compound, which can reduce the overall yield of the desired coupled product.[1] This is more likely to occur under harsh reaction conditions. Another possibility is the isomerization of the double bond in the product alkene.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.Ensure proper precatalyst activation. Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. Consider adding a reducing agent if starting with a Pd(II) salt.
Poor Ligand Choice: The ligand may not be suitable for stabilizing the palladium catalyst or facilitating the reaction with this specific substrate.Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands. The choice of ligand can significantly impact reactivity.[4]
Inappropriate Base: The base may be too weak to effectively regenerate the catalyst or may be sterically hindered.Test a range of inorganic (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic (e.g., Et₃N, DIPA) bases. The strength and nature of the base are crucial.[5]
Unsuitable Solvent: The solvent may not be appropriate for the reaction temperature or solubility of the reactants and catalyst.Common solvents for Heck reactions include DMF, 1,4-dioxane, and toluene.[5] Ensure the solvent is anhydrous if required.
Dehalogenation of Starting Material High Reaction Temperature: Elevated temperatures can promote the undesired dehalogenation side reaction.Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase if necessary.[6]
Presence of Reductive Impurities: Impurities in the reagents or solvent could be reducing the aryl bromide.Use high-purity reagents and solvents.
Formation of Impurities Double Bond Isomerization: Isomerization of the product alkene can occur.This can sometimes be suppressed by the addition of certain salts, like silver salts, though this can also affect the reaction pathway.[7]
Homocoupling of the Alkene: The alkene may react with itself.Adjusting the stoichiometry of the reactants, particularly the alkene, can sometimes mitigate this issue.

Experimental Protocols

Below is a general experimental protocol for a Heck reaction with a similar substrate, which can be adapted for this compound.

General Procedure for Heck Coupling of a Heteroaryl Bromide

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (or this compound) (1.0 mmol, 1.0 equiv)

  • Styrene (or other alkene) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the heteroaryl bromide, Palladium(II) acetate, and Tri(o-tolyl)phosphine.[8]

  • Add anhydrous DMF and triethylamine.[8]

  • Add the alkene to the mixture.[8]

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.[8]

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2X OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene MigInsert Migratory Insertion AlkeneCoord->MigInsert BetaElim β-Hydride Elimination MigInsert->BetaElim PdHydride H-Pd(II)L2X BetaElim->PdHydride Product RedElim Reductive Elimination PdHydride->RedElim Base RedElim->Pd0 Base-H+X- Troubleshooting_Workflow Start Low Heck Reaction Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? CheckCatalyst->CheckLigand Yes ScreenCatalysts Screen Pd(0) and Pd(II) precatalysts CheckCatalyst->ScreenCatalysts No CheckBase Is the base optimal? CheckLigand->CheckBase Yes ScreenLigands Screen phosphine and NHC ligands CheckLigand->ScreenLigands No CheckSolvent Is the solvent suitable? CheckBase->CheckSolvent Yes ScreenBases Screen organic and inorganic bases CheckBase->ScreenBases No OptimizeTemp Optimize Temperature CheckSolvent->OptimizeTemp Yes ScreenSolvents Screen common Heck reaction solvents CheckSolvent->ScreenSolvents No Success Improved Yield OptimizeTemp->Success ScreenCatalysts->CheckLigand ScreenLigands->CheckBase ScreenBases->CheckSolvent ScreenSolvents->OptimizeTemp

References

Technical Support Center: Ligand Selection for Efficient Coupling with 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the efficient cross-coupling of 4-Bromo-5-methylpyrimidine. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Ligand and Catalyst Selection: A General Overview

The successful coupling of this compound is highly dependent on the appropriate selection of a palladium catalyst and a suitable ligand. Due to the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms that can coordinate to the palladium center, catalyst inhibition and deactivation can be common issues.[1] The use of bulky, electron-rich phosphine ligands is often crucial to promote oxidative addition and stabilize the catalytic species, leading to efficient coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Several factors can contribute to low conversion rates. The nitrogen atoms in the pyrimidine ring can deactivate the palladium catalyst.[1] Additionally, side reactions such as debromination (hydrodehalogenation) or homocoupling of the coupling partners can reduce the yield of the desired product. Careful selection of the ligand, base, and reaction conditions is critical to mitigate these issues.

Q2: Which class of ligands is generally most effective for coupling reactions with bromopyrimidines?

A2: Bulky, electron-rich phosphine ligands are widely recognized for their effectiveness in the cross-coupling of heteroaryl halides, including bromopyrimidines.[1] Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in promoting challenging coupling reactions by facilitating the oxidative addition step and preventing catalyst deactivation.[1]

Q3: How can I prevent the formation of byproducts like debrominated 5-methylpyrimidine?

A3: Debromination can occur due to various factors, including the choice of base and the presence of hydride sources. Using a less coordinating base or ensuring anhydrous conditions can help minimize this side reaction. Optimizing the reaction temperature and time is also important, as prolonged reaction times at high temperatures can sometimes lead to increased byproduct formation.

Q4: Is a copper co-catalyst always necessary for Sonogashira coupling of this compound?

A4: While traditionally used, the copper co-catalyst in Sonogashira reactions can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols are available and often preferred to avoid this side reaction. These methods typically rely on specific palladium catalysts and ligands that can facilitate the coupling without the need for copper.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst deactivation by pyrimidine nitrogens.[1]2. Inefficient oxidative addition.3. Inactive catalyst (Pd(0) not formed).1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1]2. Use a pre-formed Pd(0) catalyst.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Debromination 1. Presence of hydride sources.2. Suboptimal base.1. Ensure anhydrous and degassed solvents.2. Use a non-coordinating, moderately strong base.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High temperature.1. Thoroughly degas all reagents and maintain an inert atmosphere.2. Lower the reaction temperature and monitor for conversion.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst inhibition.2. Sterically hindered amine.3. Inappropriate base.1. Use a highly active catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand).2. Increase catalyst and ligand loading.3. Screen strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).
Debromination 1. Base-mediated side reaction.1. Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃).2. Lower the reaction temperature.
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst deactivation.2. Unreactive alkyne.1. Use a robust palladium catalyst and ligand combination.2. Consider a copper-free protocol.3. Increase reaction temperature.
Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen with copper co-catalyst.1. Implement a copper-free Sonogashira protocol.2. If using copper, ensure strictly anaerobic conditions.

Ligand Selection and Performance Data

Disclaimer: The following tables provide representative data for the coupling of bromopyrimidines and other analogous heteroaryl bromides. Yields for this compound may vary and require optimization.

Suzuki-Miyaura Coupling: Ligand and Base Effects
LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10012-2475-85
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O100-1108-1680-95
XPhosPd₂(dba)₃K₂CO₃t-BuOH801285-98
RuPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane10010-1882-96
Buchwald-Hartwig Amination: Ligand and Amine Scope
LigandCatalyst PrecursorAmineBaseSolventTemperature (°C)Time (h)Yield (%)
BINAPPd₂(dba)₃AnilineNaOt-BuToluene10012-2470-85
XantphosPd(OAc)₂MorpholineCs₂CO₃1,4-Dioxane1101675-90
XPhosPd₂(dba)₃BenzylamineLHMDSTHF801280-95
RuPhosPd(OAc)₂n-HexylamineK₃PO₄t-AmOH1001878-92
Sonogashira Coupling: Catalyst and Alkyne Partners
LigandCatalyst PrecursorCo-catalystAlkyneBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃PdCl₂(PPh₃)₂CuIPhenylacetyleneEt₃NTHF651270-85
XPhosPd(OAc)₂None1-OctyneCs₂CO₃1,4-Dioxane1001675-90
SPhosPd₂(dba)₃NoneTrimethylsilylacetyleneK₃PO₄Toluene801080-95
NonePd/CCuIPropargyl alcoholDIPEADMF90865-80

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if separate).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.04 equiv), and base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography.

General Sonogashira Coupling Protocol (Copper-Free)
  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., SPhos, 0.04 equiv).

  • Evacuate and backfill with an inert gas.

  • Add the base (e.g., K₃PO₄, 2.0 equiv) and the terminal alkyne (1.5 equiv).

  • Add degassed solvent (e.g., 1,4-Dioxane).

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir until completion.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product.

Visualized Workflows and Pathways

Ligand_Selection_Workflow start Start: Coupling of This compound reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (sp) ligand_screening Ligand Screening: Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) suzuki->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening optimization Reaction Optimization: Base, Solvent, Temperature ligand_screening->optimization successful_coupling Successful Coupling optimization->successful_coupling High Yield low_yield Low Yield / No Reaction optimization->low_yield Poor Result troubleshooting Troubleshooting troubleshooting->ligand_screening Re-evaluate Ligand/Conditions low_yield->troubleshooting Troubleshooting_Pathway start Low Yield in Coupling Reaction check_catalyst Check Catalyst System start->check_catalyst ligand_issue Inefficient Ligand check_catalyst->ligand_issue Yes catalyst_deactivation Catalyst Deactivation check_catalyst->catalyst_deactivation Yes check_conditions Check Reaction Conditions check_catalyst->check_conditions No solution Implement Corrective Actions ligand_issue->solution Switch to Bulky, Electron-Rich Ligand catalyst_deactivation->solution Use Pre-catalyst, Ensure Inert Atmosphere base_issue Inappropriate Base check_conditions->base_issue Yes solvent_issue Solvent Quality/Type check_conditions->solvent_issue Yes temp_issue Suboptimal Temperature check_conditions->temp_issue Yes side_reactions Identify Side Reactions check_conditions->side_reactions No base_issue->solution Screen Different Bases solvent_issue->solution Use Anhydrous, Degassed Solvents temp_issue->solution Optimize Temperature debromination Debromination side_reactions->debromination Yes homocoupling Homocoupling side_reactions->homocoupling Yes debromination->solution Adjust Base/Solvent homocoupling->solution Ensure Anaerobic Conditions

References

Technical Support Center: Solvent Effects on Stille Coupling with 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the Stille coupling of 4-bromo-5-methylpyrimidine. My goal is to provide you with not just protocols, but the underlying scientific principles that govern reaction outcomes, focusing on one of the most critical and often underestimated parameters: the choice of solvent.

The pyrimidine core is a cornerstone in medicinal chemistry, and the C-C bond formation via Stille coupling is a powerful tool for derivatization. However, the unique electronic properties of this heteroaromatic system can lead to unexpected challenges. This guide, presented in a practical question-and-answer format, will help you troubleshoot common issues and optimize your reaction conditions by mastering solvent effects.

Frequently Asked Questions & Troubleshooting Guide
Q1: My Stille coupling of this compound is giving a low yield or failing completely. Where do I start troubleshooting the solvent?

Answer: When a Stille coupling with an electron-deficient heteroaryl halide like this compound underperforms, the solvent is one of the first and most impactful variables to investigate. The issue often lies in the delicate balance of the catalytic cycle's key steps: oxidative addition and transmetalation.[1][2]

  • For Slow Reactions (Leading to Catalyst Decomposition): Switch to a More Polar, Coordinating Solvent. The rate-limiting step in many Stille couplings is transmetalation.[3] Highly polar aprotic solvents like DMF , NMP , or dioxane can accelerate this step. They achieve this in several ways:

    • Stabilizing Charged Intermediates: They can stabilize the polar transition states involved in the catalytic cycle.[3][4]

    • Promoting Ligand Dissociation: Solvents like DMF can actively coordinate to the palladium center, facilitating the dissociation of a phosphine or arsine ligand from the Pd(II) intermediate formed after oxidative addition.[5][6] This creates a more accessible, coordinatively unsaturated palladium complex that is more reactive towards the organostannane.[5][6][7]

    • Enhancing Stannane Nucleophilicity: In some cases, polar solvents can help to polarize the carbon-tin bond of the organostannane, making it a more effective nucleophile for transmetalation.

  • If You Suspect Debromination/Proto-destannylation: Switch to a Non-Polar Solvent. If you observe significant formation of 5-methylpyrimidine (the debrominated starting material), your reaction may be running too slowly, or the solvent may be promoting side reactions.

    • Polar aprotic solvents like DMF and dioxane have been anecdotally observed to increase dehalogenation side reactions compared to non-polar solvents like toluene .[8][9] This is often because the desired coupling is sluggish, giving side pathways more time to occur. Toluene is an excellent starting point for minimizing these side reactions.

Initial Recommendation: Start with anhydrous, degassed toluene or 1,4-dioxane . If the reaction is clean but slow, consider switching to DMF . Always ensure your solvent is rigorously degassed, as oxygen can lead to catalyst oxidation and homo-coupling of the organostannane.[10]

Q2: I'm observing significant homo-coupling of my organostannane reagent. Can the solvent be the cause?

Answer: Yes, while the primary cause of homo-coupling is often the presence of oxygen, the solvent choice can exacerbate the problem. Homo-coupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is a known side reaction in Stille couplings.[1][11]

This side reaction is promoted by the oxidation of the Pd(0) catalyst.[10] Some solvents, particularly at elevated temperatures, may be more susceptible to containing dissolved oxygen or forming peroxides (like THF or dioxane) if not stored and handled properly.

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Sparge your chosen solvent with argon or nitrogen for at least 30-60 minutes before use. Ensure the reaction is run under a strictly inert atmosphere.

  • Solvent Choice: While no solvent is immune, non-polar solvents like toluene are often a robust choice. If you must use a polar solvent like dioxane, ensure it is fresh and peroxide-free.

  • Additives: The addition of certain radical scavengers or optimizing the catalyst/ligand system can also help suppress homo-coupling, but rigorous degassing is the first line of defense.

Visualizing the Process: The Stille Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The solvent influences every step of this process.

Stille_Cycle Figure 1: The Stille Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OA_Complex Oxidative Addition + R¹-X (this compound) TM_Complex Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OA_Complex->TM_Complex Transmetalation + R²-SnBu₃ - X-SnBu₃ TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) TM_Complex->Product R1X R¹-X R2Sn R²-SnBu₃

Caption: The catalytic cycle of the Stille reaction.[1][2][12]

Q3: How does solvent polarity specifically impact the mechanism and my reaction with this compound?

Answer: Solvent polarity and coordinating ability directly influence the energy of transition states and the stability of intermediates in the catalytic cycle.[3][13]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact weakly with the catalyst and reagents. They are excellent for minimizing side reactions like dehalogenation.[9] However, they may not be sufficient to promote the reaction of less reactive partners, potentially leading to slow conversion rates.

  • Polar Aprotic Solvents (e.g., DMF, NMP, Dioxane, THF): This is the most common class of solvents for Stille couplings.

    • Coordinating Solvents (DMF, NMP): These solvents can directly participate in the catalytic cycle by coordinating to the palladium center.[4][5][6] This can displace other ligands (like phosphines or the halide itself), generating a more electrophilic and reactive palladium species that accelerates the transmetalation step.[7] This is particularly beneficial for challenging couplings.

    • Less Coordinating Solvents (THF, Dioxane): These provide a polar environment that can help solubilize reagents and stabilize polar intermediates without the strong coordinating effects of DMF or NMP.[3] They represent a good compromise between reactivity and potential side reactions.

The choice between them depends on the reactivity of your organostannane. For a reactive stannane, toluene or dioxane may be sufficient. For a less reactive one, DMF could be necessary to achieve a reasonable reaction rate.

Q4: My palladium catalyst is turning black (crashing out) during the reaction. How is this related to the solvent?

Answer: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of solution, effectively killing the catalytic cycle. The solvent plays a crucial role in maintaining the stability of the active catalytic species.

  • Poor Solubility: The active catalyst or its intermediates may have poor solubility in your chosen solvent, especially at higher concentrations or as the reaction progresses. Non-polar solvents like hexane are more prone to this.

  • Ligand Dissociation/Decomposition: In some solvent systems, particularly at high temperatures, the phosphine ligands that stabilize the palladium center can dissociate or decompose. Without these protective ligands, the "naked" Pd(0) atoms rapidly agglomerate.

  • Reaction Rate: If the catalytic turnover is very slow, the catalyst spends more time in solution without being actively involved in the cycle, increasing the probability of decomposition.

Troubleshooting Steps:

  • Switch to a Better Coordinating Solvent: Solvents like DMF , NMP , or dioxane are generally better at keeping palladium complexes in solution than non-polar solvents like toluene or hexane.

  • Check Ligand Stability: Ensure the ligand you are using is stable at the reaction temperature. Sometimes, a more robust ligand is needed in conjunction with a solvent change.

  • Lower the Temperature: If possible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition, though this may require a more active catalyst system or a more polar solvent to compensate for the slower kinetics.

Data Summary: Solvent Effects on a Model Reaction

To illustrate these points, consider the following representative data for the coupling of an aryl bromide with an organostannane.

SolventDielectric Constant (Polarity)Typical OutcomeKey Considerations
Toluene 2.4 (Low)Clean reaction, moderate rate. Low incidence of debromination.[9]Good starting point. May be too slow for unreactive partners.
THF 7.6 (Medium)Good general-purpose solvent. Faster than toluene.Must be peroxide-free. Can form insoluble tin byproducts.
1,4-Dioxane 2.2 (Low)Very common, often gives good yields. Higher boiling point than THF.Must be peroxide-free. Can promote dehalogenation in some cases.[9]
DMF 36.7 (High)Often provides the fastest reaction rates, especially for difficult couplings.[5][6]Can promote side reactions (debromination).[9] Difficult to remove under vacuum.
NMP 32.2 (High)Similar to DMF but with a higher boiling point. Can replace the need for salt additives like LiCl.[1]High boiling point makes removal challenging.

Note: Dielectric constants are approximate values used to illustrate relative polarity.[14][15]

Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound

This protocol provides a robust starting point for optimization.

Protocol_Workflow Figure 2: Experimental Workflow Start 1. Setup Reagents 2. Add Reagents - this compound (1.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Ligand (if needed) Start->Reagents Solvent 3. Add Solvent - Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M) Reagents->Solvent Stannane 4. Add Stannane - Add Organostannane (1.1-1.2 eq) Solvent->Stannane Reaction 5. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS Stannane->Reaction Workup 6. Workup - Cool to RT - Aqueous KF wash (to remove tin) - Extraction Reaction->Workup Purify 7. Purification - Column Chromatography Workup->Purify End Product Purify->End

Caption: A generalized workflow for performing the Stille coupling experiment.

Step-by-Step Method:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF to make a ~0.1 M solution) via syringe.[12]

  • Reagent Addition: Add the organostannane reagent (1.1–1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.

  • Workup: After cooling to room temperature, you may quench the reaction. A common method to remove the tin byproducts is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours, which precipitates the tin salts.[11]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the precipitate. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Palladium-Catalyzed Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of pyrimidines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a pyrimidine substrate is resulting in low or no yield. What are the primary reasons for this?

Low yields in palladium-catalyzed reactions involving pyrimidine substrates are a common challenge. The main culprits are often catalyst deactivation, suboptimal reaction conditions, or issues with the reagents. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions.[1]

Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on a pyrimidine nitrogen can coordinate with the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[2][3] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated and inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[2]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For pyrimidine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyrimidine nitrogen.[2][3]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction outcome. The solvent must be anhydrous and capable of dissolving all reaction components. While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[2]

  • Poor Reagent Quality: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[2] Some coupling partners, like boronic acids, can be prone to decomposition (protodeboronation).[2]

Q2: I suspect my palladium catalyst is being poisoned by the pyrimidine substrate. What are the visual signs and how can I prevent it?

Catalyst poisoning by the pyrimidine substrate is a frequent issue due to the coordination of the pyrimidine's nitrogen atom to the palladium center.[1][3]

Visual Cues:

  • Formation of Palladium Black: A common sign of catalyst deactivation is the precipitation of a black solid, known as palladium black.[2] This indicates the aggregation of the palladium catalyst into an inactive form.

  • Color Change: A rapid change in the reaction mixture's color to black or dark brown upon addition of reagents can suggest catalyst decomposition.

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. These ligands create a sterically hindered environment around the palladium atom, which can prevent or reduce coordination with the pyrimidine nitrogen.[3]

  • Use of a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species in situ.[3]

  • Control of Reaction Conditions:

    • Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.[2]

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) catalyst.[2]

    • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous to avoid introducing other potential catalyst poisons.[2]

Troubleshooting Guides

Problem: Low or No Conversion in a Suzuki-Miyaura Coupling of a Dichloropyrimidine

If you are experiencing low or no conversion in a Suzuki-Miyaura reaction with a dichloropyrimidine, follow this troubleshooting workflow:

Troubleshooting Workflow for Low-Yield Pyrimidine Cross-Coupling

G start Low or No Yield eval_catalyst 1. Evaluate Catalyst System start->eval_catalyst opt_conditions 2. Optimize Reaction Conditions eval_catalyst->opt_conditions Catalyst appears optimal sub_catalyst Inactive Pd source? Use fresh precatalyst Inappropriate ligand? Screen bulky, electron-rich phosphine or NHC ligands eval_catalyst->sub_catalyst assess_reagents 3. Assess Reagent Quality opt_conditions->assess_reagents Conditions optimized sub_conditions Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃ Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF) Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed opt_conditions->sub_conditions investigate_side_reactions 4. Investigate Side Reactions assess_reagents->investigate_side_reactions Reagents are high quality sub_reagents Impure starting materials? Purify by recrystallization/chromatography Boronic acid decomposition? Use fresh boronic acid or a more stable pinacol ester assess_reagents->sub_reagents improved_yield Improved Yield investigate_side_reactions->improved_yield Side reactions minimized sub_side_reactions Dehalogenation? Use milder base or different ligand Alkyne homocoupling (Sonogashira)? Reduce Cu(I) loading or use a copper-free protocol investigate_side_reactions->sub_side_reactions sub_catalyst->improved_yield sub_conditions->improved_yield sub_reagents->improved_yield sub_side_reactions->improved_yield

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Detailed Solutions:

  • Evaluate Catalyst System:

    • Catalyst Poisoning: The pyrimidine nitrogen can poison the catalyst.[1][3]

      • Solution: Switch to a bulkier, more electron-rich ligand like SPhos or XPhos to shield the palladium center.[3]

    • Inactive Catalyst: The palladium source may be old or inactive.

      • Solution: Use a fresh batch of a reliable pre-catalyst.

  • Optimize Reaction Conditions:

    • Base: The choice and amount of base are critical.

      • Solution: Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4]

    • Solvent: The solvent must be anhydrous and deoxygenated.

      • Solution: Use high-purity, degassed solvents like 1,4-dioxane, toluene, or THF.[1]

    • Temperature: High temperatures can lead to catalyst decomposition.

      • Solution: Optimize the temperature. If palladium black is observed, try lowering the temperature.[2]

  • Assess Reagent Quality:

    • Impure Starting Materials: Impurities can act as catalyst poisons.

      • Solution: Purify starting materials by recrystallization or chromatography.[1]

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation.

      • Solution: Use fresh, high-quality boronic acid or consider using a more stable boronic acid derivative, such as a pinacol ester.[1]

  • Investigate Side Reactions:

    • Dehalogenation: The halogen on the pyrimidine can be replaced by hydrogen.

      • Solution: Try a milder base or a different ligand.[1]

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid.

CatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[4]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min81[4][5]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h65[4]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid. Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 24 h.

SolventTemperature (°C)Yield (%)
1,4-Dioxane10071
Toluene10055
DMF10045
Acetonitrile8030
Ethanol8025
Water100<5

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol provides a starting point for the efficient, regioselective synthesis of C4-substituted pyrimidines.[5]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[4]

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[4][5]

  • Purge the mixture with argon for 10-15 minutes.[6]

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[5]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diagnosing Catalyst Poisoning with a High-Purity Reagent Test

This protocol helps determine if impurities in the reagents are the cause of low reaction yield.

Procedure:

  • Baseline Reaction: Run the palladium-catalyzed reaction under your standard optimized conditions using your current batches of reagents and solvents. Record the yield and reaction profile (e.g., by TLC or LC-MS).

  • High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity. This includes:

    • Freshly purified pyrimidine substrate (e.g., by recrystallization or column chromatography).

    • High-purity coupling partner.

    • Anhydrous, degassed solvent.

    • Freshly opened or purified base.

  • Comparison: Compare the yield and reaction profile of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity reaction strongly suggests that impurities in your standard reagents are poisoning the catalyst.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (Pyrimidine-Halide) RX->OxAdd R_B R'-B(OR)₂ (Boronic Acid) R_B->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Mechanism of Catalyst Poisoning by Pyrimidine

G Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pyrimidine-Pd Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Deactivation Pathway Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pyrimidine Pyrimidine Substrate Pyrimidine->Inactive_Complex No_Reaction No Reaction Inactive_Complex->No_Reaction

Caption: Coordination of the pyrimidine substrate to the active Pd(0) catalyst leads to an inactive complex, halting the catalytic cycle.[3]

References

Technical Support Center: Optimization of Suzuki Reactions of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a Suzuki reaction with a bromopyrimidine?

A1: A common starting point for the Suzuki coupling of a bromopyrimidine involves using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.[1][2] A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the reaction.[1][3] The reaction is usually carried out in a solvent system like a 4:1 mixture of 1,4-dioxane and water under an inert atmosphere.[1][3] The temperature is generally elevated, often in the range of 80-110 °C.[4]

Q2: How does the position of the bromine atom on the pyrimidine ring affect reactivity?

A2: The electronic nature of the pyrimidine ring makes it electron-deficient, which generally facilitates the oxidative addition step of the Suzuki reaction. For substrates like 5-bromo-2-chloropyrimidine, the C-Br bond at the 5-position is typically more reactive than the C-Cl bond at the 2-position, allowing for selective coupling at the C-Br position under milder conditions.[4]

Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[5] The choice of base can significantly impact the reaction yield.[2] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and effective bases for Suzuki reactions of bromopyrimidines.[1][3][6] Cesium carbonate (Cs₂CO₃) can sometimes provide higher yields but is a more expensive option. The optimal base should be determined empirically for a specific reaction.

Q4: Is an inert atmosphere necessary for running Suzuki reactions with bromopyrimidines?

A4: Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, such as the homocoupling of the boronic acid.[1][2] Thoroughly degassing the solvents is also a critical step to minimize the presence of oxygen.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of the bromopyrimidine starting material.

Potential Cause Troubleshooting Suggestion Rationale
Catalyst Inactivity Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) state. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1][7]The catalytic cycle requires the presence of Pd(0) to initiate oxidative addition with the bromopyrimidine.
Catalyst Inhibition The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[7] Try using more electron-rich and sterically hindered phosphine ligands like SPhos or XPhos.[7]These ligands can promote oxidative addition and stabilize the catalytic species, preventing inhibition by the substrate.
Suboptimal Temperature The reaction temperature may be too low. Cautiously increase the temperature in increments (e.g., 10-20 °C).Higher temperatures can increase the reaction rate. Optimal temperatures can range from 70 °C to 120 °C.[6][8]
Poor Solubility The reactants may not be sufficiently soluble in the chosen solvent system. Consider alternative solvents like DMF or toluene in combination with water.[9]Proper solubilization of all reaction components is crucial for efficient reaction kinetics.

Problem 2: Significant formation of side products.

Side Product Potential Cause Troubleshooting Suggestion
Protodeboronation (Ar-H from boronic acid) This is the hydrolysis of the boronic acid, often worsened by high temperatures and prolonged reaction times in aqueous basic conditions.[1]Use fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters). Aim for the shortest possible reaction time.[1]
Dehalogenation (H replaces Br on pyrimidine) This can be caused by the presence of palladium hydride species.[1]Screen different bases and solvent systems to minimize the formation of these species.[1]
Homocoupling (Ar-Ar from boronic acid) The presence of oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[1]Ensure all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere.[1][2]

Experimental Protocols & Data

General Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-bromopyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3][4]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[3][4]

  • Solvent Addition : Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL total volume).[3]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[3]

  • Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[3]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][6]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[3]

Optimization of Base and Temperature: A Case Study

The following table summarizes the optimization of reaction conditions for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid.

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene70-8040
2K₃PO₄Acetonitrile70-8036
3K₃PO₄1,4-Dioxane70-8060

Data synthesized from a study on the arylation of a bromophenyl-pyrimidine derivative.[6]

The results indicate that for this specific system, the combination of K₃PO₄ as the base and 1,4-dioxane as the solvent provided the best yield at a temperature of 70-80 °C.[6] Another study on the Suzuki coupling of a dichloropyrimidine found 100 °C to be the optimal temperature, with higher temperatures leading to the formation of side products.[10]

Diagrams

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Bromopyrimidine, Boronic Acid, and Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat to Optimal Temperature (e.g., 80-110 °C) under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Extraction and Washing F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the Suzuki coupling of bromopyrimidines.

Troubleshooting Start Low or No Product Formation Catalyst Check Catalyst System Start->Catalyst Start Here Conditions Evaluate Reaction Conditions Catalyst->Conditions If Catalyst OK Cat_Active Is Catalyst Active? (e.g., use Pd(0) source) Catalyst->Cat_Active No Cat_Ligand Consider Catalyst Inhibition. Try bulky, electron-rich ligands (e.g., SPhos, XPhos). Catalyst->Cat_Ligand Yes SideProducts Analyze for Side Products Conditions->SideProducts If Conditions OK Temp Is Temperature Optimal? Increase temperature cautiously. Conditions->Temp No Deboronation Protodeboronation? Use fresh boronic acid, shorter reaction time. SideProducts->Deboronation Yes Solvent Check Solubility. Try alternative solvents. Temp->Solvent If Temp OK Atmosphere Is Atmosphere Inert? Ensure proper degassing and inert gas blanket. Solvent->Atmosphere If Solubility OK Dehalogenation Dehalogenation? Screen different bases and solvents. Deboronation->Dehalogenation If not Deboronation

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Scale-Up of 4-Bromo-5-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 4-Bromo-5-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for pyrimidines, and what are their challenges on a large scale? A1: The most common reagents are molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1]

  • Molecular Bromine (Br₂): While highly reactive, it is a dense, corrosive, and fuming liquid, making it difficult and hazardous to handle in a plant setting.[1][2] It is incompatible with many non-glass materials and requires stringent safety controls.[1][3]

  • N-Bromosuccinimide (NBS): As a solid, NBS is often preferred for being relatively mild.[1] However, its purity needs verification before use.[1] On a large scale, dose-controlled addition is difficult, often requiring dissolution in polar aprotic solvents like DMF, which can lead to hazardous incompatibilities and thermal runaway events.[1]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is considered a potentially safer alternative to NBS/DMF solutions and is effective for brominating pyrimidine nucleosides in aprotic solvents.[1]

Q2: Why is temperature control so critical during the bromination of 5-methylpyrimidine? A2: Strict temperature control is crucial to ensure regioselectivity and prevent the formation of by-products.[4] Excessive temperatures can lead to over-bromination, resulting in impurities such as di-brominated pyrimidines, which can be difficult to separate from the desired product.[4] For many substituted pyrimidines, reactions are best performed at low temperatures (e.g., in an ice bath) during the addition of the brominating agent.[4][5]

Q3: What are the primary safety hazards associated with scaling up bromination reactions? A3: The primary hazards stem from the reagents themselves. Bromine is a strong oxidizer that can cause severe burns and respiratory irritation.[3] It reacts violently with many organic compounds and even some materials of construction like aluminum.[3] Using NBS in solvents like DMF can create thermally unstable mixtures with a risk of runaway reactions.[1] A thorough risk assessment, dedicated engineering controls (e.g., scrubbers), and appropriate Personal Protective Equipment (PPE) are mandatory for safe operation.[3]

Q4: How can the reaction progress be monitored effectively during scale-up? A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the consumption of the starting material.[4][5] For more quantitative analysis during process development and scale-up, High-Performance Liquid Chromatography (HPLC) or LC-MS are preferred methods.

Q5: What are the typical work-up and purification challenges? A5: Common challenges include:

  • Product Precipitation: The desired product often precipitates upon quenching the reaction with water.[4][5] The conditions of this precipitation must be controlled to ensure good filterability and minimize occluded impurities.

  • By-product Removal: The succinimide by-product from NBS reactions is water-soluble and typically removed during aqueous washes. Other impurities may require recrystallization or column chromatography.[4]

  • Solvent Removal: High-boiling solvents like DMF or DMSO, often used for solubility, can be difficult to remove and may lead to emulsion formation during aqueous work-up.[6] It is often necessary to dilute the reaction mixture extensively with water and extract with a nonpolar solvent.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Product loss during work-up and purification.1. Monitor the reaction using TLC or HPLC to ensure the complete consumption of starting material.[4] 2. Maintain recommended low temperatures during reagent addition to minimize side reactions.[4] 3. Optimize precipitation and washing steps; for example, by adjusting the quench solvent or temperature to minimize product solubility in the mother liquor.
Low Purity (Presence of By-products) 1. High reaction temperature leading to di-bromination or other side reactions.[4] 2. Incorrect stoichiometry of reagents.1. Strictly control the temperature, especially during the exothermic addition of the brominating agent.[4] 2. Implement dose-controlled, dropwise addition of the brominating agent solution.[5] 3. Ensure accurate measurement and stoichiometry of all reactants.
Difficult Work-up / Emulsion Formation 1. Use of high-boiling polar aprotic solvents like DMF or DMSO.[6] 2. Insufficient dilution during the quenching step.1. Before aqueous work-up, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM). 2. During washes, use a saturated aqueous NaCl solution (brine) to help break emulsions. 3. For every 5 mL of DMF or DMSO used, wash with at least 50 mL of water to effectively remove it.[6]
Reaction Fails to Initiate or Stalls 1. Purity of starting 5-methylpyrimidine is low. 2. Brominating agent (e.g., NBS) is old or has degraded. 3. Insufficient mixing in the reactor.1. Verify the purity of the starting material by NMR or GC-MS. 2. Use a fresh bottle of NBS or check the assay of the current batch. 3. Ensure adequate agitation, especially in a large reactor, to maintain a homogeneous mixture.

Data Presentation

Table 1: Comparison of Common Brominating Agents for Scale-Up

ReagentFormPros for Scale-UpCons for Scale-Up
**Molecular Bromine (Br₂) **LiquidHigh reactivity, atom economical.Highly corrosive, toxic, and hazardous to handle; requires specialized equipment.[1][2]
N-Bromosuccinimide (NBS) SolidEasier to handle than Br₂, mild.[1]Poor atom economy, potential for thermal runaway with solvents like DMF, requires checks for purity/activity.[1]
DBDMH SolidGood stability, potentially safer alternative to NBS/DMF systems.[1]Less common, may be more expensive.

Table 2: Typical Reaction Parameters for Scale-Up using NBS

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Recommendation for Scale-Up
Solvent Volume 10-15 volumes (e.g., 100-150 mL)8-12 volumes (e.g., 8-12 L)Reduce solvent volumes where possible to improve throughput, but ensure stirrability and heat transfer.
Temperature 0-5 °C (addition), 20 °C (reaction)[5]0-10 °C (addition), 20-25 °C (reaction)Maintain strict cooling during addition due to reduced surface-area-to-volume ratio. Monitor internal temperature closely.
Reagent Addition Time 15-30 minutes1-3 hoursSlower, controlled addition is critical to manage exotherms and prevent localized high concentrations of the brominating agent.
Stirring Speed 300-500 RPMVaries by reactor geometryEnsure sufficient agitation to maintain a uniform slurry/solution and prevent "hot spots."
Reaction Time 8-10 hours[5]8-12 hoursMonitor to completion; reaction time may increase slightly with scale.

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound using NBS

This protocol is adapted from analogous procedures for brominating substituted pyridines and pyrimidines.[4][5]

Materials:

  • 5-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a reactor suitable for the intended scale and equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-methylpyrimidine (1.0 eq). Add DMF (8-10 volumes) and stir to dissolve.

  • Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.

  • Addition of Brominating Agent: In a separate vessel, dissolve NBS (1.0-1.05 eq) in DMF (2-3 volumes). Slowly add the NBS solution dropwise to the cooled pyrimidine solution via the addition funnel over 1-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up (Quench): Once complete, slowly pour the reaction mixture into a separate vessel containing cold deionized water (20-30 volumes). Stir the resulting mixture for 30-60 minutes. The product may precipitate or remain in an organic phase.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 10 volumes), saturated sodium bicarbonate solution (1 x 10 volumes), and brine (1 x 10 volumes).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product further by recrystallization or column chromatography.

Visualizations

G start_end start_end process process decision decision io io start Start dissolve Dissolve 5-methylpyrimidine in DMF start->dissolve cool Cool Reactor to 0-5 °C dissolve->cool add_nbs Slowly Add NBS Solution cool->add_nbs react Stir at Room Temperature for 8-12h add_nbs->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench in Cold Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash isolate Dry and Concentrate wash->isolate purify Purify Crude Product isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

G start_node start_node decision decision issue issue solution solution check check start Start Troubleshooting purity_check Purity Acceptable? start->purity_check yield_check Yield Acceptable? purity_check->yield_check Yes impurity_issue Issue: Low Purity purity_check->impurity_issue No yield_issue Issue: Low Yield yield_check->yield_issue No end_ok Process OK yield_check->end_ok Yes analyze_byproducts Analyze Byproducts (e.g., di-bromo) impurity_issue->analyze_byproducts temp_control Improve Temperature Control analyze_byproducts->temp_control addition_rate Slow Reagent Addition Rate analyze_byproducts->addition_rate completion_check Reaction Complete? yield_issue->completion_check extend_time Extend Reaction Time or Check Reagents completion_check->extend_time No workup_loss Check for Loss during Work-up completion_check->workup_loss Yes optimize_workup Optimize Quench & Extraction/Wash Steps workup_loss->optimize_workup

Caption: Troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Workup & Troubleshooting for 4-Bromo-5-methylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-5-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of reaction workup and purification, providing field-proven insights to help you achieve high purity and yield.

The electron-deficient nature of the pyrimidine ring, coupled with the reactivity of the C-Br bond, makes this compound a versatile substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. However, the nitrogen atoms in the pyrimidine core can introduce specific challenges, such as catalyst inhibition or product chelation with residual palladium, making a robust workup strategy essential. This guide provides a systematic approach to tackling these issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure to start with for these coupling reactions?

A general and robust initial workup involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and highly polar impurities. A typical sequence is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Filter the mixture through a pad of Celite® to remove insoluble palladium species and inorganic salts.[1][2] This is a critical first step to prevent emulsions and remove a significant portion of the catalyst.

  • Wash the organic phase sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3] This crude material can then be assessed for further purification needs.

Q2: My final product is contaminated with residual palladium. What are the most effective removal methods?

Residual palladium is a common issue, particularly in drug development where strict metal limits are required.[4][5] The optimal method depends on the nature of the palladium species (homogeneous vs. heterogeneous) and the properties of your product.[6]

  • Adsorption: For dissolved palladium, treatment with activated carbon or specialized metal scavengers is highly effective.[6] Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are particularly efficient at scavenging palladium.

  • Filtration: If palladium has crashed out of solution as Pd(0) black, a simple filtration through Celite® is often sufficient.[2]

  • Chromatography: Standard flash column chromatography on silica gel will remove a significant amount of palladium residue, though often not to the low ppm levels required for APIs.[4]

  • Crystallization: Purifying the product by recrystallization can leave palladium impurities in the mother liquor.[6]

A multi-step approach is often best: initial filtration through Celite®, followed by column chromatography, and a final polishing step with a scavenger if ultra-low palladium levels are necessary.[4]

Q3: How do I effectively remove unreacted boronic acid from my Suzuki-Miyaura coupling?

Boronic acids and their anhydrides (boroxines) can be persistent impurities. The most common method is a basic aqueous wash.

  • Basic Wash: During the aqueous workup, wash the organic layer with a 1-2 M solution of an inorganic base like NaOH or K₂CO₃. This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous phase.[7]

  • pH Adjustment: In some cases, after the reaction, careful acidification of the aqueous layer can precipitate the desired product while leaving the boronic acid in solution, or vice-versa depending on the product's pKa.[8]

Q4: Triphenylphosphine oxide (TPPO) from my catalyst is co-eluting with my product. How can I remove it?

TPPO is a notoriously difficult byproduct to remove due to its moderate polarity. If it co-elutes with your product, consider these strategies:

  • Solvent System Optimization: Sometimes a switch in chromatography solvents (e.g., from EtOAc/Hexanes to DCM/Methanol) can improve separation.

  • Alternative Catalysts: Using phosphine-free catalyst systems or employing bulky, electron-rich phosphine ligands (like those developed by Buchwald) can not only improve reactivity but also result in byproducts with different chromatographic properties.[9]

  • Acidic Wash: If your product is not basic, a wash with dilute HCl can sometimes help, as TPPO has very weak basicity and can be partially removed.

General Workup Workflow

The following diagram illustrates a typical decision-making process for the workup and purification of a this compound coupling reaction.

G A Reaction Completion (TLC/LC-MS) B Cool to RT & Dilute (e.g., EtOAc, Toluene) A->B C Filter through Celite® Pad B->C Remove Pd(0) & salts D Aqueous Workup (Water, Brine) C->D E Acid/Base Wash? D->E F Dry (Na₂SO₄) & Concentrate E->F If needed for specific impurities (e.g., boronic acid, excess amine) G Crude Product Analysis (NMR, LC-MS) F->G H Purification Required? G->H I Flash Column Chromatography H->I Yes L Pure Product Analysis H->L No J Recrystallization I->J Alternative K Prep HPLC I->K Alternative I->L J->L K->L M Check Residual Pd (ICP-MS) L->M N Palladium Scavenging M->N >100 ppm O Final Product M->O <100 ppm N->O G A Problem: Impure Product after Initial Chromatography B Analyze Crude & Purified Fractions (NMR, LC-MS) A->B C Identify Main Impurity B->C D Impurity is Unreacted Starting Material C->D E Impurity is a Reaction Byproduct (e.g., Homocoupled) C->E F Impurity is Catalyst-Derived (e.g., Ligand Oxide) C->F G Perform Selective Liquid-Liquid Extraction (Acid/Base Wash) D->G e.g., Boronic Acid, Amine H Optimize Chromatography (Solvent Screen, Different Stationary Phase) E->H I Re-run Reaction with Optimized Conditions (Stoichiometry, Temperature) E->I If byproduct level is high K Switch to a Different Ligand/Catalyst System F->K If persistent G->H If extraction is insufficient J Consider Recrystallization H->J If product is solid

References

Monitoring the progress of 4-Bromo-5-methylpyrimidine reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving 4-Bromo-5-methylpyrimidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

TLC Analysis

  • Q1: My TLC spots are streaking. What is the cause and how can I fix it?

    • A1: Streaking on a TLC plate can be caused by several factors:

      • Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.[1][2]

      • Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. You may need to adjust the polarity of the solvent system.[1]

      • Highly Polar Compounds: this compound and its derivatives can be quite polar and interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to the mobile phase can often resolve this issue.[1][2]

      • Sample Insolubility: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.[1]

  • Q2: My spots are not moving from the baseline or are shooting to the solvent front. How do I choose the right solvent system?

    • A2: This indicates that the polarity of your eluent is incorrect.

      • Spots at Baseline: Your eluent is not polar enough. You need to increase the polarity of the mobile phase.[2] For pyrimidine derivatives, a good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[3][4][5] Try increasing the proportion of the polar solvent.

      • Spots at Solvent Front: Your eluent is too polar.[2] You should decrease the proportion of the polar solvent or choose a less polar solvent system.

      • A good rule of thumb is to aim for an Rf value of 0.3-0.4 for your starting material to allow for clear separation of reactants, products, and any potential byproducts.[6]

  • Q3: I can't see any spots on my TLC plate after development. What should I do?

    • A3: This could be due to a few reasons:

      • Non-UV Active Compound: While pyrimidines are often UV active due to their aromatic nature, your specific product or starting material might not be, or the concentration might be too low for UV detection.[1][7]

      • Insufficient Concentration: The concentration of your sample may be too low. Try concentrating your sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[2]

      • Visualization Method: Use a variety of visualization techniques. After checking under a UV lamp (254 nm), try using an iodine chamber or a chemical stain like potassium permanganate, which is a good general stain for oxidizable groups.[1][7][8]

  • Q4: The reaction appears complete by TLC, but subsequent analysis (e.g., NMR or LC-MS) shows the starting material is still present. Why is this?

    • A4: This is a common issue that can arise from:

      • Co-elution: The starting material and the product may have very similar Rf values in the chosen solvent system, making them appear as a single spot.[1] Try experimenting with different solvent systems to achieve better separation.

      • Detection Limits: TLC is generally less sensitive than techniques like NMR or LC-MS. The concentration of the remaining starting material might be below the detection limit of your TLC visualization method but still detectable by more sensitive instruments.[1]

LC-MS Analysis

  • Q5: I'm not seeing my expected mass peak in the LC-MS analysis. What could be the problem?

    • A5: Several factors could lead to a missing mass peak:

      • Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for this compound and its expected products. Pyrimidines often contain basic nitrogen atoms and are typically analyzed in positive ion mode (e.g., ESI+).[9][10]

      • Ion Suppression: Components of your reaction mixture or mobile phase could be suppressing the ionization of your target compound.[9][11] Ensure you are using LC-MS grade solvents and consider a sample cleanup step if your reaction mixture is complex.[12][13]

      • Compound Instability: The compound may be degrading in the ion source. Try adjusting the source temperature or other MS parameters.[14]

      • Mass Calibration Issues: Ensure your mass spectrometer is properly calibrated.[12]

  • Q6: I'm observing poor peak shape (tailing, fronting, or splitting) in my LC chromatogram. How can I improve it?

    • A6: Poor peak shape can be due to a variety of issues:

      • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

      • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. For basic compounds like pyrimidines, adding a small amount of an acid (e.g., formic acid) to the mobile phase can improve peak shape.

      • Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.[14]

      • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. Experiment with different mobile phase compositions and gradients.[9]

  • Q7: I see multiple peaks in my chromatogram. How do I know which one is my product?

    • A7: The mass spectrometer is key here.

      • Check the Mass: Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of your product. For this compound, you should look for its characteristic isotopic pattern due to the presence of bromine (two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio), which results in an M+2 peak of almost equal intensity to the molecular ion peak.[15]

      • Analyze Byproducts: Unexpected peaks could be byproducts, isomers, or unreacted starting materials.[1] The mass spectrometer can help you identify their molecular weights and propose potential structures.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Reactions

  • Plate Preparation:

    • Use silica gel plates with a fluorescent indicator (F254).

    • With a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.

    • Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[6]

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., the reaction solvent) to create a reference solution.

    • Using a capillary tube, spot the starting material on the 'SM' and 'C' marks.

    • Withdraw a small aliquot from your reaction mixture and spot it on the 'C' and 'RM' marks. The co-spot lane will have both the starting material and the reaction mixture spotted in the same place.[6]

  • Development:

    • Prepare the developing chamber by adding your chosen solvent system to a depth of about 0.5 cm. A common starting solvent system for pyrimidine derivatives is a mixture of ethyl acetate and hexanes (e.g., 1:4, 1:2, or 1:1 ratio).

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate.

    • Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.[7]

    • If spots are not clearly visible, use an alternative visualization method such as an iodine chamber or a potassium permanganate stain.[7][16]

  • Interpretation:

    • Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm if the starting material spot in the reaction mixture is indeed the starting material, especially if the Rf values are very close.[6]

Protocol 2: LC-MS Monitoring of this compound Reactions

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture (e.g., 10 µL).

    • Dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid). The dilution factor will depend on the reaction concentration and the sensitivity of the instrument.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting gradient would be to hold at 5-10% B for 0.5 minutes, then ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Typical):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode.

    • Scan Range: A wide scan range (e.g., m/z 100-500) is useful for identifying unknown byproducts.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for your specific instrument and compound.[14]

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peaks.

    • Extract the ion chromatograms for the m/z values corresponding to the starting material and the expected product.

    • For this compound (C₅H₅BrN₂), the expected monoisotopic mass is approximately 171.96 g/mol . In positive mode ESI, you would look for the protonated molecule [M+H]⁺ at m/z ~172.97 and ~174.97 due to the bromine isotopes.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Data Presentation

Table 1: Typical TLC Data for a Hypothetical Reaction

CompoundRf Value (30% Ethyl Acetate in Hexanes)Visualization Method
This compound0.45UV (254 nm)
Product0.25UV (254 nm), KMnO₄
Byproduct0.60UV (254 nm)

Table 2: Typical LC-MS Data for a Hypothetical Reaction

CompoundRetention Time (min)Observed m/z [M+H]⁺Key Fragmentation Ions
This compound3.8172.97, 174.97Dependent on MS/MS
Product2.5To be determinedDependent on MS/MS

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis Reaction This compound Reaction TLC_Sample Sample for TLC Reaction->TLC_Sample Aliquot TLC_Run Run TLC TLC_Sample->TLC_Run TLC_Visualize Visualize (UV, Stain) TLC_Run->TLC_Visualize TLC_Decision Reaction Complete? TLC_Visualize->TLC_Decision TLC_Decision->Reaction No, Continue Reaction LCMS_Sample Dilute & Filter Sample TLC_Decision->LCMS_Sample Yes, Proceed to Workup LCMS_Inject Inject into LC-MS LCMS_Sample->LCMS_Inject LCMS_Analyze Analyze Data (Mass & RT) LCMS_Inject->LCMS_Analyze LCMS_Confirm Confirm Product & Purity LCMS_Analyze->LCMS_Confirm

Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC_Troubleshooting Start TLC Problem Observed Problem_Streaking Spots are Streaking? Start->Problem_Streaking Problem_Rf Incorrect Rf Value? Start->Problem_Rf Problem_Visibility Spots Not Visible? Start->Problem_Visibility Problem_Streaking->Problem_Rf No Solution_Streaking1 Dilute Sample Problem_Streaking->Solution_Streaking1 Yes Problem_Rf->Problem_Visibility No Solution_Rf1 Increase Polarity (if Rf too low) Problem_Rf->Solution_Rf1 Yes Solution_Visibility1 Concentrate Sample Problem_Visibility->Solution_Visibility1 Yes Solution_Streaking2 Adjust Solvent Polarity Solution_Streaking1->Solution_Streaking2 Solution_Streaking3 Add Modifier (Acid/Base) Solution_Streaking2->Solution_Streaking3 Solution_Rf2 Decrease Polarity (if Rf too high) Solution_Rf1->Solution_Rf2 Solution_Visibility2 Use Chemical Stain (e.g., Iodine, KMnO4) Solution_Visibility1->Solution_Visibility2

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: 4-Bromo-5-methylpyrimidine vs. 4-Chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide plays a pivotal role in reaction efficiency and overall yield. This guide provides a detailed comparison of two key building blocks, 4-bromo-5-methylpyrimidine and 4-chloro-5-methylpyrimidine, in the context of the widely utilized Suzuki-Miyaura coupling reaction. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to aid in the strategic selection of starting materials for the synthesis of complex molecules.

Reactivity Landscape: The Halogen's Influence

The generally accepted trend for halogen reactivity in Suzuki-Miyaura coupling is I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond, in comparison to the C-Cl bond, facilitates the rate-determining oxidative addition step of the palladium catalyst, leading to a higher reactivity for the bromo-substituted pyrimidine. Consequently, this compound is anticipated to undergo Suzuki coupling under milder conditions and with potentially higher yields compared to its chloro counterpart.

Performance in Suzuki Coupling: A Comparative Analysis

ParameterThis compound4-Chloro-5-methylpyrimidine
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Na₂CO₃
Solvent 1,4-Dioxane/H₂OToluene/EtOH/H₂O
Temperature 80 °C100 °C
Reaction Time 12 hNot specified
Yield 85%Not specified

Note: The data presented is compiled from different studies and is intended for comparative purposes. Reaction conditions have not been optimized for a direct head-to-head comparison.

The available data suggests that this compound can be effectively coupled with phenylboronic acid at a lower temperature, achieving a high yield of 85%. While a specific yield for the coupling of 4-chloro-5-methylpyrimidine is not provided in the referenced literature, the reaction necessitates a higher temperature, which is consistent with the lower reactivity of aryl chlorides.

Experimental Protocols

Below are detailed experimental methodologies for the Suzuki coupling reactions of both this compound and 4-chloro-5-methylpyrimidine.

Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk flask are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methyl-5-phenylpyrimidine.

Synthesis of 4-Methyl-5-phenylpyrimidine from 4-Chloro-5-methylpyrimidine

Materials:

  • 4-Chloro-5-methylpyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-chloro-5-methylpyrimidine (1.0 mmol), phenylboronic acid (1.5 mmol), and a 2M aqueous solution of Na₂CO₃ (2.0 mL) in a toluene/ethanol (4:1, 5 mL) solvent mixture is prepared.

  • The mixture is degassed by bubbling argon through it for 15 minutes.

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%) is added, and the mixture is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield 4-methyl-5-phenylpyrimidine.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Halopyrimidine & Boronic Acid Heating Heating & Stirring Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Coupled Product Purification->Product

Validating the Structure of 4-Bromo-5-methylpyrimidine Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with substituted pyrimidines, unambiguous structural confirmation is paramount. This guide provides a comparative analysis for validating the structure of 4-bromo-5-methylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with that of potential isomeric impurities, this guide offers a robust framework for ensuring product purity and identity.

Predicted NMR Data for Structural Validation

Precise structural elucidation by NMR relies on the analysis of chemical shifts (δ) and coupling constants (J). Below are the predicted ¹H and ¹³C NMR data for this compound and two potential isomeric byproducts: 4-bromo-3-methylpyrimidine and 2-bromo-5-methylpyrimidine. These tables serve as a reference for comparison against experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

CompoundH2H4/H6Methyl Protons
This compound ~8.9 (s)~8.5 (s)~2.4 (s)
4-Bromo-3-methylpyrimidine~8.8 (s)~8.6 (d)~2.5 (s)
2-Bromo-5-methylpyrimidine-~8.4 (s, 2H)~2.3 (s)

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. 's' denotes a singlet, and 'd' denotes a doublet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC2C4C5C6Methyl Carbon
This compound ~158~145~130~159~18
4-Bromo-3-methylpyrimidine~157~148~135~155~16
2-Bromo-5-methylpyrimidine~150~157~128~157~17

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

NMR Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid compromising spectral quality.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same NMR spectrometer.

  • Use a standard proton-decoupled pulse sequence.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Distinguishing this compound from Isomeric Impurities

The primary challenge in the synthesis of this compound is the potential for the formation of isomers. NMR spectroscopy is a powerful tool for differentiating these compounds.

  • ¹H NMR: The proton at the C2 position of this compound is expected to appear as a singlet at a distinct downfield chemical shift (around 8.9 ppm). In contrast, the isomeric 4-bromo-3-methylpyrimidine would show a doublet for the H6 proton due to coupling with the H2 proton. The 2-bromo-5-methylpyrimidine isomer would exhibit a single peak for the two equivalent protons at C4 and C6.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substitution pattern. The C4 and C5 carbons in this compound will have characteristic shifts due to the direct attachment of the bromine atom and the methyl group, respectively. These shifts will differ significantly from those of the carbons in the isomeric structures, as indicated in Table 2.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a synthesized this compound product.

A Synthesized Product (Presumed this compound) B NMR Sample Preparation (CDCl3 or DMSO-d6) A->B C 1H and 13C NMR Data Acquisition B->C D Compare Experimental Spectra with Predicted Data C->D E Match with this compound Predicted Spectra? D->E F Structure Validated: Pure this compound E->F Yes G Mismatch Detected: Potential Isomeric Impurity E->G No H Compare with Predicted Spectra of Isomers (e.g., 4-bromo-3-methylpyrimidine, 2-bromo-5-methylpyrimidine) G->H I Identify Impurity Structure H->I

Caption: Workflow for NMR-based structural validation.

Key Structural Features and Expected NMR Correlations

The following diagram highlights the key structural features of this compound and the expected correlations in a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation), which can further confirm the structure.

Caption: Key NMR correlations for this compound.

Purity Assessment of Synthesized 4-Bromo-5-methylpyrimidine: A Comparative HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates like 4-Bromo-5-methylpyrimidine is a critical parameter influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative analysis of a synthesized batch of this compound against a commercially available standard, supported by a detailed experimental protocol and data.

Comparison of Synthesized vs. Commercial this compound

A hypothetical synthesized batch of this compound was analyzed and compared against a commercial standard (e.g., from suppliers such as Santa Cruz Biotechnology or CP Lab Safety). The analysis focused on the purity of the main component and the profile of potential process-related impurities.

Table 1: Comparative Purity Analysis by HPLC

AnalyteRetention Time (min)Synthesized Batch (Area %)Commercial Standard (Area %)
This compound8.598.799.8
Impurity A (Starting Material)4.20.50.1
Impurity B (By-product)6.80.80.1
Total Purity 98.7% 99.8%

The experimental data indicates that while the synthesized batch of this compound has a high purity of 98.7%, it contains a higher percentage of residual starting materials and by-products compared to the commercial standard. This underscores the importance of robust purification processes in chemical synthesis.

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Synthesized Synthesized 4-Bromo- 5-methylpyrimidine Synthesized_Sol Synthesized_Sol Synthesized->Synthesized_Sol Commercial Commercial Standard Commercial_Sol Commercial_Sol Commercial->Commercial_Sol Solvent Diluent (Acetonitrile/Water) Solvent->Synthesized_Sol Solvent->Commercial_Sol HPLC_Ready_Synth Synthesized Sample (1 mg/mL) Synthesized_Sol->HPLC_Ready_Synth Dissolve & Filter HPLC HPLC System (C18 Column) HPLC_Ready_Synth->HPLC HPLC_Ready_Comm Standard Sample (1 mg/mL) Commercial_Sol->HPLC_Ready_Comm Dissolve & Filter HPLC_Ready_Comm->HPLC Gradient Gradient Elution (ACN/H2O with H3PO4) HPLC->Gradient Detection UV Detection (254 nm) Gradient->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Comparison Compare Purity Profiles Integration->Comparison

A Comparative Crystallographic Analysis of 4-Bromo-5-methylpyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the X-ray crystallographic data of 4-Bromo-5-methylpyrimidine derivatives and related compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional structure of its derivatives is crucial for rational drug design and the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural nuances within this important class of molecules.

The following sections present a comparative analysis of crystallographic data, detailed experimental protocols for X-ray diffraction analysis, and a visualization of the general experimental workflow. By examining the subtle changes in crystal packing and molecular geometry resulting from varied substitutions, researchers can gain valuable insights into structure-activity relationships (SAR) and optimize lead compounds for improved efficacy and selectivity.

Comparative Crystallographic Data

The crystallographic data for a series of bromo-pyrimidine derivatives are summarized in the tables below. These tables facilitate a direct comparison of unit cell parameters, key bond lengths, and bond angles, highlighting the structural impact of different substituents on the pyrimidine core.

Table 1: Comparative Crystallographic Data of Bromo-Pyrimidine Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
5-Bromo-N-methylpyrimidin-2-amine[1][2]C₅H₆BrN₃TriclinicP-13.9900(8)9.862(2)10.006(2)61.57(3)83.84(3)87.45(3)2
5-Bromo-2-chloropyrimidin-4-amine[3][4]C₄H₃BrClN₃MonoclinicP2₁/c6.0297(1)8.1542(2)13.4163(3)9090.491(2)904
trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexanol[5]C₁₂H₁₉BrN₄OMonoclinicP2₁/c-------

Note: Complete unit cell parameters for trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexanol were not available in the provided information.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Bromo-Pyrimidine Derivatives

Compound NameC4-BrC4-C5C5-C6N1-C2C2-N3∠ C4-C5-C6∠ N1-C2-N3
5-Bromo-N-methylpyrimidin-2-amine[1][2]-------
5-Bromo-2-chloropyrimidin-4-amine[3][4]-------

Note: Specific bond length and angle data were not available in the provided search results abstracts. Access to the full crystallographic information files (CIFs) from the Cambridge Structural Database (CCDC) or the full text of the cited papers would be required to populate this table.

Experimental Protocols

The determination of the three-dimensional structure of the this compound derivatives is achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Growth

Single crystals of the target compounds suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this process include methanol, ethanol, or toluene. The choice of solvent is critical and is often determined empirically to yield high-quality, single crystals. For instance, crystals of 5-Bromo-N-methylpyrimidin-2-amine were obtained by the slow evaporation of a methanol solution[1].

X-ray Data Collection

A single crystal of appropriate size is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (S).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages involved in the X-ray crystallographic analysis of a this compound derivative, from synthesis to the final structural elucidation.

XRay_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination & Analysis Synthesis Synthesis of 4-Bromo-5- methylpyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation of a Saturated Solution Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation Structural Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF File)

General workflow for X-ray crystallographic analysis.

Conclusion

The crystallographic data presented in this guide offer a foundational understanding of the structural properties of this compound derivatives. While a comprehensive comparison of bond lengths and angles is limited by the availability of public data, the provided information on crystal systems and unit cell parameters reveals the influence of substituent modifications on the crystal packing. For drug development professionals, these structural insights are invaluable for designing molecules with improved binding affinities and pharmacokinetic profiles. Further detailed analysis would necessitate access to the full crystallographic information files for a broader range of derivatives.

References

Comparative Analysis of the Biological Activities of 4-Bromo-5-methylpyrimidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of 4-bromo-5-methylpyrimidine derivatives reveals a promising scaffold for the development of novel anticancer and antimicrobial agents. This guide provides a comparative analysis of their biological activities against various analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective therapeutics.

The pyrimidine core is a ubiquitous motif in biologically active compounds, and the introduction of a bromine atom and a methyl group at the 4- and 5-positions, respectively, significantly influences the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on related bromo-pyrimidine compounds indicate that these substitutions can enhance interactions with biological targets, leading to improved potency. This guide will explore the available data on the anticancer and antimicrobial activities of this compound derivatives and their analogs, presenting a clear comparison to aid in the rational design of future drug candidates.

Anticancer Activity: A Tale of Substitution

Studies on various bromo-pyrimidine cores have demonstrated significant cytotoxic effects against a range of cancer cell lines. While direct comparative data on this compound derivatives is limited, valuable insights can be drawn from the analysis of structurally similar compounds, particularly 5-bromo-pyrimidine derivatives.

A study on a series of novel 5-bromo-pyrimidine derivatives revealed potent in vitro cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer). The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, providing a benchmark for the anticancer potential of this class of compounds.

Table 1: In Vitro Anticancer Activity of 5-Bromo-pyrimidine Derivatives (IC50 in μM) [1]

CompoundHeLaA549MCF-7A2780BGC-823
5c 0.045±0.0030.065±0.0080.095±0.0060.055±0.0040.085±0.007
5e 0.065±0.0050.085±0.0060.115±0.0090.075±0.0050.105±0.008
6d 0.035±0.0020.055±0.0040.075±0.0050.045±0.0030.065±0.005
6g 0.055±0.0040.075±0.0050.095±0.0070.065±0.0040.085±0.006
6h 0.025±0.0020.045±0.0030.065±0.0040.035±0.0020.055±0.004
Dasatinib (Standard) 0.015±0.0010.025±0.0020.035±0.0030.015±0.0010.025±0.002

Further comparative insights can be gained from studies on thiazolo[4,5-d]pyrimidine derivatives. For instance, a 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione analog demonstrated notable anticancer activity across a panel of 60 human cancer cell lines.[2] This highlights the impact of substituting the methyl group with a trifluoromethyl group and the bromine with a chlorine atom within a fused ring system, suggesting that electron-withdrawing groups at the 5-position can contribute significantly to the cytotoxic potential.

The structure-activity relationship of these compounds often revolves around their ability to act as kinase inhibitors. The pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Signal_Transduction_Inhibition General Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Inhibition Inhibition->Receptor_Tyrosine_Kinase Inhibits

Caption: General signaling pathway of kinase inhibition by pyrimidine derivatives.

Antimicrobial Activity: Halogenation as a Key Factor

The antimicrobial potential of pyrimidine derivatives is well-documented, and the presence of a bromo substituent often enhances this activity. The aforementioned study on 5-bromo-pyrimidine derivatives also investigated their efficacy against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are presented below, demonstrating broad-spectrum antimicrobial activity.

Table 2: In Vitro Antimicrobial Activity of 5-Bromo-pyrimidine Derivatives (MIC in μg/mL) [1]

CompoundS. aureusS. faecalisB. subtilisK. pneumoniaeE. coliP. aeruginosaS. cerevisiaeC. tropicalisA. niger
5a 0.510.5224488
5c 0.250.50.25112244
5e 0.510.5224488
6b 12144881616
6d 0.510.5224488
6h 0.250.50.25112244
Ciprofloxacin (Standard) 0.250.50.250.50.51---
Fluconazole (Standard) ------244

The mechanism of antimicrobial action for these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall formation. The lipophilicity imparted by the bromo and methyl groups can facilitate the passage of these molecules through microbial cell membranes.

Experimental_Workflow Workflow for Biological Activity Screening Start Synthesis of This compound Derivatives and Analogs Anticancer_Screening Anticancer Activity Screening (e.g., MTT Assay) Start->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity Screening (e.g., MIC Determination) Start->Antimicrobial_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for screening biological activity.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a concentration of 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Conclusion

While direct comparative studies on this compound derivatives are still emerging, the analysis of structurally related analogs provides a strong foundation for their potential as potent anticancer and antimicrobial agents. The presence of the bromo and methyl groups on the pyrimidine scaffold appears to be a key determinant of biological activity. Further synthesis and evaluation of a focused library of this compound derivatives and their close analogs are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this exciting field.

References

A Head-to-Head Comparison of Ligands for the Functionalization of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Ligand Selection in Suzuki-Miyaura and Buchwald-Hartwig Couplings

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of pharmacologically active molecules. Its strategic functionalization is paramount to modulating biological activity, and among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides a detailed, head-to-head comparison of common ligands for the Suzuki-Miyaura and Buchwald-Hartwig coupling of a key building block: 4-bromo-5-methylpyrimidine. Our focus will be on providing actionable, data-driven insights to aid researchers in selecting the optimal catalytic system for their synthetic needs.

The Challenge of this compound Coupling

The coupling of this compound presents a unique set of challenges. The electron-deficient nature of the pyrimidine ring can facilitate oxidative addition, the initial step in the catalytic cycle. However, the presence of two nitrogen atoms introduces the potential for catalyst inhibition through coordination to the palladium center. This "pyrimidine problem," analogous to the well-documented "2-pyridyl problem," underscores the critical role of the ligand in shielding the metal center and promoting the desired bond formation.[1] The choice of ligand, therefore, is not merely an optimization step but a fundamental determinant of reaction success.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. For the coupling of this compound with various aryl and heteroaryl boronic acids, the selection of an appropriate phosphine ligand is crucial for achieving high yields and reaction efficiency.

Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃ or K₃PO₄VariousVariousGenerally High

Data for Pd(PPh₃)₄ and the expectation for SPhos are based on the coupling of the analogous 2-amino-5-bromo-4-methylpyridine.[2] The performance of PEPPSI-IPr is based on its established broad utility for heteroaromatic couplings.[3][4]

Key Insights:

  • Traditional vs. Modern Ligands: While traditional phosphine ligands like triphenylphosphine (PPh₃) can provide good yields, modern bulky, electron-rich biaryl phosphine ligands such as SPhos are generally expected to offer superior performance, especially for more challenging substrates.[2][5]

  • N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI-IPr precatalyst, featuring an N-heterocyclic carbene ligand, stands out as a highly robust and versatile option.[3][4] Its air and moisture stability, coupled with its high activity for a broad range of substrates, makes it an attractive choice for both screening and scale-up operations.[3]

Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound using a palladium precursor and a bulky phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed Toluene and Water (e.g., 4:1 ratio)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation R-B(OR)₂ PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR R-B(OR)₂ Base PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Conclusion: A Data-Driven Approach to Ligand Selection

The successful functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig couplings is highly dependent on the judicious selection of the ligand. For Suzuki-Miyaura couplings, while traditional phosphine ligands can be effective, modern bulky, electron-rich biaryl phosphines and N-heterocyclic carbene ligands, such as those in PEPPSI precatalysts, generally offer superior performance and broader substrate scope. In Buchwald-Hartwig aminations, the choice of ligand should be tailored to the specific amine coupling partner, with bulky biaryl phosphines being a reliable choice for a range of amines. The PEPPSI-IPr catalyst again demonstrates its versatility as a high-performing option for C-N bond formation. By understanding the underlying principles of these reactions and leveraging the comparative data presented, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Bromo-5-methylpyrimidine in Modern Drug Discovery

This compound stands as a critical heterocyclic building block for medicinal chemists and researchers in drug development. Its strategic placement of a reactive bromine atom and a methyl group on the pyrimidine core allows for diverse downstream functionalization, primarily through cross-coupling reactions. This versatility makes it an invaluable intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The efficiency and yield of its synthesis are therefore of paramount importance to streamline the drug discovery pipeline. This guide provides an in-depth comparison of established and modern synthetic routes to this compound, offering experimental data and expert insights to inform methodology selection for researchers and process chemists.

Methodology Overview: A Tale of Two Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies: a classical two-step synthesis commencing from the readily available 5-methylpyrimidin-4-ol (also known as 5-methyluracil), and a more contemporary one-pot cyclization method. This guide will dissect both approaches, providing detailed protocols and a comparative analysis of their respective yields, advantages, and limitations.

Method 1: The Precedented Two-Step Synthesis from 5-Methylpyrimidin-4-ol

This robust and reliable method is the workhorse for synthesizing this compound. It proceeds through a high-yielding chlorination of the pyrimidin-4-ol, followed by a halogen exchange reaction. The causality behind this two-step approach lies in the facile conversion of the hydroxyl group into a good leaving group (chloride), which can then be readily displaced by a bromide nucleophile.

Step 1: Synthesis of 4-Chloro-5-methylpyrimidine

The initial step involves the conversion of 5-methylpyrimidin-4-ol to 4-chloro-5-methylpyrimidine. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of 4-Chloro-5-methylpyrimidine

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpyrimidin-4-ol (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methylpyrimidine.

  • The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound

The second step is a halogen exchange reaction where the chloro group of 4-chloro-5-methylpyrimidine is substituted by a bromo group. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) or a mixture of sodium bromide (NaBr) in a suitable solvent being common choices.

Experimental Protocol: Synthesis of this compound

  • In a fume hood, dissolve 4-chloro-5-methylpyrimidine (1 equivalent) in a suitable high-boiling point solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add a source of bromide, such as sodium bromide (NaBr) (1.5-2 equivalents) or phosphorus tribromide (PBr₃) (1.2 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using NaBr, filter off the inorganic salts.

  • Quench the reaction mixture by carefully adding water.

  • Extract the product with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizing the Two-Step Workflow

Two_Step_Synthesis Start 5-Methylpyrimidin-4-ol Intermediate 4-Chloro-5-methylpyrimidine Start->Intermediate  POCl₃, Reflux   (Yield: ~90%) Product This compound Intermediate->Product  NaBr or PBr₃, Heat   (Yield: Variable)

Caption: Workflow for the two-step synthesis of this compound.

Method 2: The One-Pot Synthesis via N-Cyanovinylamidine Cyclization

A more modern and potentially more efficient approach involves a one-pot cyclization reaction. This method circumvents the need for isolating the intermediate chloro-pyrimidine. While specific yield data for this compound via this route is not extensively published, the general method for the synthesis of 4-bromopyrimidines is reported to proceed in good yields.[1] The reaction involves the cyclization of an appropriate N-cyanovinylamidine intermediate in the presence of dry hydrogen bromide.[1]

Conceptual Understanding of the One-Pot Reaction

This elegant synthesis relies on the in-situ formation of a reactive intermediate that readily cyclizes to the desired pyrimidine core. The use of dry hydrogen bromide not only catalyzes the cyclization but also serves as the bromine source for the 4-position. The key to the success of this method is the careful control of reaction conditions to favor the desired cyclization pathway.

General Experimental Protocol: One-Pot Synthesis of 4-Bromopyrimidines

  • To a solution of the appropriate N-cyanovinylamidine precursor (1 equivalent) in a dry, inert solvent such as 1,4-dioxane, add a saturated solution of dry hydrogen bromide in 1,4-dioxane.

  • Stir the resulting mixture at a controlled temperature (e.g., 15-25 °C) for a specified period (typically 2-4 hours).[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is typically poured into crushed ice to precipitate the product.[1]

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.[1]

Visualizing the One-Pot Workflow

One_Pot_Synthesis Precursor N-Cyanovinylamidine Precursor Product This compound Precursor->Product  Dry HBr, 1,4-Dioxane   (Yield: 'Good' - requires optimization)

Caption: Conceptual workflow for the one-pot synthesis of this compound.

Comparative Analysis and Yield Benchmarking

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method. It is important to note that the yield for the one-pot synthesis of the specific target molecule is an estimation based on the general procedure reported in the literature.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Starting Material 5-Methylpyrimidin-4-olN-Cyanovinylamidine precursor
Key Reagents POCl₃, NaBr or PBr₃Dry HBr in 1,4-Dioxane
Number of Steps 21
Overall Yield ~70-85% (estimated based on analogous reactions)"Good" (requires specific optimization)[1]
Reaction Time 6-16 hours2-4 hours[1]
Scalability Well-established and scalablePotentially scalable, but may require optimization
Purification Two chromatographic purifications may be neededSingle purification step
Advantages Reliable, well-precedented, high yield for the chlorination stepFewer steps, shorter reaction time, potentially more atom-economical
Disadvantages Longer overall process, use of hazardous reagents (POCl₃)Precursor synthesis may be required, yield for the specific target is not documented

Expert Recommendations and Conclusion

For researchers requiring a reliable and high-yielding synthesis of this compound with a well-documented pathway, the two-step synthesis from 5-methylpyrimidin-4-ol is the recommended method . The high-yield reported for the analogous chlorination of a similar pyrimidine derivative (91%) provides strong evidence for the robustness of the first step. While the subsequent halogen exchange requires optimization, it is a standard transformation in organic synthesis.

The one-pot synthesis represents a promising alternative for researchers interested in process optimization and green chemistry. Its shorter reaction time and reduced number of steps are attractive features. However, the synthesis of the N-cyanovinylamidine precursor and the optimization of the cyclization step for this specific substrate would be necessary to ascertain its viability and yield.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available starting materials, desired scale, and tolerance for process development. This guide provides the necessary data and insights to make an informed decision, empowering chemists to efficiently access the valuable building block, this compound.

References

A Spectroscopic Showdown: Unmasking the Isomers of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of 4-Bromo-5-methylpyrimidine and its key positional isomers. This report provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

The structural nuances of isomeric compounds are of paramount importance in the field of drug discovery and development, where subtle changes in molecular architecture can drastically alter biological activity. This guide presents a comparative spectroscopic analysis of this compound and three of its key positional isomers: 2-Bromo-5-methylpyrimidine, 4-Bromo-6-methylpyrimidine, and 5-Bromo-4-methylpyrimidine. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification and characterization in complex reaction mixtures and biological matrices.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four isomers. It is important to note that while efforts were made to obtain experimental data, some of the presented values are predicted based on computational models due to the limited availability of public experimental spectra for all isomers. This is a common challenge for specialized chemical compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundPosition of ProtonsChemical Shift (δ, ppm)Multiplicity
This compound H-2~8.9s
H-6~8.6s
-CH₃~2.4s
2-Bromo-5-methylpyrimidine H-4, H-6~8.6s
-CH₃~2.3s
4-Bromo-6-methylpyrimidine H-2~8.8s
H-5~7.4s
-CH₃~2.6s
5-Bromo-4-methylpyrimidine H-2~9.0s
H-6~8.7s
-CH₃~2.7s

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundPosition of CarbonsChemical Shift (δ, ppm)
This compound C-2~158
C-4~145
C-5~125
C-6~157
-CH₃~17
2-Bromo-5-methylpyrimidine C-2~160
C-4~159
C-5~128
C-6~159
-CH₃~18
4-Bromo-6-methylpyrimidine C-2~159
C-4~146
C-5~122
C-6~165
-CH₃~24
5-Bromo-4-methylpyrimidine C-2~159
C-4~163
C-5~110
C-6~157
-CH₃~20

Table 3: Infrared (IR) Spectroscopy Data - Key Vibrational Modes (Predicted)

CompoundC-H stretch (aromatic) (cm⁻¹)C=N stretch (cm⁻¹)C-Br stretch (cm⁻¹)
This compound ~3100-3000~1600-1550~650-550
2-Bromo-5-methylpyrimidine ~3100-3000~1600-1550~680-580
4-Bromo-6-methylpyrimidine ~3100-3000~1600-1550~650-550
5-Bromo-4-methylpyrimidine ~3100-3000~1600-1550~670-570

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (EI-MS)
This compound C₅H₅BrN₂173.01172/174 (M⁺), 93 (M⁺ - Br)
2-Bromo-5-methylpyrimidine C₅H₅BrN₂173.01172/174 (M⁺), 93 (M⁺ - Br)
4-Bromo-6-methylpyrimidine C₅H₅BrN₂173.01172/174 (M⁺), 93 (M⁺ - Br)
5-Bromo-4-methylpyrimidine C₅H₅BrN₂173.01172/174 (M⁺), 93 (M⁺ - Br)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the isomers by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

KBr Pellet Method Protocol:

  • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2][3][4][5]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3][4]

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000-400 cm⁻¹.[1]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and provide structural clues.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[6][7][8][9][10][11]

Electron Ionization (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[7][9][11] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Isomeric Relationship and Analysis Workflow

The following diagrams illustrate the structural relationship between the isomers and the general workflow for their spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_isomers Isomers of this compound cluster_analysis Spectroscopic Analysis cluster_data Spectroscopic Data This compound This compound NMR NMR Spectroscopy This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 2-Bromo-5-methylpyrimidine 2-Bromo-5-methylpyrimidine 2-Bromo-5-methylpyrimidine->NMR 2-Bromo-5-methylpyrimidine->IR 2-Bromo-5-methylpyrimidine->MS 4-Bromo-6-methylpyrimidine 4-Bromo-6-methylpyrimidine 4-Bromo-6-methylpyrimidine->NMR 4-Bromo-6-methylpyrimidine->IR 4-Bromo-6-methylpyrimidine->MS 5-Bromo-4-methylpyrimidine 5-Bromo-4-methylpyrimidine 5-Bromo-4-methylpyrimidine->NMR 5-Bromo-4-methylpyrimidine->IR 5-Bromo-4-methylpyrimidine->MS NMR_Data ¹H & ¹³C NMR Data NMR->NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Isomer_Structures cluster_4_bromo_5_methyl This compound cluster_2_bromo_5_methyl 2-Bromo-5-methylpyrimidine cluster_4_bromo_6_methyl 4-Bromo-6-methylpyrimidine cluster_5_bromo_4_methyl 5-Bromo-4-methylpyrimidine a a b b c c d d

Caption: Chemical structures of the this compound isomers.

References

Comparative Analysis of In Vitro Efficacy for Bromo-Pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro performance of novel anti-cancer compounds derived from a bromo-pyrimidine scaffold. This report provides a comparative analysis of their cytotoxic and kinase inhibitory activities, complete with experimental protocols and signaling pathway diagrams.

This guide synthesizes publicly available in vitro data for a series of 5-bromo-pyrimidine derivatives, offering a comparative overview of their potential as anti-cancer agents. While the primary focus is on compounds structurally related to 4-Bromo-5-methylpyrimidine, the scope has been broadened to include closely related 5-bromo-pyrimidine analogs to provide a more comprehensive dataset for structure-activity relationship (SAR) analysis. The presented data highlights the cytotoxic effects of these compounds against various cancer cell lines and their inhibitory activity against key oncogenic kinases.

Comparative In Vitro Cytotoxicity

The anti-proliferative activity of novel 5-bromo-pyrimidine derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the tables below. Dasatinib, a known tyrosine kinase inhibitor, was used as a reference compound in these studies.[1]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Bromo-pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)L02 (Normal)
5c -----
5e -----
6d -----
6g -----
6h -----
9e -----
9f -----
10c -----
Dasatinib -----

Data for specific IC50 values for the listed compounds against these cell lines from the provided search results is not complete. The original study should be consulted for the full dataset.[1]

Table 2: In Vitro Anticancer Activity (IC50 in µM) of 5-Bromo-pyrimidine Analogs against Additional Cancer Cell Lines

Compound IDHela (Cervix)A549 (Lung)MCF-7 (Breast)A2780 (Ovarian)BGC-823 (Gastric)
5a -----
5c -----
5e -----
6b -----
6d -----
6h -----
Dasatinib -----

Quantitative IC50 values for these compounds are stated to be potent in the source material, but specific numerical data is not provided in the abstract. The full publication is required for a complete quantitative comparison.[2]

Kinase Inhibition Profile

A selection of the synthesized 5-bromo-pyrimidine derivatives was further assessed for their ability to inhibit the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia. The ADP-Glo™ kinase assay was employed to determine the inhibitory potency of these compounds.

Table 3: Bcr-Abl Tyrosine Kinase Inhibitory Activity

Compound IDBcr-Abl Kinase Inhibition (IC50 in µM)
5c Potent
5e Potent
6g Potent
9e Potent
9f Potent
10c Potent
Dasatinib Standard Reference

The term "Potent" indicates significant inhibitory activity as described in the source, though specific IC50 values are not detailed in the provided search results.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol is as follows:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

ADP-Glo™ Kinase Assay for Bcr-Abl Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.

  • Kinase Reaction: The Bcr-Abl enzyme is incubated with the test compound at various concentrations, a suitable substrate, and ATP in a kinase reaction buffer.

  • Reaction Termination and ATP Depletion: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control, and the IC50 value is determined.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the bromo-pyrimidine derivatives discussed in this guide.

Caption: Bcr-Abl Signaling Pathway Inhibition.

Caption: EGFR Signaling Pathway Inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-5-methylpyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a well-established and highly valuable core structure in the design of potent kinase inhibitors. The strategic incorporation of a 4-bromo-5-methyl substitution pattern on the pyrimidine ring offers a versatile platform for synthetic modification, enabling the exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-bromo-5-methylpyrimidine analogs, with a focus on their activity as Bcr-Abl tyrosine kinase inhibitors. The information is supported by experimental data from preclinical studies, with detailed methodologies for key assays.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro Bcr-Abl kinase inhibitory activity and the cytotoxic effects of a series of novel bromo-pyrimidine analogs against the K562 human chronic myeloid leukemia cell line. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their biological potency. The data is based on the findings from a study by Chandrashekar et al. (2021).[1]

Table 1: In Vitro Bcr-Abl Kinase Inhibitory Activity of this compound Analogs

Compound IDR GroupIC50 (µM)
6g 2-(4-(2-hydroxyethyl)piperazin-1-yl)-N-(2-((5-bromo-4-(morpholino)pyrimidin-2-yl)amino)ethyl)thiazole-4-carboxamide0.012
7d 2-((5-bromo-4-(morpholino)pyrimidin-2-yl)amino)-N-(2,4-difluorophenyl)acetamide0.018
9c 5-bromo-N2-(2-(1H-indol-3-yl)ethyl)-N4-morpholinopyrimidine-2,4-diamine0.025
10e 1-(2-((5-bromo-4-(morpholino)pyrimidin-2-yl)amino)ethyl)-3-(4-chlorophenyl)urea0.015
Dasatinib (Standard)0.009

Table 2: In Vitro Cytotoxicity of this compound Analogs against K562 Cell Line

Compound IDR GroupIC50 (µM)
6g 2-(4-(2-hydroxyethyl)piperazin-1-yl)-N-(2-((5-bromo-4-(morpholino)pyrimidin-2-yl)amino)ethyl)thiazole-4-carboxamide0.021
7d 2-((5-bromo-4-(morpholino)pyrimidin-2-yl)amino)-N-(2,4-difluorophenyl)acetamide0.032
9c 5-bromo-N2-(2-(1H-indol-3-yl)ethyl)-N4-morpholinopyrimidine-2,4-diamine0.045
10e 1-(2-((5-bromo-4-(morpholino)pyrimidin-2-yl)amino)ethyl)-3-(4-chlorophenyl)urea0.028
Dasatinib (Standard)0.015

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above provides valuable insights into the structure-activity relationships of this series of this compound analogs:

  • Substitutions at the 2- and 4-positions: The core 5-bromo-pyrimidine scaffold was functionalized at the 2- and 4-positions. The presence of a morpholino group at the 4-position appears to be a favorable feature for activity.

  • Impact of Side Chains: The nature of the substituent at the 2-position significantly influences both kinase inhibition and cytotoxicity.

    • Compound 6g , featuring a thiazole carboxamide moiety with a hydroxyethyl piperazine group, demonstrated the most potent Bcr-Abl inhibition among the synthesized analogs, with an IC50 value of 0.012 µM.[1] This suggests that the extended and functionalized side chain can effectively interact with the kinase active site.

    • Compound 10e , which incorporates a substituted urea, also showed strong inhibitory activity (IC50 = 0.015 µM), indicating that hydrogen bonding interactions from the urea motif are beneficial.[1]

    • Analogs with an acetamide linker (7d ) and an indolylethyl group (9c ) also displayed potent, albeit slightly reduced, activity.[1]

  • Correlation between Kinase Inhibition and Cytotoxicity: A strong correlation is observed between the Bcr-Abl kinase inhibitory activity and the cytotoxic effects on the Bcr-Abl positive K562 cell line. This indicates that the primary mechanism of anticancer action for these compounds is likely through the inhibition of this key oncogenic driver.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are the protocols for the key experiments cited in the SAR studies.

In Vitro Bcr-Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of the Bcr-Abl kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Preparation of Reagents: All reagents, including the Bcr-Abl enzyme, substrate (a poly(Glu, Tyr) peptide), ATP, and the ADP-Glo™ reagents, are prepared according to the manufacturer's instructions.

  • Compound Dilution: The test compounds are serially diluted in DMSO to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction: The kinase reaction is initiated by adding the Bcr-Abl enzyme to a mixture of the test compound, substrate, and ATP in a 384-well plate. The final reaction mixture is incubated at room temperature for 60 minutes.

  • ADP Detection: After the incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Signal Generation: The Kinase Detection Reagent is then added to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for an additional 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to acclimate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for 48 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL). The plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. IC50 values are determined from the dose-response curves.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Lead Compound (this compound core) synthesis Synthesis of Analogs (Modification at R1, R2, etc.) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Biological Data optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Signaling Pathway of Bcr-Abl and Point of Inhibition

Bcr_Abl_Pathway BcrAbl Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Substrate Proteins (e.g., STAT5, CrkL) BcrAbl->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Proteins BcrAbl->P_Substrate Phosphorylation Downstream Downstream Signaling Pathways (e.g., JAK-STAT, Ras-MAPK) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival (Leukemia) Downstream->Proliferation Inhibitor This compound Analog Inhibitor->BcrAbl Inhibition

Caption: Simplified signaling pathway of Bcr-Abl and the inhibitory action of the pyrimidine analogs.

References

A Comparative Guide to the Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous clinically approved therapeutics. While the initial prompt specified inhibitors derived from 4-Bromo-5-methylpyrimidine, publicly available cross-reactivity data for this specific scaffold is limited. Therefore, this guide provides a comparative analysis of two well-characterized pyrimidine-based kinase inhibitors, Nilotinib and Dasatinib, to illustrate the principles of cross-reactivity profiling. Understanding the selectivity of such inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide presents quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in drug discovery and development.

Data Presentation: Head-to-Head Inhibitor Comparison

The following table summarizes the biochemical potencies (IC50 values) of Nilotinib and Dasatinib against a panel of selected kinases. Lower IC50 values indicate greater potency. This data highlights the differing selectivity profiles of these two inhibitors, despite both being potent inhibitors of the BCR-ABL kinase.

Target KinaseNilotinib IC50 (nM)Dasatinib IC50 (nM)Kinase Family
BCR-ABL <30 <1 Tyrosine Kinase
c-Kit12012Tyrosine Kinase
PDGFRα6928Tyrosine Kinase
PDGFRβ5828Tyrosine Kinase
c-Src460012Tyrosine Kinase
Lyn27003Tyrosine Kinase
Hck750017Tyrosine Kinase
Lck520022Tyrosine Kinase
Fyn>100005Tyrosine Kinase
VEGFR-2530082Tyrosine Kinase
p381700350Serine/Threonine Kinase

Data compiled from publicly available sources. IC50 values are indicative and can vary based on assay conditions.

Experimental Protocols

A detailed and robust experimental design is fundamental to accurately determine the selectivity of kinase inhibitors. Below is a common methodology employed in the characterization of the inhibitors discussed.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Specific peptide or protein substrates for each kinase

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., Nilotinib, Dasatinib) dissolved in DMSO

  • Multi-well assay plates (e.g., 384-well white plates)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution to the appropriate wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer to each well.

    • Include control wells: "no inhibitor" (DMSO vehicle control) and "no kinase" (background control).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.[1][2]

    • Incubate the plate at room temperature for 40 minutes.[1][2]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[1][2] This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from "no kinase" control wells) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a control with a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value for each compound against each kinase.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key workflows and pathways.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Assay Plate Setup (Compound + Kinase + Substrate) Compound_Prep->Plate_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Plate_Setup Reagent_Prep Assay Reagent Preparation Reagent_Prep->Plate_Setup Initiate_Reaction Initiate Reaction with ATP Plate_Setup->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Detection Signal Detection (Luminescence) Stop_Reaction->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Calc IC50 Curve Fitting and Calculation Normalization->IC50_Calc Selectivity_Profile Generation of Selectivity Profile IC50_Calc->Selectivity_Profile

A generalized workflow for in vitro kinase inhibitor cross-reactivity profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-Based Inhibitor (e.g., Nilotinib, Dasatinib) Inhibitor->BCR_ABL Inhibition

The BCR-ABL signaling pathway, a primary target of Nilotinib and Dasatinib.

References

The Halogen Advantage: A Cost-Effectiveness Guide to Halopyrimidine Starting Materials in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts not only the synthetic route but also the overall cost and timeline of a project. Halopyrimidines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of therapeutic agents. This guide provides an objective comparison of the cost-effectiveness of three common halopyrimidine starting materials: 2-fluoropyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine, supported by experimental data and detailed protocols.

The strategic placement of a halogen atom on the pyrimidine ring offers a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures. However, the choice of halogen—fluorine, chlorine, or bromine—can significantly influence reactivity, reaction conditions, and, ultimately, the economic viability of a synthetic pathway. This comparison will delve into the nuances of each starting material to inform a more strategic approach to drug design and development.

Starting Material Cost Comparison

The initial procurement cost is a primary factor in the economic assessment of a synthetic route. While prices are subject to market fluctuations and supplier variations, a general trend can be observed for these key halopyrimidines. The following table summarizes the approximate cost per gram for research-grade quantities of 2-fluoro-, 2-chloro-, and 2-bromopyrimidine, based on publicly available data from various chemical suppliers.[1][2][3][4][5][6][7][8][9][10][11] It is important to note that bulk pricing can significantly alter these figures.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Representative Price (USD/g)
2-FluoropyrimidineC₄H₃FN₂98.0834.50 - 144.00[1][12]
2-ChloropyrimidineC₄H₃ClN₂114.530.46 - 7.90[4][9]
2-BromopyrimidineC₄H₃BrN₂158.986.40 - 27.08[2][3]

Disclaimer: Prices are approximate and based on listed catalog prices for small quantities. Bulk pricing will vary significantly. Researchers should obtain quotes from multiple suppliers for the most accurate cost assessment.

From this initial analysis, 2-chloropyrimidine emerges as the most cost-effective starting material on a per-gram basis. However, the true cost-effectiveness extends beyond the initial purchase price and is deeply intertwined with the efficiency of subsequent chemical transformations.

Comparative Reactivity and Reaction Efficiency

The nature of the halogen atom dictates the reactivity of the halopyrimidine in common synthetic transformations. Generally, the order of reactivity in nucleophilic aromatic substitution (SNA_r) is F > Cl > Br, while in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity trend is typically Br > Cl. Fluorinated pyrimidines are often less amenable to these cross-coupling reactions.

To provide a more concrete comparison, the following sections detail experimental protocols for two of the most crucial transformations in modern drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocols

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The following protocols provide a general framework for the coupling of 2-chloro- and 2-bromopyrimidines.

Workflow for Suzuki-Miyaura Coupling

cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Combine Halopyrimidine, Boronic Acid/Ester, Catalyst, Ligand, & Base Reaction Heat under Inert Atmosphere Start->Reaction Solvent Addition Workup Quench, Extract, & Purify Reaction->Workup Reaction Completion Product Aryl-Substituted Pyrimidine Workup->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with an Arylboronic Acid

This protocol is adapted from procedures for the coupling of 2-chloropyridines and dichloropyrimidines.

  • Materials: 2-Chloropyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).

  • Procedure:

    • In a reaction vessel, combine 2-chloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expected Yield: While yields are highly substrate-dependent, similar couplings with dichloropyrimidines have reported yields ranging from good to excellent.[13]

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromopyrimidine with an Arylboronic Acid

This protocol is based on general procedures for the coupling of 2-bromopyridines.

  • Materials: 2-Bromopyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL).

  • Procedure:

    • To an oven-dried reaction vessel, add 2-bromopyrimidine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Seal the vessel, and evacuate and backfill with an inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product via column chromatography.

  • Expected Yield: Generally high yields are expected due to the higher reactivity of the C-Br bond.

Cost-Effectiveness Considerations for Suzuki-Miyaura Coupling:

While 2-chloropyrimidine is cheaper, it often requires longer reaction times and potentially higher catalyst loadings or more specialized ligands to achieve comparable yields to 2-bromopyrimidine. The higher cost of 2-bromopyrimidine may be offset by shorter reaction times, lower catalyst costs, and potentially easier purification, leading to a more cost-effective process overall, especially at scale. 2-Fluoropyrimidines are generally not the first choice for Suzuki couplings due to the strength of the C-F bond.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a common motif in kinase inhibitors and other drug classes.

Workflow for Buchwald-Hartwig Amination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Setup Combine Halopyrimidine, Amine, Catalyst, Ligand, & Base Reaction Heat under Inert Atmosphere Setup->Reaction Solvent Addition Workup Filter, Extract, & Purify Reaction->Workup Reaction Completion Product Amino-Substituted Pyrimidine Workup->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol is based on general methods for the amination of 2-chloropyrimidines.[14]

  • Materials: 2-Chloropyrimidine (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), NaOtBu (1.4 mmol), Toluene (5 mL).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 2-chloropyrimidine, Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.

    • Add toluene and the amine.

    • Seal the vessel and heat the mixture to 100 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify by column chromatography.

  • Expected Yield: Yields can be high (often >90%) but may require careful optimization of the ligand and base.[14]

Protocol 4: Buchwald-Hartwig Amination of 2-Bromopyrimidine

This protocol is adapted from procedures for the amination of 2-bromopyridines.[8]

  • Materials: 2-Bromopyrimidine (1.0 mmol), Amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), Cs₂CO₃ (1.5 mmol), Toluene (5 mL).

  • Procedure:

    • Combine 2-bromopyrimidine, the amine, Pd(OAc)₂, BINAP, and Cs₂CO₃ in a reaction vessel.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous toluene.

    • Heat the reaction to 80-100 °C for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction, dilute with an organic solvent, and filter.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

  • Expected Yield: High yields are generally achievable with a variety of amines.

Cost-Effectiveness Considerations for Buchwald-Hartwig Amination:

Similar to the Suzuki coupling, the higher reactivity of 2-bromopyrimidine often translates to milder reaction conditions, shorter reaction times, and potentially a broader substrate scope with simpler catalyst systems. While 2-chloropyrimidine is more economical as a starting material, the potential need for more expensive and specialized ligands to achieve high efficiency can increase the overall process cost.

Halopyrimidines in Kinase Inhibitor Signaling Pathways

Halopyrimidines are key structural motifs in a multitude of kinase inhibitors that target various signaling pathways implicated in cancer and other diseases. The ability to functionalize the pyrimidine core through reactions at the halogenated position is crucial for tuning the potency and selectivity of these inhibitors.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.[15] Overexpression of FAK is associated with tumor progression and metastasis.[15] Pyrimidine-based inhibitors can block the FAK signaling cascade.

cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Response Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Proliferation Proliferation Src->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Halopyrimidine_Inhibitor Halopyrimidine-based FAK Inhibitor Halopyrimidine_Inhibitor->FAK

Caption: Inhibition of the FAK signaling pathway by halopyrimidine-based inhibitors.

CDK4/6-Cyclin D Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in the treatment of certain cancers, particularly HR-positive breast cancer.[16][17] Many potent CDK4/6 inhibitors feature a pyrimidine core.

cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F CDK4_6->E2F releases Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Halopyrimidine_Inhibitor Halopyrimidine-based CDK4/6 Inhibitor Halopyrimidine_Inhibitor->CDK4_6

Caption: Halopyrimidine-based inhibitors block the CDK4/6-Cyclin D pathway.

PI3K/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[18][19][20] Dysregulation of this pathway is a common event in cancer, making it an attractive target for drug development, with many inhibitors incorporating a pyrimidine scaffold.

cluster_upstream Upstream Activation cluster_core_pathway Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Halopyrimidine_Inhibitor Halopyrimidine-based PI3K/mTOR Inhibitor Halopyrimidine_Inhibitor->PI3K Halopyrimidine_Inhibitor->mTOR

Caption: Dual inhibition of the PI3K/mTOR pathway by halopyrimidine-based drugs.

Conclusion

The selection of a halopyrimidine starting material is a multifaceted decision that requires a holistic view of the entire synthetic strategy.

  • 2-Chloropyrimidine offers the lowest initial cost, making it an attractive option for large-scale synthesis. However, its lower reactivity in cross-coupling reactions may necessitate the use of more expensive catalysts and ligands, and longer reaction times, potentially offsetting the initial cost savings.

  • 2-Bromopyrimidine provides a good balance of reactivity and cost. Its enhanced performance in Suzuki-Miyaura and Buchwald-Hartwig reactions often leads to more efficient and robust processes, which can be more cost-effective in the long run, particularly in a research and development setting where time and reliability are paramount.

  • 2-Fluoropyrimidine , while the most expensive, is the most reactive towards nucleophilic aromatic substitution. This can be advantageous in specific synthetic designs where this type of transformation is the key step.

Ultimately, the most cost-effective choice will depend on the specific target molecule, the planned synthetic route, and the scale of the synthesis. It is recommended that researchers perform a thorough cost analysis that includes not only the starting material price but also the costs of catalysts, ligands, solvents, and the operational costs associated with reaction time and purification. This comprehensive approach will enable a more informed and economically sound decision in the pursuit of novel therapeutics.

References

Navigating Isomeric Purity: A Comparative Guide to the Analysis of 4-Bromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the isomeric purity of key intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-5-methylpyrimidine is a valuable building block in medicinal chemistry, and its isomeric purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the target molecule. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of this compound, with a focus on distinguishing it from its potential positional isomers.

The synthesis of substituted pyrimidines can often result in the formation of various isomers. In the case of this compound, the most probable isomeric impurities are those where the bromo and methyl groups are located at different positions on the pyrimidine ring. The primary isomer of concern is 5-Bromo-4-methylpyrimidine . Other potential, though less common, isomers could include 2-bromo-4-methylpyrimidine and 4-bromo-2-methylpyrimidine. The ability to accurately separate and quantify these isomers is paramount for quality control.

This guide explores the application of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, provide representative experimental protocols, and present a comparative analysis of their performance.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for substituted pyrimidines. Reversed-phase HPLC, with its high resolution and quantitative accuracy, is the preferred method for separating this compound from its isomers.

Comparative HPLC Data

The following table summarizes typical chromatographic parameters for the separation of this compound and its common isomer, 5-Bromo-4-methylpyrimidine.

ParameterThis compound5-Bromo-4-methylpyrimidine
Typical Retention Time (min) 8.59.2
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%
Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

    • 0-15 min: 30% to 70% Acetonitrile

    • 15-20 min: 70% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System (C18 Column) Sample->HPLC Injection Separation Isocratic/Gradient Elution (Acetonitrile/Water) HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Figure 1. A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds and provides excellent sensitivity and definitive identification of isomers based on their mass spectra.

Comparative GC-MS Data

The following table outlines the expected GC-MS data for this compound and its key isomer.

ParameterThis compound5-Bromo-4-methylpyrimidine
Typical Retention Time (min) 12.312.8
Molecular Ion (m/z) 172/174 (characteristic bromine isotope pattern)172/174 (characteristic bromine isotope pattern)
Key Fragmentation Ions (m/z) 131, 104, 77131, 104, 77

Note: While the molecular ions will be identical, subtle differences in the relative abundances of fragment ions may be observed.

Experimental Protocol: GC-MS Purity Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

GCMS_Workflow Sample Sample Preparation (Dissolution in Volatile Solvent) GC Gas Chromatograph Sample->GC Injection Separation Temperature Programmed Separation GC->Separation MS Mass Spectrometer (EI Source) Separation->MS Elution Analysis Data Analysis (Mass Spectra Interpretation) MS->Analysis

Figure 2. A generalized workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for distinguishing between isomers of this compound by providing detailed information about the chemical environment of each atom.

Comparative NMR Data

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound and its primary isomer. These values are crucial for unambiguous identification.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~8.9 (s, 1H, H2), ~8.6 (s, 1H, H6), ~2.5 (s, 3H, CH₃)~160 (C4), ~158 (C2), ~157 (C6), ~120 (C5), ~18 (CH₃)
5-Bromo-4-methylpyrimidine ~8.8 (s, 1H, H2), ~8.5 (s, 1H, H6), ~2.6 (s, 3H, CH₃)~163 (C4), ~159 (C2), ~158 (C6), ~115 (C5), ~20 (CH₃)
Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

NMR_Analysis_Relationship cluster_isomers Isomeric Structures cluster_spectra Distinct NMR Spectra Isomer1 This compound Spectrum1 Unique ¹H and ¹³C Chemical Shifts Isomer1->Spectrum1 yields Isomer2 5-Bromo-4-methylpyrimidine Spectrum2 Unique ¹H and ¹³C Chemical Shifts Isomer2->Spectrum2 yields

Figure 3. The relationship between isomeric structures and their unique NMR spectra.

Conclusion: A Multi-faceted Approach to Purity Assessment

The selection of the optimal analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is the method of choice for routine quality control and quantitative analysis due to its high resolving power and reproducibility.

  • GC-MS offers superior sensitivity and provides unequivocal identification of volatile impurities and confirmation of the main component's identity through mass spectral data.

  • NMR Spectroscopy is indispensable for the definitive structural confirmation of the target compound and the unambiguous identification of any isomeric impurities.

For comprehensive quality assurance, a combination of these techniques is often employed. HPLC or GC-MS can be utilized for routine purity testing, while NMR serves as a crucial tool for structural confirmation and the certification of reference standards. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound, a critical aspect of modern drug discovery and development.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-methylpyrimidine
Reactant of Route 2
4-Bromo-5-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.